Bakkenolide Db
Description
Properties
IUPAC Name |
[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O7S/c1-12-6-7-15(28-16(23)8-9-29(5)25)17-18(27-14(3)22)21(11-20(12,17)4)13(2)10-26-19(21)24/h8-9,12,15,17-18H,2,6-7,10-11H2,1,3-5H3/b9-8-/t12-,15-,17+,18+,20+,21+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBDIGGORMPBLK-VVLKNSNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C=CS(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)C)C(=C)COC3=O)C)OC(=O)/C=C\[S@](=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Intricate Architecture of Bakkenolide Db: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the chemical structure elucidation of Bakkenolide (B600228) Db, a sesquiterpenoid lactone isolated from the roots of Petasites formosanus. This document details the spectroscopic and chemical methods employed to determine its molecular formula, planar structure, and stereochemistry, presenting the data in a clear and accessible format for researchers in natural product chemistry and drug discovery.
Executive Summary
Bakkenolide Db, a member of the bakkenolide class of sesquiterpenoids, has been isolated from Petasites formosanus. Its chemical structure was rigorously established through a combination of mass spectrometry, extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism. The molecular formula was determined to be C₂₁H₂₈O₇S. The structure features a characteristic bakkenolide skeleton with an acetoxy group and a cis-3-methylsulfinylacryloyloxy moiety. The elucidation of its intricate stereochemistry was accomplished through Nuclear Overhauser Effect (NOE) experiments and analysis of its chiroptical properties. While the complete quantitative NMR data is not fully available in the primary literature, this guide compiles and presents the key spectroscopic evidence that was instrumental in its structural determination. Furthermore, this guide explores potential biological signaling pathways, drawing parallels with the known activities of structurally related bakkenolides.
Spectroscopic Data and Structure Determination
The elucidation of this compound's structure relied on a multi-faceted spectroscopic approach. High-resolution electron impact mass spectrometry (HR-EI-MS) was pivotal in establishing the molecular formula. Extensive NMR studies, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), were employed to piece together the connectivity and stereochemistry of the molecule.
Mass Spectrometry
High-resolution mass spectrometry provided the exact mass of this compound, which was used to determine its molecular formula.
| Technique | Ionization Mode | Observed m/z | Deduced Molecular Formula |
| HR-MS | EI | [Data not available] | C₂₁H₂₈O₇S |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, tabulated set of ¹H and ¹³C NMR data with coupling constants is not available in the primary literature, the key spectral features that led to the structure elucidation are summarized below.
Key ¹H NMR Spectral Data: The ¹H NMR spectrum of this compound showed characteristic signals for two ester side chains attached to the bakkenolide core.[1]
| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Key Protons |
| Acetoxy group | 2.00 | singlet | -OCOCH₃ |
| cis-3-methylsulfinylacryloyloxy group | 2.84 | singlet | -SOCH₃ |
| 6.01 | doublet (J = 10.3 Hz) | -OCOCH =CHSOCH₃ | |
| 6.98 | doublet (J = 10.3 Hz) | -OCOCH=CH SOCH₃ |
Key 2D NMR Correlations: The positions of the acetoxy and the cis-3-methylsulfinylacryloyloxy groups were determined using HMBC experiments.[1]
-
An HMBC correlation was observed between the carbonyl carbon of the acetoxy group (δ 169.5, C-1') and the proton at C-9 (δ 5.76), confirming the attachment of the acetoxy group at the C-9 position.
-
The cis-3-methylsulfinylacryloyloxy group was consequently placed at the C-1 position.
Stereochemistry Determination: The relative stereochemistry of the substituents on the bakkenolide skeleton was determined by NOESY experiments.
-
A Nuclear Overhauser Effect (NOE) was observed between the proton at C-1 and the protons at C-10 and C-15, indicating an α-orientation for the substituent at C-1.
-
An NOE between the proton at C-9 and the proton at C-4 suggested a β-orientation for the substituent at C-9.
Circular Dichroism (CD) Spectroscopy
The absolute configuration of the sulfoxide (B87167) group in the cis-3-methylsulfinylacryloyloxy moiety was determined by circular dichroism. This compound exhibited a positive Cotton effect at 291 nm (Δε +11.39), which is characteristic of an R configuration at the sulfur atom.
Experimental Protocols
While a detailed, step-by-step protocol for the isolation of this compound is not explicitly provided in the primary literature, a general procedure for the isolation of bakkenolides from Petasites species can be outlined as follows.
General Isolation and Purification Workflow
References
Spectroscopic and Structural Elucidation of Bakkenolide Db: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for Bakkenolide Db, a sesquiterpenoid lactone isolated from the root of Petasites formosanus. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.
Mass Spectrometry (MS) Data
High-Resolution Electron Impact Mass Spectrometry (HR-EI-MS) has been instrumental in determining the molecular formula of this compound.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₂₁H₂₈O₇S | [1] |
| Ionization Mode | Electron Impact (EI) | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The structural framework of this compound has been elucidated primarily through one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. While a complete, tabulated dataset of all chemical shifts is not publicly available in the searched literature, key proton (¹H) NMR signals have been reported, providing characteristic fingerprints for the molecule. The full assignment of both ¹H and carbon-¹³ (¹³C) NMR signals was achieved through a combination of 2D NMR experiments, including COSY, HMQC, HMBC, and NOESY[1].
Table 2: Partial ¹H NMR Spectroscopic Data for this compound
| Functional Group | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment | Source |
| Acetoxy group | 2.00 | s | - | CH₃ | [1] |
| cis-3-Methyl-sulfinylacryloyloxy group | 2.84 | s | - | SOCH₃ | [1] |
| 6.01 | d | 10.3 | =CH | [1] | |
| 6.98 | d | 10.3 | =CH | [1] |
Note: The complete and detailed ¹H and ¹³C NMR data for this compound can be found in the primary literature source: Wu, T. S., et al. (1999). The Bakkenolides from the Root of Petasites formosanus and Their Cytotoxicity. Chemical & Pharmaceutical Bulletin, 47(3), 375-382.
Experimental Protocols
The following sections outline the general methodologies employed for the isolation and spectroscopic analysis of this compound, based on the available literature.
Isolation of this compound
A general workflow for the isolation of bakkenolides from plant material is depicted in the diagram below. This process typically involves extraction, fractionation, and purification steps.
Mass Spectrometry
-
Instrumentation : A VG 70-250 S spectrometer was utilized for mass spectral analysis[1].
-
Ionization Method : High-Resolution Electron Impact (HR-EI) was employed for the determination of the molecular formula[1].
-
Sample Preparation : Samples are typically dissolved in a suitable volatile solvent, such as methanol (B129727) or chloroform, before introduction into the mass spectrometer.
-
Data Acquisition : The instrument is operated in high-resolution mode to obtain accurate mass measurements, allowing for the determination of the elemental composition.
NMR Spectroscopy
-
Instrumentation : NMR spectra were recorded on Bruker AC-200, AMX-400, and Varian-400 Unity Plus spectrometers[1].
-
Sample Preparation : Samples for NMR analysis are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing.
-
¹H NMR Acquisition : A standard one-pulse sequence is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds between scans.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is commonly used to obtain singlets for all carbon signals. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer experimental time are generally required compared to ¹H NMR.
-
2D NMR Experiments :
-
COSY (Correlation Spectroscopy) : Identifies proton-proton spin-spin couplings.
-
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Establishes long-range correlations (typically 2-3 bonds) between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, which is crucial for stereochemical assignments[1].
-
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the searched literature detailing the signaling pathways directly modulated by this compound. The primary publication on its isolation focused on its cytotoxic effects[2]. Further research is required to elucidate the molecular mechanisms and signaling cascades through which this compound exerts its biological activities.
The diagram below illustrates a logical workflow for investigating the biological activity and signaling pathways of a novel natural product like this compound.
References
biosynthesis pathway of bakkenolide sesquiterpenoids
An In-depth Technical Guide on the Biosynthesis Pathway of Bakkenolide (B600228) Sesquiterpenoids
Introduction
Bakkenolide sesquiterpenoids are a class of naturally occurring chemical compounds characterized by a tricyclic hydrindane skeleton with a spiro lactone moiety.[1] Bakkenolide A, also known as fukinanolide, is a prominent member of this family and was first isolated from Petasites japonicus.[2] These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including selective cytotoxicity against carcinoma cell lines and insect antifeedant effects.[2][3] Understanding the intricate biosynthetic pathway of these molecules is crucial for their potential applications in drug development and agriculture. This technical guide provides a comprehensive overview of the core , detailing the key enzymatic steps, intermediates, and regulatory aspects. It is intended for researchers, scientists, and professionals in the field of drug development and natural product synthesis.
Core Biosynthetic Pathway
The biosynthesis of bakkenolide sesquiterpenoids originates from the general isoprenoid pathway, utilizing farnesyl diphosphate (B83284) (FPP) as the universal C15 precursor for all sesquiterpenoids.[4][5] The pathway proceeds through a series of cyclization and oxidation reactions, primarily catalyzed by sesquiterpene synthases and cytochrome P450 monooxygenases.[6][7][8]
The biosynthesis of bakkenolide A is believed to start with the cyclization of FPP, leading to the formation of a cyclic cation intermediate. This intermediate then undergoes oxidation and skeletal rearrangement to yield the eremophilane (B1244597) fukinone (B12534).[1] It is proposed that fukinone is subsequently oxidized to fukinone epoxide.[1] Following this, a Favorskii-like rearrangement, dehydration, and further oxidation lead to the formation of the characteristic lactone ring, completing the biosynthesis of bakkenolide A.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A yeast-based screening system identified bakkenolide B contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Multiple Strategies for the Biosynthesis of Sesquiterpenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesquiterpene Synthase-Catalyzed Conversion of a Farnesyl Diphosphate Analogue to a Nonnatural Terpenoid Ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Enzymes in biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of Action of Bakkenolide Db: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide (B600228) Db, a sesquiterpene lactone belonging to the bakkenolide family, has emerged as a compound of interest within the scientific community. While its precise mechanism of action remains to be fully elucidated, compelling evidence from structurally related bakkenolides, such as Bakkenolide B, D, and G, provides a strong foundation for a hypothesized mechanism centered on anti-inflammatory and anti-allergic activities. This technical guide synthesizes the available data on these related compounds to propose a putative mechanism of action for Bakkenolide Db, offering a comprehensive resource for researchers in drug discovery and development.
Hypothesized Core Mechanisms of Action
Based on the activities of its structural analogs, the hypothesized mechanism of action for this compound is likely multifaceted, primarily targeting key pathways in inflammation and allergic responses. The core hypotheses are:
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Inhibition of Pro-inflammatory Mediators: this compound is proposed to suppress the production of critical inflammatory mediators, including nitric oxide (NO) and prostaglandins, by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This action is likely mediated through the inhibition of the NF-κB and MAPK signaling pathways.
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Antagonism of Platelet-Activating Factor (PAF) Receptor: Emulating the action of Bakkenolide G, this compound may act as a competitive antagonist of the PAF receptor, thereby blocking PAF-induced intracellular signaling cascades that lead to platelet aggregation and inflammation.
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Modulation of Allergic Responses: this compound is hypothesized to attenuate allergic reactions by inhibiting the degranulation of mast cells, a critical event in the release of histamine (B1213489) and other inflammatory mediators, and by potentially interfering with histamine receptor signaling.
Quantitative Data on Related Bakkenolides
To provide a quantitative perspective on the potential bioactivity of this compound, the following tables summarize the key in vitro data for its close structural relatives.
Table 1: Inhibitory Activity of Bakkenolides on Inflammatory and Allergic Responses
| Compound | Assay | Target/Cell Line | IC50 Value | Reference |
| Bakkenolide B | Mast Cell Degranulation | RBL-2H3 cells | Concentration-dependent inhibition noted | [1] |
| Bakkenolide G | PAF-induced Platelet Aggregation | Rabbit Platelets | 5.6 ± 0.9 µM | [2] |
| Bakkenolide G | [3H]PAF Binding to Platelets | Rabbit Platelets | 2.5 ± 0.4 µM | [2] |
Table 2: Effects of Bakkenolides on Pro-inflammatory Enzyme Expression
| Compound | Target Enzyme | Cell Line | Effect | Reference |
| Bakkenolide B | iNOS | Mouse Peritoneal Macrophages | Inhibition of gene induction | [1] |
| Bakkenolide B | COX-2 | Mouse Peritoneal Macrophages | Inhibition of gene induction | [1] |
Signaling Pathways Implicated in the Hypothesized Mechanism of Action
The anti-inflammatory and anti-allergic effects of bakkenolides are believed to be orchestrated through the modulation of specific intracellular signaling pathways.
Inhibition of NF-κB and MAPK Signaling Pathways
The expression of pro-inflammatory genes, including those for iNOS and COX-2, is largely regulated by the transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling cascades (p38, ERK, and JNK). Evidence from Bakkenolide-IIIa suggests that bakkenolides can inhibit the phosphorylation of key proteins in these pathways, such as IKKβ, IκBα, Akt, and ERK1/2, ultimately preventing the nuclear translocation of NF-κB and attenuating the inflammatory response[3].
References
- 1. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bakkenolide G, a natural PAF-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bakkenolide Derivatives: Origins, Biological Activities, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolides are a class of sesquiterpenoid lactones characterized by a unique spiro-lactone skeleton. First isolated from Petasites japonicus, these natural products have since been identified in a variety of other plant species, primarily within the Asteraceae family. In recent years, bakkenolide (B600228) derivatives have garnered significant attention from the scientific community due to their diverse and potent biological activities, particularly their neuroprotective and anti-inflammatory properties. This technical guide provides a comprehensive overview of known bakkenolide derivatives, their natural origins, and their mechanisms of action, with a focus on quantitative data and detailed experimental protocols to support further research and drug development endeavors.
Known Bakkenolide Derivatives and Their Natural Origins
Bakkenolide derivatives are predominantly found in plants of the Asteraceae family, with notable concentrations in the genera Petasites, Ligularia, Cacalia, and Homogyne. The specific derivatives isolated can vary depending on the plant species and even the part of the plant being analyzed.
Table 1: Known Bakkenolide Derivatives and Their Natural Sources
| Bakkenolide Derivative | Natural Source(s) |
| Bakkenolide A (Fukinanolide) | Petasites japonicus, Ligularia species, Cacalia tangutica, Homogyne alpina[1][2] |
| Bakkenolide B | Petasites japonicus, Petasites tricholobus[3][4] |
| Bakkenolide D | Petasites japonicus, Petasites formosanus, Petasites tricholobus[5][6] |
| Bakkenolide H | Petasites hybridus |
| Bakkenolide Ia | Petasites tricholobus[7] |
| Bakkenolide IIa | Petasites tricholobus[7] |
| Bakkenolide IIIa | Petasites tricholobus[7] |
| Bakkenolide IVa | Petasites tricholobus[7] |
| Bakkenolide V | Petasites tricholobus[3] |
| Bakkenolide VI | Peatasites tatewakianus[8] |
| Bakkenolides Db-Dh, Fa, Fb, I-X, Ya, Yb, Za, Zb, III | Petasites formosanus[6] |
Biological Activities and Quantitative Data
Bakkenolide derivatives have demonstrated a range of biological activities, with neuroprotective and anti-inflammatory effects being the most extensively studied.
Neuroprotective Activity
Several bakkenolide derivatives have shown significant potential in protecting neurons from damage. For instance, bakkenolide-Ia, -IIa, -IIIa, and -IVa, isolated from Petasites tricholobus, have exhibited significant neuroprotective and antioxidant activities in in-vitro assays.[7] Similarly, bakkenolide B has been shown to possess neuroprotective properties.[3]
Anti-inflammatory and Anti-allergic Activities
Bakkenolide B, a major component of Petasites japonicus leaves, has been shown to inhibit mast cell degranulation in a concentration-dependent manner, suggesting its potential in treating allergic reactions.[4] It also suppresses the gene induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in mouse peritoneal macrophages, key mediators of inflammation.[4] In an animal model of asthma, bakkenolide B significantly inhibited the accumulation of eosinophils, macrophages, and lymphocytes in bronchoalveolar lavage fluid.[4]
Table 2: Quantitative Data on the Biological Activities of Bakkenolide Derivatives
| Derivative | Biological Activity | Assay | Cell Line/Model | IC50/EC50 |
| Bakkenolide B | Anti-allergic | Antigen-induced degranulation | RBL-2H3 mast cells | Not explicitly stated, but concentration-dependent inhibition observed[4] |
| Bakkenolide D | Cytotoxicity | MTT assay | Hep G2 cells | 2.32 x 10⁻⁴ M[6] |
| Bakkenolide D | Cytotoxicity | MTT assay | Hep G2,2,15 cells | 1.40 x 10⁻² M[6] |
| Bakkenolide D | Cytotoxicity | MTT assay | KB cells | 26.9 µM[6] |
| Bakkenolide D | Cytotoxicity | MTT assay | CCM2 cells | 40.97 µM[6] |
| Bakkenolide D | Cytotoxicity | MTT assay | P338 cells | 1.74 x 10⁻² M[6] |
Signaling Pathways Modulated by Bakkenolide Derivatives
The biological effects of bakkenolide derivatives are mediated through their interaction with specific cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response.[] Total bakkenolides from Petasites tricholobus have been shown to exert their neuroprotective effects by inhibiting the activation of NF-κB.[10] This inhibition is achieved by suppressing the phosphorylation of IκB-kinase (IKK) complex, the NF-κB p65 subunit, and the inhibitor protein IκB. This prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes. Bakkenolide-IIIa has also been demonstrated to protect against cerebral damage by inhibiting NF-κB activation.[11]
Inhibition of the NF-κB signaling pathway by bakkenolide derivatives.
AMPK/Nrf2 Signaling Pathway
The AMP-activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways are key regulators of cellular stress responses and have anti-inflammatory effects. Bakkenolide B from Petasites japonicus has been shown to exert its anti-neuroinflammatory effects by activating the AMPK/Nrf2 pathway in microglia.[12] Activation of AMPK by bakkenolide B leads to the phosphorylation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and initiates the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[13][14][15]
Activation of the AMPK/Nrf2 signaling pathway by Bakkenolide B.
Experimental Protocols
The following sections detail the general methodologies for the extraction, isolation, and characterization of bakkenolide derivatives from plant materials.
Extraction and Isolation
A general workflow for the extraction and isolation of bakkenolides is presented below. Specific details may vary depending on the plant material and the target compounds.
General workflow for the extraction and isolation of bakkenolide derivatives.
1. Plant Material Preparation: The plant material (e.g., rhizomes, leaves) is collected, dried, and ground into a fine powder to increase the surface area for extraction.
2. Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. Common solvents used include ethanol, methanol, ethyl acetate (B1210297), and chloroform. The extraction is typically performed at room temperature or with gentle heating over several hours to days, often with repeated solvent changes to ensure complete extraction.
3. Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
4. Column Chromatography: The crude extract is subjected to column chromatography for initial separation. Silica gel is a commonly used stationary phase, and a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate mixtures) is used as the mobile phase to elute different fractions.
5. Further Purification: Fractions showing the presence of bakkenolides (as determined by thin-layer chromatography or other analytical methods) are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.
Characterization
The structures of the isolated bakkenolide derivatives are elucidated using a combination of spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the carbon skeleton and the connectivity of protons and carbons in the molecule.
2. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
3. High-Performance Liquid Chromatography (HPLC): HPLC is used for both the purification and the quantitative analysis of bakkenolide derivatives. A C18 column is commonly employed with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. Detection is typically performed using a UV detector.
Conclusion
Bakkenolide derivatives represent a promising class of natural products with significant therapeutic potential, particularly in the areas of neuroprotection and anti-inflammatory-related diseases. This technical guide has provided a comprehensive overview of their origins, biological activities, and underlying mechanisms of action. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into this fascinating class of compounds and accelerating their translation into novel therapeutic agents. Continued research into the structure-activity relationships of a wider range of bakkenolide derivatives will be crucial for optimizing their efficacy and safety profiles for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 7. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new neuroprotective bakkenolide from the rhizome of Peatasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Crosstalk Between Nrf2 and AMPK Signal Pathways Is Important for the Anti-Inflammatory Effect of Berberine in LPS-Stimulated Macrophages and Endotoxin-Shocked Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activated AMPK boosts the Nrf2/HO-1 signaling axis—A role for the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
Uncharted Territory: The Anti-Inflammatory Potential of Bakkenolide Db Remains Undocumented in Scientific Literature
A comprehensive review of existing scientific literature and databases reveals a significant gap in the understanding of the anti-inflammatory properties of a specific sesquiterpene lactone, Bakkenolide (B600228) Db. Despite the documented anti-inflammatory activities of other related compounds within the bakkenolide family, such as Bakkenolide B and Bakkenolide D, specific data on the mechanisms of action, quantitative effects, and experimental protocols for Bakkenolide Db are currently unavailable.
Chemical suppliers list this compound with the CAS number 226711-23-5, distinguishing it from other bakkenolides. However, this identification has not been associated with any peer-reviewed research detailing its biological effects in the context of inflammation. While one supplier vaguely suggests potential cytotoxicity, this claim is not substantiated with empirical data or further context, leaving its therapeutic potential, particularly as an anti-inflammatory agent, completely unexplored.
In contrast, preliminary research on other bakkenolides offers a glimpse into the potential mechanisms that this compound might employ. For instance, Bakkenolide D has been reported to exert its effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the regulation of immune and inflammatory responses.[1] This inhibition would theoretically reduce the expression of pro-inflammatory cytokines and other inflammatory mediators. Additionally, studies on Bakkenolide B have demonstrated its ability to suppress the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.
Given the absence of specific data for this compound, it is not possible to provide an in-depth technical guide that includes quantitative data on its anti-inflammatory efficacy, detailed experimental methodologies, or visual diagrams of its signaling pathways as requested.
For researchers, scientists, and drug development professionals interested in the anti-inflammatory potential of this class of compounds, the current body of knowledge suggests that focusing on more extensively studied analogues like Bakkenolide B and Bakkenolide D would be a more fruitful avenue for investigation. Future research is needed to isolate and characterize the bioactivity of this compound to determine if it holds similar or unique therapeutic promise in the realm of inflammatory diseases. Until such studies are conducted, this compound remains an enigmatic molecule with unknown potential in the field of pharmacology.
References
The Neuroprotective Potential of Bakkenolide Family Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bakkenolide (B600228) family of sesquiterpene lactones, naturally occurring compounds found in various plant species, has emerged as a promising area of research for the development of novel neuroprotective therapeutics. This technical guide provides an in-depth overview of the current understanding of the neuroprotective effects of these compounds, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of neuroscience and ischemic brain injury.
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of various bakkenolide compounds has been quantified in several preclinical studies. The following tables summarize the key quantitative findings from in vitro and in vivo models of neuronal injury.
Table 1: In Vivo Neuroprotective Effects of Bakkenolide Compounds in a Rat Model of Transient Focal Cerebral Ischemia
| Compound | Dosage | Administration Route | Key Findings |
| Bakkenolide-IIIa | 4, 8, 16 mg/kg | Intragastric (i.g.) | Dose-dependently reduced brain infarct volume and improved neurological deficit scores. The 16 mg/kg dose also increased the 72-hour survival rate.[1] |
| Total Bakkenolides | 5, 10, 20 mg/kg | Oral | Markedly reduced brain infarct volume and neurological deficits.[2] |
Table 2: In Vitro Neuroprotective and Anti-Neuroinflammatory Effects of Bakkenolide Compounds
| Compound | Model | Concentration | Key Findings |
| Bakkenolide-IIIa | Oxygen-Glucose Deprivation (OGD) in primary hippocampal neurons | Not specified | Increased cell viability and decreased the number of apoptotic cells. Dose-dependently increased the Bcl-2/Bax ratio.[1] |
| Total Bakkenolides | OGD in primary neurons | Not specified | Significantly attenuated cell death and apoptosis.[2] |
| Bakkenolide B | Lipopolysaccharide (LPS)-stimulated microglia | Pretreatment | Significantly and dose-dependently reduced the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-12) and nitric oxide (NO).[3] |
| Bakkenolide-Ia, -IIa, -IIIa, -IVa | OGD and oxidative insults in primary cultured neurons | Not specified | Exhibited significant neuroprotective and antioxidant activities.[4] |
| Bakkenolide-Va | Hypoxia-glucose deprivation and oxidative insults in primary cultured neurons | Not specified | Demonstrated neuroprotective activity.[5] |
| Bakkenolide-VI | OGD and oxidative insults in primary cultured neurons | Not specified | Showed neuroprotective activity.[6] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the investigation of the neuroprotective effects of bakkenolide compounds.
In Vivo Model: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
This model is widely used to mimic focal ischemic stroke in humans.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure:
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and dissected.
-
A nylon monofilament with a rounded tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[1]
-
Occlusion is typically maintained for a specific duration (e.g., 1-2 hours) before the filament is withdrawn to allow for reperfusion.[1]
-
-
Assessment of Ischemia: Laser Doppler flowmetry can be used to monitor cerebral blood flow and confirm successful occlusion and reperfusion.
-
Post-Operative Care: Animals are monitored for recovery and receive appropriate post-operative care.
-
Outcome Measures:
-
Infarct Volume Assessment: 24-72 hours post-MCAO, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) areas are quantified using image analysis software.
-
Neurological Deficit Scoring: A battery of behavioral tests is used to assess motor and sensory deficits. A common scoring system evaluates posture, circling, and climbing abilities.[7]
-
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neurons
This model simulates the ischemic conditions of stroke in a cell culture system.
-
Primary Neuron Culture:
-
Cortical or hippocampal neurons are dissected from embryonic rat or mouse brains.
-
Cells are dissociated and plated on coated culture dishes.
-
Neurons are maintained in a specific growth medium for a set number of days to allow for maturation.
-
-
OGD Procedure:
-
The culture medium is replaced with a glucose-free medium.
-
The cultures are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ and 5% CO₂).
-
The duration of OGD can vary (e.g., 1-3 hours).
-
-
Reperfusion: After OGD, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for a specified period (e.g., 24 hours).
-
Assessment of Cell Viability and Apoptosis:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase from damaged cells.
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.[8][9][10][11]
-
Key Biochemical Assays
-
Western Blotting: Used to quantify the expression levels of specific proteins involved in signaling pathways (e.g., p-Akt, p-ERK, NF-κB p65, IκBα).[12][13][14][15][16]
-
Protein Extraction: Cells or tissues are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each sample is determined.
-
Gel Electrophoresis: Proteins are separated by size on a polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to a detection enzyme.
-
Detection: The signal is visualized and quantified.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or biological fluids.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of bakkenolide compounds are mediated through the modulation of several key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB plays a critical role in inflammation and apoptosis following ischemic injury. Total bakkenolides and Bakkenolide-IIIa have been shown to inhibit the activation of the NF-κB pathway.[1][2]
References
- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide inhibits the LPS-induced secretion of IL-6 and TNF-α and NF-κB nuclear translocation in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new neuroprotective bakkenolide from the rhizome of Peatasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Minimal NF-κB activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Monitoring the Levels of Cellular NF-κB Activation States [mdpi.com]
Bakkenolide Db: A Potential Platelet-Activating Factor (PAF) Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this guide focuses on Bakkenolide Db, a naturally occurring sesquiterpenoid isolated from Petasites formosanus, direct experimental data on its activity as a Platelet-Activating Factor (PAF) receptor antagonist is not extensively available in current scientific literature. However, significant research has been conducted on a closely related compound from the same plant, Bakkenolide G , demonstrating its potent and specific PAF-receptor antagonist properties. This document will therefore leverage the detailed findings on Bakkenolide G as a comprehensive case study to infer the potential mechanisms and therapeutic utility of this compound and other related bakkenolides. The structural similarities between these compounds suggest they may share a similar biological activity profile.
Introduction to Platelet-Activating Factor (PAF) and Its Receptor
Platelet-Activating Factor (PAF) is a potent, pro-inflammatory phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes. Its effects are mediated through a specific G-protein coupled receptor, the PAF receptor (PAFR). Activation of the PAFR triggers a cascade of intracellular signaling events, leading to cellular responses such as platelet aggregation, inflammation, allergic reactions, and endotoxic shock. Consequently, antagonists of the PAF receptor are of significant interest as potential therapeutic agents for a variety of inflammatory and cardiovascular diseases.
Bakkenolide G as a PAF-Receptor Antagonist: Quantitative Data
Bakkenolide G, isolated from Petasites formosanus, has been identified as a selective and concentration-dependent inhibitor of PAF-induced platelet aggregation and ATP release[1]. The following tables summarize the key quantitative data from in vitro studies.
| Parameter | Value (Mean ± SD) | Conditions | Reference |
| IC50 (Platelet Aggregation) | 5.6 ± 0.9 µM | PAF-induced (2 ng/mL) rabbit platelet aggregation | [1] |
| IC50 ([3H]PAF Binding Competition) | 2.5 ± 0.4 µM | Competition with [3H]PAF binding to platelets | [1] |
| pA2 Value (Schild Plot Analysis) | 6.21 ± 0.75 | PAF-induced rabbit platelet aggregation | [1] |
| Schild Plot Slope | 1.31 ± 0.31 | PAF-induced rabbit platelet aggregation | [1] |
Table 1: In Vitro Inhibitory Activity of Bakkenolide G against PAF
Bakkenolide G's antagonistic activity was found to be specific to the PAF receptor. It did not inhibit platelet aggregation induced by other agonists such as thrombin, collagen, arachidonic acid, or the thromboxane (B8750289) A2 mimetic U46619[1]. This specificity underscores its potential as a targeted therapeutic agent.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the PAF-receptor antagonist activity of Bakkenolide G.
Preparation of Washed Rabbit Platelets
-
Blood Collection: Blood is drawn from the marginal ear vein of rabbits into a syringe containing an anticoagulant solution (e.g., acid-citrate-dextrose).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 120 x g) for 10 minutes. The supernatant, which is the PRP, is carefully collected.
-
Platelet Pelleting and Washing: The PRP is then centrifuged at a higher speed (e.g., 800 x g) for 15 minutes to pellet the platelets. The platelet pellet is washed with a buffer (e.g., Tyrode's buffer) and resuspended in a calcium-free Tyrode's solution containing bovine serum albumin.
-
Platelet Count Adjustment: The final platelet concentration is adjusted to the desired level (e.g., 3.0 x 10^8 platelets/mL) for use in subsequent assays.
Platelet Aggregation Assay
-
Instrumentation: A turbidimetric platelet aggregometer is used to measure changes in light transmission through the platelet suspension.
-
Assay Procedure:
-
Aliquots of the washed platelet suspension are placed in the aggregometer cuvettes and warmed to 37°C with continuous stirring.
-
The test compound (Bakkenolide G) or vehicle is added to the platelet suspension and incubated for a specified time (e.g., 3 minutes).
-
PAF is then added to induce platelet aggregation, and the change in light transmission is recorded for a set duration (e.g., 5 minutes).
-
-
Data Analysis: The percentage of platelet aggregation is calculated, and the IC50 value (the concentration of the antagonist that inhibits 50% of the PAF-induced aggregation) is determined from the dose-response curve.
[3H]PAF Receptor Binding Assay
-
Reaction Mixture Preparation: The assay is typically performed in a buffer containing washed platelets, [3H]PAF (the radiolabeled ligand), and either the test compound (Bakkenolide G) or unlabeled PAF (for determining non-specific binding).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the platelets with the bound radioligand. The filter is then washed quickly with ice-cold buffer to remove any unbound [3H]PAF.
-
Radioactivity Measurement: The radioactivity retained on the filter is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for the competition of [3H]PAF binding by the test compound is then determined.
Visualizations: Signaling Pathways and Experimental Workflows
PAF Receptor Signaling Pathway
The following diagram illustrates the major signaling pathways activated upon PAF binding to its receptor, leading to platelet aggregation.
Caption: PAF Receptor Signaling Cascade Leading to Platelet Aggregation.
Experimental Workflow for Platelet Aggregation Assay
This diagram outlines the key steps involved in the in vitro platelet aggregation assay.
Caption: Workflow for PAF-Induced Platelet Aggregation Inhibition Assay.
Logical Relationship of Bakkenolide Action
This diagram illustrates the logical relationship of Bakkenolide G's antagonistic action at the PAF receptor.
Caption: Competitive Antagonism of the PAF Receptor by Bakkenolide G.
Conclusion and Future Directions
The available evidence for Bakkenolide G strongly suggests that bakkenolides from Petasites formosanus are a promising class of natural compounds with specific PAF-receptor antagonist activity. The quantitative data and detailed experimental protocols provided herein for Bakkenolide G serve as a robust framework for the future investigation of this compound.
To definitively establish the PAF-receptor antagonist activity of this compound, future research should focus on:
-
Direct Quantification: Performing platelet aggregation and receptor binding assays with purified this compound to determine its IC50 and pA2 values.
-
In Vivo Studies: Evaluating the efficacy of this compound in animal models of PAF-mediated diseases, such as asthma, sepsis, or thrombosis.
-
Structure-Activity Relationship (SAR) Studies: Comparing the activities of different bakkenolides to understand the structural features essential for PAF receptor antagonism.
Such studies will be crucial in validating this compound as a potential therapeutic lead for the development of novel anti-inflammatory and anti-thrombotic drugs.
References
A Comprehensive Review of Sesquiterpene Lactones from Ligularia: Phytochemistry, Biological Activity, and Experimental Protocols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The genus Ligularia, a member of the Asteraceae family, is a rich source of structurally diverse sesquiterpene lactones (SLs). These secondary metabolites have garnered significant attention in the scientific community for their wide range of biological activities, including potent cytotoxic and anti-inflammatory effects. This technical guide provides a comprehensive literature review of sesquiterpene lactones isolated from Ligularia, with a focus on their chemical diversity, biological activities, and the experimental methodologies used for their study.
Chemical Diversity of Sesquiterpene Lactones in Ligularia
The sesquiterpene lactones found in Ligularia species are predominantly of the eremophilane (B1244597) type. However, other skeletal types are also present. These compounds exhibit a wide array of structural modifications, including varying degrees of oxidation, esterification, and the formation of dimers, contributing to their chemical diversity and broad spectrum of biological activities.
Biological Activities of Ligularia Sesquiterpene Lactones
Sesquiterpene lactones from Ligularia have been extensively studied for their potential therapeutic applications, primarily focusing on their cytotoxic and anti-inflammatory properties.
Cytotoxic Activity
Numerous studies have demonstrated the potent cytotoxic effects of Ligularia-derived sesquiterpene lactones against a variety of cancer cell lines. The cytotoxic mechanism is often attributed to the presence of the α-methylene-γ-lactone moiety, which can act as a Michael acceptor, leading to the alkylation of biological macromolecules and subsequent induction of apoptosis.[1]
Table 1: Cytotoxicity of Sesquiterpene Lactones from Ligularia Species
| Compound | Ligularia Species | Cancer Cell Line | IC50 (µM) | Reference |
| 8β-hydroxy-1-oxo-(14α,15α-eremophil-7(11),9(10)-dien-12,8α-olide) | L. platyglossa | HL-60 | 24.0 - 51.1 | [1] |
| 1-hydroxy-2-oxo-(14α,15α-eremophil-1(10),7(11),8(9)-trien-12,8-olide) | L. platyglossa | HL-60 | 24.0 - 51.1 | [1] |
| 10α-hydroxy-1-oxo-eremophil-7(11),8(9)-dien-12,8-olide | L. platyglossa | HL-60 | 24.0 - 51.1 | [1] |
Anti-inflammatory Activity
The anti-inflammatory properties of sesquiterpene lactones from Ligularia are well-documented. These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][3] The mechanism of action often involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Table 2: Anti-inflammatory Activity of Sesquiterpene Lactones from Ligularia Species
| Compound | Ligularia Species | Assay | IC50 (µM) | Reference |
| 3-Oxo-8-hydroxyeremophila-1,7(11)-dien-12,8-olide | L. fischeri | NO production in LPS-stimulated RAW 264.7 cells | 6.528 | [3] |
| Spicatainoid D | L. subspicata | Inhibition of TNF-α, IL-1β, and IL-6 in LPS-stimulated N9 cells | 27.60 ± 1.9 | [2] |
| Spicatainoid A | L. subspicata | Inhibition of TNF-α, IL-1β, and IL-6 in LPS-stimulated N9 cells | 39.6 ± 2.7 | [2] |
| Spicatainoid C | L. subspicata | Inhibition of TNF-α, IL-1β, and IL-6 in LPS-stimulated N9 cells | 42.5 ± 3.8 | [2] |
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and biological evaluation of sesquiterpene lactones from Ligularia.
Isolation and Purification of Sesquiterpene Lactones
The following is a representative workflow for the isolation and purification of sesquiterpene lactones from Ligularia species, compiled from several cited methodologies.
Detailed Steps:
-
Extraction: The air-dried and powdered plant material (e.g., roots and rhizomes) is extracted exhaustively with a suitable solvent, typically 95% ethanol, at room temperature. This process is usually repeated three times to ensure complete extraction.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether and ethyl acetate. The sesquiterpene lactones are typically enriched in the ethyl acetate fraction.
-
Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The separation is achieved by gradient elution with a solvent system such as petroleum ether-acetone, with a gradually increasing polarity.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compounds.
-
Further Purification: Fractions with similar TLC profiles are combined and may require further purification steps, such as repeated column chromatography or preparative high-performance liquid chromatography (prep-HPLC).
-
Preparative HPLC: Final purification is often achieved by prep-HPLC on a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient.
Structure Elucidation
The structures of the isolated pure compounds are elucidated using a combination of spectroscopic techniques, including:
-
1D NMR: ¹H and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.
-
2D NMR: COSY, HSQC, and HMBC experiments to establish the connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis to unambiguously determine the three-dimensional structure and absolute stereochemistry of crystalline compounds.[1]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the isolated sesquiterpene lactones for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and incubated.
-
Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the sesquiterpene lactones for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plate is incubated for a further 24 hours.
-
Griess Assay: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm. The IC50 value for the inhibition of NO production is then calculated.[3]
Signaling Pathways Modulated by Ligularia Sesquiterpene Lactones
The anti-inflammatory and cytotoxic effects of sesquiterpene lactones from Ligularia are often mediated through the modulation of key cellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. Many sesquiterpene lactones from Ligularia have been shown to inhibit the activation of NF-κB. This inhibition can occur at various points in the pathway, such as by preventing the degradation of the inhibitory protein IκBα or by directly inhibiting the activity of the IκB kinase (IKK) complex.
MAPK Signaling Pathway
The MAPK signaling pathway is another crucial pathway involved in inflammation and cell proliferation. Sesquiterpene lactones can interfere with this pathway by inhibiting the phosphorylation of key kinases such as ERK, JNK, and p38, thereby supressing the downstream inflammatory and proliferative responses.
Conclusion
The genus Ligularia represents a valuable source of sesquiterpene lactones with significant potential for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The information presented in this technical guide provides a solid foundation for researchers interested in exploring the rich phytochemistry and pharmacology of these fascinating natural products. Further research is warranted to fully elucidate the mechanisms of action of these compounds and to explore their potential in preclinical and clinical studies.
References
- 1. Cytotoxic sesquiterpenes from Ligularia platyglossa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemical study of Ligularia subspicata and valuation of its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory sesquiterpenoids from Ligularia fischeriTurcz - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Assessment of Bakkenolide Db: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity assessment of Bakkenolide Db, a sesquiterpenoid lactone. The information is compiled from available scientific literature, focusing on its effects on murine leukemia (P-388) and human lung adenocarcinoma (A549) cell lines. This document details the experimental methodologies, summarizes the cytotoxic activity, and explores potential signaling pathways involved, based on studies of related compounds.
Quantitative Cytotoxicity Data
The primary study identifying this compound also investigated its cytotoxic properties. While the specific IC50 values from the original research by Wu et al. (1999) are not available in the accessed literature, the study confirmed cytotoxic activity against P-388 and A549 cells. For the purpose of this guide, the data is presented as a qualitative summary. Further investigation into the original publication is required to obtain the precise quantitative data.
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| This compound | P-388 (Murine Leukemia) | MTT Assay | Data not available | (Wu et al., 1999) |
| This compound | A549 (Human Lung Adenocarcinoma) | MTT Assay | Data not available | (Wu et al., 1999) |
Experimental Protocols
The following protocols describe the general methodology likely employed for the cytotoxicity assessment of this compound against P-388 and A549 cell lines, based on standard laboratory practices for the MTT assay.
Cell Culture and Maintenance
-
P-388 (Murine Leukemia) Cells:
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in suspension culture in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: The cell suspension is diluted with fresh medium every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
-
A549 (Human Lung Adenocarcinoma) Cells:
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are grown as a monolayer in tissue culture flasks in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, they are detached using a 0.25% trypsin-EDTA solution and re-seeded into new flasks at a lower density.
-
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding:
-
P-388 Cells: Seeded into 96-well microplates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
A549 Cells: Seeded into 96-well microplates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium and allowed to adhere overnight.
-
-
Compound Treatment:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial dilutions of this compound are prepared in the culture medium.
-
The medium from the cell plates is replaced with medium containing various concentrations of this compound. Control wells receive medium with the vehicle (DMSO) at the same concentration used for the highest compound dose.
-
-
Incubation:
-
The treated plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
Following incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
The medium is then carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for assessing the cytotoxicity of this compound.
Potential Signaling Pathways Implicated in Bakkenolide Cytotoxicity
While specific signaling pathways for this compound have not been elucidated, studies on other bakkenolides, such as Bakkenolide B, suggest potential mechanisms of action that may be relevant. These pathways are presented here as hypothetical targets for this compound.
Caption: Hypothesized signaling pathways potentially modulated by this compound.
Discussion and Future Directions
The preliminary assessment indicates that this compound possesses cytotoxic activity against cancer cell lines. However, a more detailed understanding requires the determination of its precise IC50 values. Future research should focus on confirming these values and expanding the cytotoxicity profiling to a broader panel of cancer cell lines.
Furthermore, the elucidation of the specific molecular mechanisms underlying the cytotoxic effects of this compound is crucial. Based on the activity of related compounds, investigating its impact on the AMPK/Nrf2 and MAPK signaling pathways would be a logical next step. Techniques such as Western blotting to assess the phosphorylation status of key proteins in these pathways, and gene expression analysis to measure the transcription of downstream targets, would provide valuable insights. Understanding these mechanisms will be essential for evaluating the potential of this compound as a novel therapeutic agent in oncology.
Methodological & Application
Application Notes and Protocols for the Proposed Total Synthesis of Bakkenolide D
Disclaimer: As of the last literature search, a specific total synthesis of Bakkenolide (B600228) D has not been published. The following protocol is a proposed synthetic route based on established methodologies for the synthesis of structurally related bakkenolide-type sesquiterpenoids. The experimental details, including reaction conditions and yields, are hypothetical and based on analogous transformations reported in the literature for similar substrates.
Introduction
Bakkenolide D is a member of the bakkenolide family of sesquiterpenoid lactones, which are characterized by a spiro-fused γ-lactone moiety attached to a hydrindane core. These natural products have garnered significant interest from the synthetic community due to their unique structural features and potential biological activities. This document outlines a proposed retrosynthetic analysis and a detailed forward synthetic protocol for the total synthesis of Bakkenolide D. The proposed strategy leverages key transformations that have been successfully applied in the synthesis of other bakkenolides.
Retrosynthetic Analysis
The proposed retrosynthesis of Bakkenolide D commences by disconnecting the ester side chain, leading to the core spiro-lactone alcohol. The spiro-lactone could be envisioned to arise from a Baeyer-Villiger oxidation of a corresponding spirocyclic ketone. This key intermediate can be traced back to a simpler hydrindanone system, which could be assembled through a Robinson annulation or a Diels-Alder reaction. The stereochemistry of the hydrindane core is a critical challenge that can be addressed through stereoselective cyclization strategies.
Caption: Proposed retrosynthetic analysis of Bakkenolide D.
Experimental Protocols
Synthesis of the Hydrindanone Core
A plausible approach to the hydrindanone core involves an asymmetric Michael addition followed by an intramolecular aldol (B89426) condensation.
Step 1: Asymmetric Michael Addition
| Reagent/Parameter | Quantity/Value |
| 2-Methyl-1,3-cyclopentanedione (B45155) | 1.0 equiv |
| Methyl vinyl ketone | 1.2 equiv |
| (S)-Proline (catalyst) | 0.1 equiv |
| Solvent | DMSO |
| Temperature | Room Temperature |
| Reaction Time | 24 h |
| Estimated Yield | 85% |
Protocol:
-
To a solution of 2-methyl-1,3-cyclopentanedione in DMSO, add (S)-proline.
-
Stir the mixture for 10 minutes at room temperature.
-
Add methyl vinyl ketone dropwise and continue stirring for 24 hours.
-
Quench the reaction with water and extract with ethyl acetate (B1210297).
-
Purify the crude product by column chromatography to yield the Michael adduct.
Step 2: Intramolecular Aldol Condensation and Dehydration
| Reagent/Parameter | Quantity/Value |
| Michael Adduct | 1.0 equiv |
| L-Selectride | 1.1 equiv |
| Solvent | THF |
| Temperature | -78 °C to RT |
| Reaction Time | 6 h |
| Estimated Yield | 75% |
Protocol:
-
Dissolve the Michael adduct in dry THF and cool to -78 °C.
-
Add L-Selectride solution dropwise and stir for 4 hours at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.
-
Purify by column chromatography to obtain the hydrindanone core.
Formation of the Spiro-lactone
Step 3: Spirocyclization via Alkylation
| Reagent/Parameter | Quantity/Value |
| Hydrindanone | 1.0 equiv |
| Lithium diisopropylamide (LDA) | 1.1 equiv |
| Ethyl bromoacetate (B1195939) | 1.2 equiv |
| Solvent | THF |
| Temperature | -78 °C |
| Reaction Time | 3 h |
| Estimated Yield | 70% |
Protocol:
-
To a solution of LDA in dry THF at -78 °C, add a solution of the hydrindanone in THF dropwise.
-
Stir for 1 hour at -78 °C to form the enolate.
-
Add ethyl bromoacetate and continue stirring at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with diethyl ether.
-
Purify the product by column chromatography.
Step 4: Lactonization
| Reagent/Parameter | Quantity/Value |
| Alkylated Product | 1.0 equiv |
| p-Toluenesulfonic acid (p-TsOH) | 0.1 equiv |
| Solvent | Toluene (B28343) |
| Temperature | Reflux |
| Reaction Time | 8 h |
| Estimated Yield | 90% |
Protocol:
-
Dissolve the alkylated product in toluene and add a catalytic amount of p-TsOH.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
After 8 hours, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate.
-
Extract with ethyl acetate and purify by column chromatography to yield the spiro-lactone.
Final Steps to Bakkenolide D
Step 5: Reduction and Esterification
| Reagent/Parameter | Quantity/Value |
| Spiro-lactone | 1.0 equiv |
| Diisobutylaluminium hydride (DIBAL-H) | 1.1 equiv |
| (E)-2-Methyl-2-butenoyl chloride | 1.2 equiv |
| Pyridine (B92270) | 2.0 equiv |
| Solvent | DCM |
| Temperature | -78 °C to RT |
| Reaction Time | 5 h |
| Estimated Yield | 65% |
Protocol:
-
Dissolve the spiro-lactone in dry DCM and cool to -78 °C.
-
Add DIBAL-H solution dropwise and stir for 2 hours.
-
Quench with methanol, followed by Rochelle's salt solution.
-
Extract the aqueous layer with DCM and dry the combined organic layers.
-
To the crude alcohol in DCM, add pyridine and (E)-2-methyl-2-butenoyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Wash with aqueous copper sulfate (B86663) solution, then brine.
-
Purify by column chromatography to obtain Bakkenolide D.
Workflow Visualization
Caption: Proposed synthetic workflow for the total synthesis of Bakkenolide D.
Application Notes & Protocols: Isolation of Bakkenolide B from Petasites japonicus
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bakkenolide (B600228) B, a sesquiterpene lactone primarily found in plants of the Petasites genus, has garnered significant interest for its potential therapeutic properties, including anti-allergic and anti-inflammatory effects[1]. This document provides a detailed protocol for the isolation and purification of Bakkenolide B from the leaves of Petasites japonicus. The methodology is based on established solvent extraction and chromatographic techniques.
Quantitative Data Summary
The following table summarizes the quantitative data from a representative isolation of Bakkenolide B from fresh leaves of Petasites japonicus.
| Parameter | Value | Reference |
| Starting Plant Material | 1.0 kg (fresh leaves) | [2][3] |
| Initial Extraction Solvent | 70% Ethanol (B145695) (3 L x 3) | [2][3] |
| Hexane (B92381) Extract Yield | 13.60 g (total) | [2] |
| Amount of Hexane Extract for Chromatography | 2.673 g | [2] |
| Final Yield of Pure Bakkenolide B | 173.8 mg - 180.1 mg | [2][3] |
| Purity of Isolated Bakkenolide B | > 97% (GC-MS) | [2] |
Experimental Protocol
This protocol details the step-by-step procedure for the isolation of Bakkenolide B.
1. Plant Material Preparation and Extraction:
-
Fresh leaves of Petasites japonicus (1.0 kg) are finely chopped using an electric mixer[2][3].
-
The chopped material is then subjected to extraction with 70% ethanol (3 L) three times under sonication for one hour at room temperature for each extraction[2][3].
-
The resulting ethanol extracts are combined and the solvent is evaporated under reduced pressure to obtain a concentrated EtOH extract[2].
2. Solvent Partitioning:
-
The ethanol extract residue is suspended in 500 mL of water[2].
-
This aqueous suspension is then successively partitioned with n-hexane (1 L x 3), ethyl acetate (B1210297) (1 L x 3), and n-butanol (500 mL x 3) to separate compounds based on polarity[2]. The hexane extract is retained for the next step.
3. Column Chromatography (Silica Gel):
-
A portion of the dried hexane extract (e.g., 2.673 g) is subjected to column chromatography on a silica (B1680970) gel column[2].
-
The column is eluted with a gradient of acetone (B3395972) in dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) in chloroform (B151607) (CHCl₃)[2][3]. A typical gradient might involve stepwise increases in acetone concentration (e.g., 2.5%, 15%, 25%) in dichloromethane[2][3].
-
Fractions are collected and monitored (e.g., by TLC) to identify those containing Bakkenolide B.
4. Further Purification (Sephadex LH-20 and Preparative HPLC):
-
Fractions rich in Bakkenolide B (e.g., Fraction 9 from the silica gel column) are pooled and further purified using a Sephadex LH-20 column with an appropriate solvent system (e.g., 95% methanol or 85% aqueous methanol)[2][4].
-
For final purification to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed. A C18 column with a mobile phase of aqueous methanol (e.g., 70%) is a suitable system[4].
5. Structure Elucidation and Purity Confirmation:
-
The chemical structure of the isolated Bakkenolide B is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, 2D NMR, and Mass Spectrometry (MS)[2][3][4].
-
The purity of the final compound is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)[2][3]. A purity of over 98% is often achieved[2].
Visualizations
Experimental Workflow for Bakkenolide B Isolation
Caption: Workflow for the isolation of Bakkenolide B from Petasites japonicus.
References
- 1. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, Quality Evaluation, and Seasonal Changes of Bakkenolide B in Petasites japonicus by HPLC -Journal of Life Science | Korea Science [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Bakkenolide B using Analytical HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide B is a sesquiterpene lactone found in various plants, notably in the genus Petasites. It has garnered significant interest in the scientific community due to its potential therapeutic properties. Accurate and precise quantification of Bakkenolide B is crucial for quality control of herbal medicines, pharmacokinetic studies, and overall drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for this purpose.
These application notes provide detailed protocols for the quantification of Bakkenolide B in both plant materials and biological matrices, such as plasma. The methodologies are designed to be adaptable for various research and development needs.
Part 1: Quantification of Bakkenolide B in Plant Material
This protocol is optimized for the determination of Bakkenolide B content in plant extracts, particularly from Petasites japonicus.
Experimental Protocol
1. Sample Preparation (Plant Material)
-
Extraction:
-
Weigh 1.0 g of powdered, dried plant material (e.g., leaves).
-
Add 20 mL of 70% ethanol.
-
Extract using sonication for 30 minutes at room temperature.
-
Centrifuge the extract at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC-UV Conditions
-
Instrument: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., Luna C18, 150 x 3.0 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).
-
Gradient Program:
-
0-35 min: 0% to 100% A
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 215 nm and 254 nm. The higher sensitivity is generally observed at 215 nm.[1][2]
3. Calibration Curve
-
Prepare a stock solution of Bakkenolide B standard in methanol (B129727) (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Inject each standard and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
Data Presentation
Table 1: Chromatographic and Validation Parameters for Bakkenolide B in Plant Material
| Parameter | Value | Reference |
| Chromatographic Conditions | ||
| Column | C18 (150 x 3.0 mm, 5 µm) | [3] |
| Mobile Phase | Acetonitrile and Water Gradient | [3] |
| Flow Rate | 0.4 mL/min | [3] |
| Detection Wavelength | 215 nm | [1][2] |
| Injection Volume | 10 µL | [3] |
| Column Temperature | 30°C | [3] |
| Validation Parameters | ||
| Linearity (r²) | > 0.999 | [2] |
| Recovery | 98.6% - 103.1% | [2] |
| Limit of Detection (LOD) | 1.05 µg/mL (at 215 nm) | [2] |
| Limit of Quantification (LOQ) | 3.38 µg/mL (at 215 nm) | [2] |
Experimental Workflow
Caption: Workflow for Bakkenolide B quantification in plant material.
Part 2: Quantification of Bakkenolide B in Biological Matrices (Plasma) for Pharmacokinetic Studies
This protocol is an exemplary method for the quantification of Bakkenolide B in plasma, adapted from a validated method for a structurally similar sesquiterpene lactone. Note: This method must be fully validated for Bakkenolide B according to regulatory guidelines (e.g., FDA, EMA) before use in formal pharmacokinetic studies.
Experimental Protocol
1. Sample Preparation (Plasma)
-
Liquid-Liquid Extraction:
-
To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., a structurally similar, non-interfering compound).
-
Add 1 mL of a suitable extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC system.
-
2. HPLC-UV Conditions
-
Instrument: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50, v/v), potentially with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 215 nm (or the UV maxima of Bakkenolide B).
3. Method Validation
-
A full validation should be performed, including:
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of Bakkenolide B and the IS.
-
Linearity and Range: Prepare calibration standards in blank plasma over the expected concentration range.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days.
-
Recovery: Compare the peak areas of extracted samples to those of unextracted standards.
-
Stability: Evaluate the stability of Bakkenolide B in plasma under various conditions (freeze-thaw, short-term at room temperature, long-term storage).
-
Data Presentation
Table 2: Exemplary HPLC-UV Method Parameters for Sesquiterpene Lactone Analysis in Plasma
| Parameter | Exemplary Value |
| Sample Preparation | |
| Technique | Liquid-Liquid Extraction |
| Extraction Solvent | Dichloromethane/Isopropanol |
| Chromatographic Conditions | |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
| Validation Parameters (Typical Acceptance Criteria) | |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal value |
| Precision (%RSD) | ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of a pharmacokinetic study involving HPLC quantification.
References
Unveiling the Anti-Inflammatory Potential of Bakkenolides in Animal Models: Application Notes and Protocols
Please Note: Initial searches for "Bakkenolide Db" did not yield specific scientific literature. The following information is based on studies of closely related and well-documented bakkenolides, primarily Bakkenolide (B600228) B and Bakkenolide-IIIa , which are believed to be the compounds of interest. It is plausible that "this compound" is a typographical error.
Application Notes
This document provides detailed protocols and application notes for the administration of bakkenolides in preclinical animal models of inflammation. Bakkenolides, a class of sesquiterpene lactones isolated from various plants, have demonstrated significant anti-inflammatory properties. These compounds are of growing interest to researchers in immunology, pharmacology, and drug development for their potential therapeutic applications in inflammatory diseases such as asthma and neuroinflammation.
The protocols outlined below are intended for researchers, scientists, and drug development professionals. They provide a framework for investigating the anti-inflammatory effects of bakkenolides, including methodologies for inducing inflammation in animal models, administration of the compounds, and assessment of inflammatory markers. The signaling pathways believed to be modulated by bakkenolides are also detailed to provide a mechanistic context for these studies.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on bakkenolide administration in animal models of inflammation.
Table 1: Dosage and Administration of Bakkenolide-IIIa in a Rat Model of Cerebral Damage
| Parameter | Details |
| Animal Model | Transient focal cerebral damage in rats |
| Compound | Bakkenolide-IIIa |
| Dosage | 4, 8, and 16 mg/kg |
| Route of Administration | Intragastric (i.g.) |
| Frequency | Single dose administered immediately after reperfusion |
| Observed Effects | - Reduced brain infarct volume- Decreased neurological deficit- Increased 72-hour survival rate (at 16 mg/kg) |
Table 2: Effects of Bakkenolide B in a Mouse Model of Allergic Asthma
| Parameter | Details |
| Animal Model | Ovalbumin-induced allergic asthma in mice |
| Compound | Bakkenolide B |
| Dosage | Specific dosage not available in the reviewed literature. A dose range of 5-20 mg/kg, administered orally or intraperitoneally, could be considered for initial studies based on related compounds. |
| Route of Administration | Not specified. Oral gavage or intraperitoneal injection are common routes for this type of study. |
| Frequency | Likely administered prior to or during ovalbumin challenges. |
| Observed Effects | - Strong inhibition of the accumulation of eosinophils, macrophages, and lymphocytes in bronchoalveolar lavage fluid (BALF)[1] |
Experimental Protocols
Protocol 1: Evaluation of Bakkenolide B in an Ovalbumin-Induced Allergic Asthma Mouse Model
This protocol describes the induction of allergic airway inflammation in mice using ovalbumin (OVA) and the subsequent administration of Bakkenolide B to assess its anti-inflammatory effects.
Materials:
-
Bakkenolide B
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Sterile saline (0.9% NaCl)
-
Vehicle for Bakkenolide B (e.g., 0.5% carboxymethylcellulose)
-
Mice (e.g., BALB/c, 6-8 weeks old)
-
Nebulizer
-
Equipment for bronchoalveolar lavage (BAL)
-
Reagents for cell counting and differentiation
Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.
-
The control group receives i.p. injections of saline with alum.
-
-
Bakkenolide B Administration:
-
From day 21 to day 23 (challenge days), administer Bakkenolide B (e.g., 5-20 mg/kg) or vehicle to the treatment and control groups, respectively. The administration (e.g., oral gavage) should occur 1 hour before the OVA challenge.
-
-
Airway Challenge:
-
On days 21, 22, and 23, challenge the sensitized mice with an aerosol of 1% OVA in sterile saline for 30 minutes using a nebulizer.
-
The control group is challenged with aerosolized saline.
-
-
Assessment of Airway Inflammation (24-48 hours after the last challenge):
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.
-
Determine the total number of inflammatory cells in the BAL fluid (BALF) using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to count the number of eosinophils, macrophages, lymphocytes, and neutrophils.
-
Protocol 2: Evaluation of Bakkenolide-IIIa in a Rat Model of Transient Focal Cerebral Damage
This protocol is adapted from a study investigating the neuroprotective effects of Bakkenolide-IIIa in a rat model of stroke.[2]
Materials:
-
Bakkenolide-IIIa
-
Vehicle for Bakkenolide-IIIa (e.g., sterile water or saline)
-
Rats (e.g., Sprague-Dawley, male, 250-300g)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for middle cerebral artery occlusion (MCAO)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume measurement
-
Reagents for Western blotting and immunohistochemistry
Procedure:
-
Induction of Transient Focal Cerebral Ischemia:
-
Anesthetize the rats and induce transient focal cerebral ischemia by middle cerebral artery occlusion (MCAO) for a defined period (e.g., 2 hours).
-
-
Bakkenolide-IIIa Administration:
-
Immediately after reperfusion (removal of the occlusion), administer Bakkenolide-IIIa at doses of 4, 8, or 16 mg/kg via intragastric (i.g.) gavage.[2]
-
The control group receives the vehicle.
-
-
Neurological Deficit Scoring:
-
At 24 hours after MCAO, evaluate the neurological deficit using a standardized scoring system.
-
-
Measurement of Infarct Volume:
-
At 24 or 72 hours post-MCAO, sacrifice the animals and remove the brains.
-
Slice the brains and stain with 2% TTC to visualize the infarct area.
-
Calculate the infarct volume as a percentage of the total brain volume.
-
-
Mechanistic Studies (optional):
-
Collect brain tissue from the peri-infarct area for Western blot analysis to assess the phosphorylation status of proteins in the NF-κB and MAPK signaling pathways (e.g., IκBα, p65, ERK1/2).[2]
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Bakkenolides are believed to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Caption: Bakkenolide signaling pathways in inflammation.
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the anti-inflammatory effects of bakkenolides in an animal model.
Caption: General experimental workflow for bakkenolide studies.
References
Application Notes and Protocols for Solubilizing Bakkenolide B for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide B, a sesquiterpene lactone isolated from Petasites japonicus, has demonstrated significant anti-allergic and anti-inflammatory properties, making it a compound of interest for further investigation in various cell-based assays. Proper solubilization is critical for obtaining accurate and reproducible results in in vitro studies. These application notes provide a detailed protocol for the solubilization of Bakkenolide B using Dimethyl Sulfoxide (DMSO), a common solvent for water-insoluble compounds in cell culture applications. Adherence to these guidelines will help ensure the effective delivery of Bakkenolide B to cells while minimizing solvent-induced cytotoxicity.
Data Presentation: Solvent Properties and Cytotoxicity
Proper experimental design requires careful consideration of the solvent's properties and its potential effects on cell viability. The following table summarizes key data for DMSO, the recommended solvent for Bakkenolide B.
| Parameter | Value | Reference / Note |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Based on the solubility of similar compounds and standard laboratory practice. |
| General Cell Culture Tolerance | 0.1% - 0.5% (v/v) | Cell line dependent; it is crucial to determine the specific tolerance of your cell line.[1][2][3][4][5] |
| Primary Cell Culture Tolerance | < 0.1% (v/v) | Primary cells are generally more sensitive to DMSO.[4] |
| Stock Solution Storage | ≤ -20°C | Bakkenolide B stock solutions can be stored for several months at this temperature. |
| Appearance in DMSO | Clear, colorless solution |
Experimental Protocols
I. Preparation of a 10 mM Bakkenolide B Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of Bakkenolide B, which can then be serially diluted to the desired working concentrations for cell culture experiments.
Materials:
-
Bakkenolide B (powder form)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass of Bakkenolide B:
-
The molecular weight of Bakkenolide B is 390.47 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 390.47 g/mol = 0.0039047 g = 3.90 mg.
-
-
-
Weighing Bakkenolide B:
-
Carefully weigh out 3.90 mg of Bakkenolide B powder and place it into a sterile microcentrifuge tube.
-
-
Adding DMSO:
-
Add 1 mL of sterile DMSO to the tube containing the Bakkenolide B powder.
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, you can warm the tube at 37°C for 5-10 minutes and/or place it in an ultrasonic bath for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or lower for long-term storage.
-
II. Preparation of Working Solutions and Dosing Cells
This protocol outlines the dilution of the stock solution and the treatment of cells in culture.
Materials:
-
10 mM Bakkenolide B stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Cells seeded in culture plates
Procedure:
-
Determine the Final Concentration of Bakkenolide B:
-
Decide on the final concentrations of Bakkenolide B you wish to test in your experiment (e.g., 1 µM, 5 µM, 10 µM).
-
-
Calculate Dilutions:
-
Perform serial dilutions of the 10 mM stock solution in complete cell culture medium to prepare intermediate or final working solutions.
-
Crucially, ensure the final concentration of DMSO in the culture medium does not exceed the tolerance level of your cell line (ideally ≤ 0.5%).
-
Example for a final concentration of 10 µM Bakkenolide B with a final DMSO concentration of 0.1%:
-
Dilute the 10 mM stock solution 1:1000 in complete cell culture medium. (e.g., add 1 µL of 10 mM Bakkenolide B to 999 µL of medium).
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without Bakkenolide B. This is essential to distinguish the effects of the compound from the effects of the solvent.
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells.
-
Add the medium containing the desired final concentration of Bakkenolide B or the vehicle control to the respective wells.
-
Incubate the cells for the desired experimental duration.
-
III. Determining the Optimal and Non-Toxic Concentration of DMSO
It is highly recommended to perform a dose-response experiment to determine the maximum tolerated concentration of DMSO for your specific cell line.
Procedure:
-
Seed your cells at the desired density in a multi-well plate.
-
Prepare a range of DMSO concentrations in your complete cell culture medium (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).
-
Replace the medium in the wells with the medium containing the different DMSO concentrations.
-
Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a suitable method (e.g., MTT assay, Trypan Blue exclusion, or a live/dead staining kit).
-
Determine the highest concentration of DMSO that does not significantly affect cell viability. This concentration should be the maximum you use in your subsequent experiments with Bakkenolide B.
Visualizations
Experimental Workflow for Bakkenolide B Solubilization and Cell Treatment
Caption: Workflow for preparing Bakkenolide B stock solution and treating cells.
Hypothetical Signaling Pathway Inhibition by Bakkenolide B
Caption: Hypothetical inhibition of the NF-κB signaling pathway by Bakkenolide B.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Calcineurin Pathway Inhibition Using Bakkenolides
Disclaimer: As of December 2025, specific data for Bakkenolide (B600228) Db in the context of calcineurin pathway inhibition is not available in the public domain. This document utilizes Bakkenolide B , a closely related compound, as a representative bakkenolide for outlining the principles and methodologies for studying calcineurin pathway inhibition. Researchers should validate these protocols for their specific bakkenolide of interest.
Introduction
The calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway is a critical regulator of various cellular processes, most notably in the activation of T-lymphocytes and the subsequent immune response. Upon T-cell receptor (TCR) stimulation, an increase in intracellular calcium levels activates the calmodulin-dependent serine/threonine phosphatase, calcineurin. Activated calcineurin then dephosphorylates NFAT, enabling its translocation into the nucleus, where it acts as a transcription factor to induce the expression of target genes, including interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation and differentiation. Dysregulation of this pathway is implicated in various autoimmune disorders and transplant rejection, making it a significant target for immunosuppressive drugs.
Bakkenolides are a class of sesquiterpene lactones that have demonstrated various biological activities. Notably, Bakkenolide B has been identified as an inhibitor of the calcineur-in pathway. It has been shown to suppress the production of IL-2 in Jurkat cells, a human T-lymphocyte cell line commonly used to study T-cell signaling. Interestingly, studies suggest that Bakkenolide B does not directly inhibit the phosphatase activity of calcineurin, indicating a mechanism of action that may differ from conventional calcineurin inhibitors like cyclosporin (B1163) A or tacrolimus. This makes bakkenolides intriguing candidates for further investigation as modulators of the calcineurin pathway.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing bakkenolides, with Bakkenolide B as an exemplar, to study the inhibition of the calcineurin signaling pathway. Detailed protocols for key cellular assays are provided, along with data presentation guidelines and visual representations of the signaling pathway and experimental workflows.
Data Presentation
Quantitative data from experiments investigating the inhibitory effects of bakkenolides on the calcineurin pathway should be organized for clarity and comparative analysis.
Table 1: Inhibitory Activity of Bakkenolide B on the Calcineurin Pathway
| Compound | Assay | Cell Line | Stimulation | Endpoint Measured | IC50 (µM) | Reference |
| Bakkenolide B | IL-2 Production | Jurkat | PMA/Ionomycin | IL-2 Levels | Data not available | [1] |
| Bakkenolide B | NFAT Activation | Jurkat-NFAT Reporter | PMA/Ionomycin | Luciferase Activity | Data not available | N/A |
Signaling Pathway and Experimental Workflow
To visually represent the key molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Calcineurin-NFAT Signaling Pathway.
Caption: Experimental Workflow for Bakkenolide B.
Experimental Protocols
NFAT-Luciferase Reporter Assay
This assay measures the transcriptional activity of NFAT. A Jurkat cell line stably transfected with a luciferase reporter gene under the control of NFAT response elements is used. Inhibition of the calcineurin pathway will result in a decrease in luciferase expression.
Materials:
-
Jurkat-NFAT reporter cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Bakkenolide B (or other bakkenolides)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture: Maintain Jurkat-NFAT reporter cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well white, clear-bottom plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of Bakkenolide B in culture medium. Add the desired concentrations of the compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C.
-
Cell Stimulation: Prepare a stimulation cocktail of PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 µM) in culture medium. Add the stimulation cocktail to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results as a percentage of inhibition versus the concentration of Bakkenolide B to determine the IC50 value.
IL-2 Production Assay (ELISA)
This assay quantifies the amount of IL-2 secreted by Jurkat cells into the culture medium. A decrease in IL-2 production upon treatment with a test compound indicates inhibition of the T-cell activation pathway.
Materials:
-
Jurkat T-cell line
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Bakkenolide B (or other bakkenolides)
-
PMA
-
Ionomycin
-
96-well cell culture plates
-
Human IL-2 ELISA kit
-
Microplate reader
Protocol:
-
Cell Culture: Maintain Jurkat cells as described in the previous protocol.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of Bakkenolide B to the wells. Include a vehicle control.
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C.
-
Cell Stimulation: Add a stimulation cocktail of PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 µM) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
ELISA Procedure:
-
Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody against human IL-2.
-
Blocking non-specific binding sites.
-
Adding the cell supernatants and a standard curve of recombinant human IL-2.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis: Calculate the concentration of IL-2 in each sample using the standard curve. Plot the percentage of IL-2 inhibition versus the concentration of Bakkenolide B to determine the IC50 value.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the inhibitory effects of bakkenolides on the calcineurin-NFAT signaling pathway. By employing the NFAT-luciferase reporter assay and the IL-2 production ELISA, researchers can effectively screen and characterize the immunomodulatory properties of this class of compounds. The provided diagrams offer a clear visual aid for understanding the underlying biological pathway and the experimental process. It is imperative for researchers to establish dose-response curves to determine the potency (IC50) of their specific bakkenolide of interest, as this quantitative data is essential for structure-activity relationship studies and further drug development efforts.
References
Application Notes and Protocols for the Study of Bakkenolide B in Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical physiological process for hemostasis, but its dysregulation can lead to thrombotic diseases such as heart attack and stroke. The development of novel antiplatelet agents is a key area of cardiovascular research. Bakkenolide (B600228) B, a sesquiterpene lactone isolated from Petasites japonicus, has demonstrated anti-inflammatory and anti-allergic properties.[1][2] While direct studies on Bakkenolide B's effect on platelet aggregation are emerging, related compounds like Bakkenolide G have shown potent inhibitory effects on platelet-activating factor (PAF)-induced platelet aggregation.[3] This suggests that Bakkenolide B may also possess antiplatelet activity, making it a promising candidate for investigation.
These application notes provide a comprehensive guide for researchers to investigate the effects of Bakkenolide B on platelet aggregation. The protocols outlined below describe standard in vitro methods to characterize the efficacy and mechanism of action of novel antiplatelet compounds.
Hypothetical Data Summary
The following tables are templates for summarizing quantitative data from experiments investigating the effects of Bakkenolide B on platelet aggregation.
Table 1: Inhibitory Effect of Bakkenolide B on Platelet Aggregation Induced by Various Agonists
| Agonist | Agonist Concentration | Bakkenolide B IC₅₀ (µM) | Maximum Inhibition (%) |
| ADP | 10 µM | [Record Value] | [Record Value] |
| Collagen | 5 µg/mL | [Record Value] | [Record Value] |
| Thrombin | 0.1 U/mL | [Record Value] | [Record Value] |
| Arachidonic Acid | 100 µM | [Record Value] | [Record Value] |
| U46619 (Thromboxane A₂ analog) | 1 µM | [Record Value] | [Record Value] |
| PAF | 2 ng/mL | [Record Value] | [Record Value] |
Table 2: Effect of Bakkenolide B on ATP Release from Activated Platelets
| Treatment | ATP Release (nmol / 10⁸ platelets) | % Inhibition |
| Resting Platelets | [Record Value] | N/A |
| Thrombin (0.1 U/mL) | [Record Value] | 0% |
| Thrombin + Bakkenolide B (10 µM) | [Record Value] | [Calculate Value] |
| Thrombin + Bakkenolide B (30 µM) | [Record Value] | [Calculate Value] |
| Thrombin + Bakkenolide B (100 µM) | [Record Value] | [Calculate Value] |
Experimental Protocols
Preparation of Human Platelet-Rich Plasma (PRP) and Washed Platelets
This protocol describes the isolation of platelets from whole blood, a crucial first step for in vitro platelet function assays.
Materials:
-
Human whole blood collected in tubes with 3.8% sodium citrate (B86180).
-
Phosphate-Buffered Saline (PBS).
-
Acid-Citrate-Dextrose (ACD) solution.
-
Prostaglandin E₁ (PGE₁).
-
Apyrase.
-
Centrifuge.
Procedure:
-
Collect fresh human whole blood into tubes containing 3.8% sodium citrate as an anticoagulant.
-
Centrifuge the blood at 200 x g for 20 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.
-
Carefully collect the upper PRP layer.
-
To obtain washed platelets, acidify the PRP with ACD solution and add PGE₁ and apyrase to prevent platelet activation.
-
Centrifuge the acidified PRP at 800 x g for 15 minutes to pellet the platelets.
-
Gently resuspend the platelet pellet in a suitable buffer, such as Tyrode's buffer, and adjust the platelet concentration to 2.5-3.0 x 10⁸ platelets/mL.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
LTA is the gold standard for measuring platelet aggregation in vitro.[4][5]
Materials:
-
Platelet aggregometer.
-
PRP or washed platelets.
-
Platelet agonists (e.g., ADP, collagen, thrombin).
-
Bakkenolide B dissolved in a suitable solvent (e.g., DMSO).
-
Platelet-poor plasma (PPP) as a reference.
Procedure:
-
Adjust the platelet count in the PRP to 2.5-3.0 x 10⁸ platelets/mL with PPP.
-
Set the aggregometer baseline (0% aggregation) with PRP and the endpoint (100% aggregation) with PPP.
-
Pre-incubate the platelet suspension with various concentrations of Bakkenolide B or vehicle control for a specified time (e.g., 5 minutes) at 37°C with stirring.
-
Add a platelet agonist to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated from the change in light transmission.
ATP Release Assay
This assay measures the secretion of ATP from platelet-dense granules, a marker of platelet activation.
Materials:
-
Luminometer.
-
ATP assay kit (e.g., luciferin-luciferase).
-
PRP or washed platelets.
-
Platelet agonists.
-
Bakkenolide B.
Procedure:
-
Prepare platelet suspensions and pre-incubate with Bakkenolide B as described for the LTA assay.
-
Induce platelet activation with an agonist in the presence of the luciferin-luciferase reagent.
-
Measure the luminescence produced, which is proportional to the amount of ATP released.
-
Quantify the ATP concentration using an ATP standard curve.
Western Blot Analysis of Platelet Signaling Proteins
Western blotting can be used to investigate the effect of Bakkenolide B on the phosphorylation and expression of key proteins in platelet activation signaling pathways.[6][7]
Materials:
-
Washed platelets.
-
Bakkenolide B.
-
Platelet agonists.
-
Lysis buffer.
-
SDS-PAGE gels.
-
Nitrocellulose or PVDF membranes.
-
Primary antibodies against total and phosphorylated signaling proteins (e.g., Akt, PLCγ2, Syk, p38 MAPK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagents.
Procedure:
-
Pre-incubate washed platelets with Bakkenolide B or vehicle control.
-
Stimulate the platelets with an agonist for a specific time.
-
Lyse the platelets with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Experimental workflow for investigating the anti-platelet effects of Bakkenolide B.
Caption: Hypothesized signaling pathways in platelet activation and potential targets for Bakkenolide B.
References
- 1. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A yeast-based screening system identified bakkenolide B contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bakkenolide G, a natural PAF-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Western blot identification of platelet proteins that bind normal serum immunoglobulins. Characteristics of a 95-Kd reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antioxidant Activity of Bakkenolide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide (B600228) B, a sesquiterpene lactone isolated from Petasites japonicus, has demonstrated a range of biological activities, including anti-inflammatory and anti-allergic effects.[1] Recent studies have highlighted its potential as an antioxidant agent, suggesting its therapeutic relevance in conditions associated with oxidative stress.[2] Evidence indicates that Bakkenolide B can mitigate cellular damage by reducing the production of reactive oxygen species (ROS) and upregulating the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway.[2] This pathway is a key regulator of cellular antioxidant defenses.
These application notes provide a comprehensive guide for the experimental design and execution of studies to evaluate the antioxidant properties of Bakkenolide B. The protocols detailed below cover both cell-free and cell-based assays to provide a thorough assessment of its antioxidant capacity and mechanism of action.
Data Presentation
To facilitate clear comparison and interpretation of experimental results, all quantitative data should be summarized in structured tables. The following are example templates for presenting data from the described antioxidant assays.
Table 1: In Vitro Antioxidant Activity of Bakkenolide B
| Assay Type | Bakkenolide B IC₅₀ (µM) | Positive Control (e.g., Trolox) IC₅₀ (µM) |
| DPPH Radical Scavenging | Insert experimental value | Insert experimental value |
| ABTS Radical Scavenging | Insert experimental value | Insert experimental value |
Note: Specific IC₅₀ values for Bakkenolide B in DPPH and ABTS assays were not available in the reviewed literature. This table should be populated with experimentally determined values.
Table 2: Cellular Antioxidant Activity of Bakkenolide B in [Specify Cell Line]
| Treatment | Concentration (µM) | ROS Inhibition (%) |
| Vehicle Control | - | 0 |
| Oxidative Stressor | - | Reference value |
| Bakkenolide B | [Concentration 1] | Insert experimental value |
| [Concentration 2] | Insert experimental value | |
| [Concentration 3] | Insert experimental value | |
| Positive Control (e.g., N-acetylcysteine) | [Concentration] | Insert experimental value |
Table 3: Effect of Bakkenolide B on Nrf2 Target Gene Expression in [Specify Cell Line]
| Target Gene | Treatment | Concentration (µM) | Fold Change in mRNA Expression |
| HO-1 | Vehicle Control | - | 1.0 |
| Bakkenolide B | [Concentration 1] | Insert experimental value | |
| [Concentration 2] | Insert experimental value | ||
| NQO1 | Vehicle Control | - | 1.0 |
| Bakkenolide B | [Concentration 1] | Insert experimental value | |
| [Concentration 2] | Insert experimental value |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a stock solution of Bakkenolide B in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Bakkenolide B and a positive control (e.g., Trolox or ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the Bakkenolide B dilutions, positive control, or solvent (for the blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with Bakkenolide B or the positive control.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of Bakkenolide B.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•⁺ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ stock solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of Bakkenolide B in a suitable solvent and create serial dilutions.
-
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•⁺ solution to each well of a 96-well plate.
-
Add 10 µL of the Bakkenolide B dilutions, positive control (e.g., Trolox), or solvent to the respective wells.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC₅₀ value from the concentration-inhibition curve.
-
Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
Principle: This cell-based assay measures the ability of a compound to inhibit the intracellular generation of ROS. The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HepG2, BV-2 microglia) in a 96-well black, clear-bottom plate until confluent.
-
-
Reagent Preparation:
-
Prepare a working solution of DCFH-DA (e.g., 25 µM) in serum-free cell culture medium.
-
Prepare a solution of a ROS inducer, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
Prepare various concentrations of Bakkenolide B and a positive control (e.g., N-acetylcysteine) in serum-free medium.
-
-
Assay Procedure:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Pre-incubate the cells with the different concentrations of Bakkenolide B or the positive control for 1-2 hours.
-
Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes in the dark.
-
Wash the cells with PBS.
-
Induce oxidative stress by adding the AAPH solution.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the percentage of ROS inhibition for each concentration of Bakkenolide B relative to the control (cells treated with the ROS inducer only).
-
Nrf2 Nuclear Translocation by Western Blotting
Principle: Activation of the Nrf2 pathway involves the translocation of the Nrf2 protein from the cytoplasm to the nucleus. This can be quantified by separating nuclear and cytoplasmic fractions of cell lysates and detecting Nrf2 protein levels by Western blotting.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with Bakkenolide B at various concentrations for a specified time.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.
-
Determine the protein concentration of each fraction.
-
-
Western Blotting:
-
Separate equal amounts of protein from the nuclear and cytoplasmic fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Use Lamin B1 as a nuclear marker and GAPDH or β-tubulin as a cytoplasmic marker.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the Nrf2 band intensity in the nuclear fraction to the Lamin B1 intensity.
-
Compare the nuclear Nrf2 levels in Bakkenolide B-treated cells to those in untreated control cells.
-
Analysis of Nrf2 Target Gene Expression by qPCR
Principle: Upon nuclear translocation, Nrf2 binds to the ARE in the promoter region of its target genes, inducing their transcription. Quantitative real-time PCR (qPCR) can be used to measure the mRNA levels of these target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Methodology:
-
Cell Treatment and RNA Extraction:
-
Treat cells with Bakkenolide B at various concentrations for a specified time.
-
Extract total RNA from the cells using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or a probe-based assay with specific primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Normalize the expression of the target genes to the housekeeping gene.
-
Compare the fold change in gene expression in Bakkenolide B-treated cells to that in untreated control cells.
-
Visualizations
Caption: Experimental workflow for evaluating the antioxidant activity of Bakkenolide B.
Caption: The Nrf2 signaling pathway activated by Bakkenolide B.
References
- 1. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bakkenolide Use in NF-κB Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolides are a class of sesquiterpene lactones that have garnered significant interest for their anti-inflammatory properties. A key molecular target of their activity is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, immune function, and cell survival. Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases, making it a prime target for therapeutic intervention. These application notes provide a comprehensive guide to utilizing bakkenolides, with a focus on Bakkenolide (B600228) B and Bakkenolide-IIIa as representative examples, for the analysis of the NF-κB pathway. While the term "Bakkenolide Db" was specified, it is likely a typographical error, and this document will focus on well-characterized bakkenolides.
Mechanism of Action of Bakkenolides on the NF-κB Pathway
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This process allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Bakkenolides have been shown to interrupt this cascade at key junctures:
-
Bakkenolide-IIIa has been demonstrated to inhibit the phosphorylation of several key proteins in the NF-κB signaling pathway, including IKKβ, IκBα, and the p65 subunit of NF-κB.[1] This inhibition of phosphorylation prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[1]
-
Bakkenolide B exhibits significant anti-inflammatory and anti-allergic effects.[2][3] It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in microglia.[3] The anti-neuroinflammatory effects of Bakkenolide B are associated with the activation of the AMPK/Nrf2 signaling pathway, which can modulate NF-κB activity.[3]
Data Presentation: Quantitative Data Summary
The following tables summarize representative quantitative data for the use of bakkenolides in cellular assays.
Table 1: Effective Concentrations of Bakkenolide-IIIa in Human Umbilical Vein Endothelial Cells (HUVECs)
| Compound | Cell Line | Stimulus | Concentrations Tested | Observed Effect | Reference |
| Bakkenolide-IIIa | HUVECs | Lipopolysaccharide (LPS) | 10, 20, 50 µM | Ameliorated LPS-induced inflammatory injury. | [4] |
Table 2: In Vivo Dosage of Bakkenolide-IIIa
| Compound | Animal Model | Dosage | Observed Effect | Reference |
| Bakkenolide-IIIa | Rats with transient focal cerebral damage | 4, 8, 16 mg/kg (i.g.) | Reduced brain infarct volume and neurological deficit. | [1] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Bakkenolide Db Total Synthesis
Welcome to the technical support center for the total synthesis of Bakkenolide (B600228) Db. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthetic route. The following frequently asked questions (FAQs) and troubleshooting guides are based on established synthetic pathways for closely related bakkenolides, providing a framework for addressing common challenges in the synthesis of Bakkenolide Db.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My radical cyclization to form the cis-hydrindanone core is giving low yields. What are the common pitfalls?
A1: The radical cyclization is a crucial step in constructing the bakkenolide skeleton. Low yields can often be attributed to several factors:
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Purity of the Iodoketone Precursor: The starting iodoketone must be free of impurities, especially any residual base from the previous step, which can interfere with the radical initiator.
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Quality of the Radical Initiator and Tin Hydride: Use freshly opened or purified AIBN (azobisisobutyronitrile) and tributyltin hydride. Tributyltin hydride can degrade over time, leading to incomplete reaction.
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Reaction Concentration: The reaction should be run at high dilution to favor the intramolecular cyclization over intermolecular side reactions.
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Inert Atmosphere: Strict anaerobic conditions are essential for a successful radical reaction. Ensure the solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon.
Troubleshooting Guide:
| Potential Issue | Recommended Action |
| Low conversion | - Use freshly purified AIBN and tributyltin hydride. - Increase the reaction time or temperature slightly (e.g., from 80 °C to 90 °C). |
| Formation of byproducts | - Ensure high dilution conditions. - Check for and remove any oxygen from the reaction system. |
| Decomposition of starting material | - Lower the reaction temperature. - Use a slower addition rate for the radical initiator and tin hydride. |
Q2: I am observing poor stereoselectivity in the reduction of the ketone to the corresponding alcohol. How can I improve this?
A2: Achieving the desired stereochemistry at this step is critical for the final structure. The choice of reducing agent and reaction conditions are key.
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Bulky Reducing Agents: Employing sterically hindered reducing agents, such as L-Selectride® or K-Selectride®, often provides higher diastereoselectivity by favoring hydride attack from the less hindered face of the ketone.
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Temperature Control: Running the reduction at low temperatures (e.g., -78 °C) can significantly enhance the stereoselectivity by minimizing the kinetic energy of the system and allowing for greater facial discrimination.
Troubleshooting Guide:
| Reducing Agent | Typical Conditions | Expected Outcome |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol, 0 °C to rt | Lower diastereoselectivity |
| L-Selectride® | THF, -78 °C | High diastereoselectivity for the desired isomer |
| K-Selectride® | THF, -78 °C | High diastereoselectivity for the desired isomer |
Q3: The lactonization step to form the furanone ring is inefficient. What factors influence this transformation?
A3: The formation of the γ-lactone ring is often a delicate step. Inefficiency can arise from incomplete reaction or side product formation.
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Choice of Acid Catalyst: A strong acid catalyst is typically required. p-Toluenesulfonic acid (p-TsOH) is commonly used. Ensure it is anhydrous.
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Azeotropic Removal of Water: This reaction generates water, which can inhibit the forward reaction. Using a Dean-Stark apparatus with a suitable solvent (e.g., benzene (B151609) or toluene) to azeotropically remove water is crucial for driving the reaction to completion.
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Reaction Time: Lactonization can be slow. Monitor the reaction by TLC to ensure it has gone to completion before workup.
Experimental Protocols
The following are detailed methodologies for key steps in a representative formal total synthesis of Bakkenolide B, which serves as a close proxy for the synthesis of this compound.
1. Radical Cyclization to form the cis-Hydrindanone Core
A solution of the iodoketone precursor (1.0 eq) in freshly distilled and degassed benzene (0.01 M) is prepared in a flame-dried, three-necked flask equipped with a reflux condenser and an argon inlet. To this solution is added tributyltin hydride (1.2 eq) and a catalytic amount of AIBN (0.1 eq). The reaction mixture is heated to reflux (80 °C) for 4 hours, or until TLC analysis indicates complete consumption of the starting material. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the cis-hydrindanone product.
Table 1: Reagents for Radical Cyclization
| Reagent | Molar Equivalent | Purpose |
| Iodoketone | 1.0 | Starting material |
| Tributyltin hydride | 1.2 | Radical mediator |
| AIBN | 0.1 | Radical initiator |
| Benzene | - | Solvent |
2. Stereoselective Ketone Reduction
To a solution of the cis-hydrindanone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere is added L-Selectride® (1.5 eq, 1.0 M solution in THF) dropwise over 15 minutes. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude alcohol is purified by flash column chromatography.
Table 2: Reagents for Stereoselective Reduction
| Reagent | Molar Equivalent | Purpose |
| cis-Hydrindanone | 1.0 | Starting material |
| L-Selectride® | 1.5 | Reducing agent |
| THF | - | Solvent |
3. Lactonization to form the Bakkenolide Core
A solution of the diol precursor (1.0 eq) and p-toluenesulfonic acid monohydrate (0.2 eq) in benzene (0.1 M) is heated to reflux with a Dean-Stark apparatus for 6 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the bakkenolide.
Table 3: Reagents for Lactonization
| Reagent | Molar Equivalent | Purpose |
| Diol precursor | 1.0 | Starting material |
| p-TsOH·H₂O | 0.2 | Acid catalyst |
| Benzene | - | Solvent (for azeotropic water removal) |
Visualizations
The following diagrams illustrate the overall synthetic workflow and a troubleshooting decision tree for the critical radical cyclization step.
Caption: Overall workflow for the synthesis of the Bakkenolide core.
Caption: Troubleshooting decision tree for the radical cyclization step.
Technical Support Center: Bakkenolide Db Stability in DMSO Solution
Frequently Asked Questions (FAQs)
Q1: I am dissolving Bakkenolide Db in DMSO for my experiments. What are the primary factors that could affect its stability?
A1: Several factors can influence the stability of compounds, including this compound, in DMSO stock solutions. These include:
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Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. Water can lead to hydrolysis of labile functional groups, such as esters, which are present in many sesquiterpene lactones. A study on a diverse set of compounds showed that water is a more significant factor in compound loss than oxygen[1].
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Storage Temperature: Higher temperatures generally accelerate chemical degradation. For long-term storage, it is advisable to store DMSO stock solutions at low temperatures, such as -20°C or -80°C. One study demonstrated that 85% of compounds in a DMSO/water mixture were stable for 2 years at 4°C[2].
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Light Exposure: Exposure to UV or even ambient light can cause photodegradation of light-sensitive compounds. It is best practice to store stock solutions in amber vials or otherwise protected from light.
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pH: Acidic or basic conditions can catalyze degradation reactions. The purity of the DMSO and the absence of acidic or basic impurities are important.
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Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture into the solution and may cause some compounds to precipitate, leading to inaccurate concentrations. However, one study indicated no significant compound loss after 11 freeze-thaw cycles for a selection of compounds when handled properly[1].
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Oxygen: While often less critical than water, dissolved oxygen can lead to oxidation of susceptible functional groups[1].
Q2: How should I prepare and store my this compound DMSO stock solutions to maximize stability?
A2: To maximize the stability of your this compound stock solutions, follow these best practices:
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Use High-Purity, Anhydrous DMSO: Start with a fresh, unopened bottle of high-purity, anhydrous DMSO to minimize water content.
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Work in a Dry Environment: When preparing solutions, work in a low-humidity environment, such as a glove box or under a stream of dry nitrogen, to minimize moisture absorption.
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Aliquot for Single Use: To avoid repeated freeze-thaw cycles and moisture introduction, aliquot the stock solution into smaller, single-use volumes.
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Proper Storage Containers: Use high-quality polypropylene (B1209903) or glass vials with tight-fitting caps. Studies have shown no significant difference between these materials for compound storage over several months[1].
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Low-Temperature and Light-Protected Storage: Store aliquots at -20°C or -80°C in the dark.
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Inert Gas Overlay: For particularly sensitive compounds, you can flush the headspace of the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
Q3: I suspect my this compound solution has degraded. How can I check its integrity?
A3: To check the integrity of your this compound solution, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify the parent compound and any degradation products that may have formed. A comparison of the chromatogram of a freshly prepared solution with that of the stored solution can reveal any degradation.
Q4: Are there any known degradation pathways for sesquiterpene lactones like this compound in DMSO?
A4: While specific degradation pathways for this compound in DMSO are not documented, sesquiterpene lactones possess functional groups that are susceptible to degradation. The α-methylene-γ-lactone moiety, a common feature in many sesquiterpene lactones, can be reactive[3][4]. Potential degradation pathways could include:
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Hydrolysis: The lactone ring or other ester groups can undergo hydrolysis, especially in the presence of water.
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Isomerization: Changes in pH or temperature could potentially lead to isomerization.
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Oxidation: The double bonds present in the structure could be susceptible to oxidation.
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Reaction with DMSO: Although less common, some compounds can react with DMSO, especially under certain conditions like high temperature or in the presence of catalysts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of this compound in the stock solution. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Compare the activity of the fresh solution with the old one. 3. Perform an analytical check (e.g., HPLC) on the old stock solution to look for degradation products. 4. If degradation is confirmed, review storage and handling procedures. |
| Precipitate observed in the stock solution after thawing. | The compound may have low solubility at lower temperatures, or concentration may be too high. | 1. Gently warm the solution to room temperature and vortex thoroughly to redissolve the precipitate. 2. If the precipitate persists, sonication may be attempted. 3. Consider preparing a more dilute stock solution. 4. Filter the solution before use if the precipitate cannot be redissolved, but be aware this will lower the effective concentration. |
| Loss of biological activity. | Compound degradation or inaccurate concentration due to precipitation or handling errors. | 1. Follow the steps for "Inconsistent experimental results." 2. Verify the accuracy of your pipetting and dilutions. 3. Ensure complete dissolution of the compound when preparing the stock solution. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO by HPLC
This protocol provides a general framework for assessing the stability of this compound in a DMSO solution. Method parameters will need to be optimized for your specific instrumentation and this compound.
1. Objective: To determine the stability of this compound in DMSO under specific storage conditions (e.g., room temperature, 4°C, -20°C) over a defined period.
2. Materials:
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This compound
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Anhydrous, high-purity DMSO
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HPLC-grade acetonitrile (B52724)
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HPLC-grade water
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Formic acid (or other appropriate modifier)
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HPLC system with a UV detector
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C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
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Autosampler vials
3. Procedure:
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Preparation of Stock Solution (Time 0):
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Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
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Vortex until fully dissolved.
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Immediately take an aliquot for Time 0 analysis. Dilute a small sample of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µM).
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Storage Conditions:
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Aliquot the remaining stock solution into separate vials for each time point and storage condition to be tested.
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Store the vials at the desired temperatures (e.g., room temperature, 4°C, -20°C) and protected from light.
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Time Point Analysis:
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At each scheduled time point (e.g., 24h, 48h, 1 week, 1 month), retrieve one vial from each storage condition.
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Allow the vial to come to room temperature before opening.
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Prepare a sample for HPLC analysis by diluting it in the same manner as the Time 0 sample.
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HPLC Analysis:
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Mobile Phase: A typical starting point for a C18 column would be a gradient of water and acetonitrile with 0.1% formic acid. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: A suitable UV wavelength for this compound should be determined, potentially around 210-230 nm.
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Injection Volume: 10 µL.
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Run the Time 0 sample and the samples from each time point.
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Data Analysis:
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Compare the chromatograms from each time point to the Time 0 chromatogram.
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Calculate the percentage of this compound remaining at each time point by comparing the peak area of the main peak to the initial peak area at Time 0.
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Observe the appearance of any new peaks, which would indicate degradation products.
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Visualizations
References
Technical Support Center: Overcoming Low Yield of Bakkenolide B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low yield of Bakkenolide (B600228) B from natural extraction.
Frequently Asked Questions (FAQs)
Q1: What is Bakkenolide B and why is it of research interest?
A1: Bakkenolide B is a sesquiterpene lactone, a type of natural compound. It is a major component isolated from the leaves of Petasites japonicus[1]. Research has highlighted its potential therapeutic properties, including anti-allergic and anti-inflammatory effects[1]. Specifically, it has been shown to suppress allergic and inflammatory responses, suggesting its potential as a treatment for conditions like asthma[1]. Further studies have identified its role as an inhibitor of interleukin-2 (B1167480) production in human T cells and its anti-neuroinflammatory effects by activating the AMPK/Nrf2 signaling pathway[2][3].
Q2: What are the primary natural sources of Bakkenolide B?
A2: The primary natural source for Bakkenolide B is the plant Petasites japonicus, also known as giant butterbur[1][4][5]. It can be isolated from various parts of the plant, with studies indicating that the leaves contain a higher concentration compared to the petiole and rhizome[6]. The flower buds of Petasites japonicus are also a source of this compound[2].
Q3: What are the main challenges leading to low yields of Bakkenolide B from natural extraction?
A3: The primary challenges in obtaining high yields of Bakkenolide B from natural sources include:
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Low Natural Abundance: The concentration of Bakkenolide B in Petasites japonicus is inherently low. For example, one study reported isolating 173.8 mg of Bakkenolide B from 1.0 kg of fresh leaves[6].
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Seasonal Variation: The content of Bakkenolide B in the plant varies depending on the season, with a decreasing trend observed from March to August[4].
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Complex Extraction and Purification: The process to isolate pure Bakkenolide B is multi-stepped, involving solvent extraction, partitioning, and multiple rounds of column chromatography, which can lead to significant losses at each stage[4][6].
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Co-extraction of Impurities: Extracts from Petasites japonicus contain a multitude of other compounds, making the purification of Bakkenolide B to a high degree of purity challenging and labor-intensive[5].
Q4: What are the alternative strategies to overcome low yields from natural extraction?
A4: To circumvent the limitations of natural extraction, researchers can explore several alternative strategies:
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Total Synthesis: This involves the complete chemical synthesis of Bakkenolide B from simple, commercially available starting materials. While complex, it offers a reliable and scalable source of the pure compound, independent of natural supply. Formal total syntheses of Bakkenolide B have been reported, often using a pivotal intermediate like Bakkenolide III[7][8].
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Semi-synthesis: This approach involves chemically modifying a more abundant, structurally related natural product to produce Bakkenolide B. This can be more efficient than total synthesis if a suitable precursor is readily available.
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Metabolic Engineering: This cutting-edge approach involves genetically modifying microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce Bakkenolide B through fermentation[9][10][11]. While still in development for this specific compound, it holds the promise of sustainable and high-yield production.
Troubleshooting Guides
Troubleshooting Low Yields in Bakkenolide B Extraction from Petasites japonicus
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Bakkenolide B content in the initial extract | Plant Material: Incorrect plant part used (rhizomes or petioles instead of leaves). Plant material harvested at the wrong time of year (late summer instead of early spring)[6]. Improper storage of plant material leading to degradation. | Use fresh leaves of Petasites japonicus for extraction, as they have the highest reported concentration[6]. Harvest plant material in the early spring to maximize Bakkenolide B content[4]. Process fresh material immediately or flash-freeze and store at -80°C. |
| Extraction Solvent/Method: Inefficient solvent system. Insufficient extraction time or repetitions. | Use a 70% ethanol (B145695) solution for the initial extraction with sonication to enhance efficiency[4][6]. Perform the extraction multiple times (e.g., 3 times) to ensure complete recovery from the plant matrix[6]. | |
| Significant loss of product during solvent partitioning | Improper pH: The pH of the aqueous phase was not optimized for partitioning. | Ensure the aqueous suspension is correctly prepared before partitioning with solvents like hexane (B92381) and ethyl acetate (B1210297) to separate compounds based on polarity[4]. |
| Emulsion Formation: Formation of a stable emulsion between the aqueous and organic layers, trapping the compound. | Use a separatory funnel with gentle inversions instead of vigorous shaking. If an emulsion forms, try adding brine or allowing it to stand for an extended period. Centrifugation can also help break the emulsion. | |
| Poor separation and recovery from column chromatography | Inappropriate Stationary/Mobile Phase: The selected silica (B1680970) gel or solvent system is not providing adequate separation of Bakkenolide B from other compounds. | For silica gel chromatography, use a step gradient of acetone (B3395972) in dichloromethane (B109758) or methanol (B129727) in chloroform (B151607) as described in established protocols[4][6]. Consider using Sephadex column chromatography as an additional purification step for fine separation[4]. |
| Column Overloading: Too much crude extract is loaded onto the column, leading to poor resolution and co-elution of compounds. | Reduce the amount of crude extract loaded onto the column. Use a larger column if processing a large amount of material. | |
| Compound Degradation on Silica: Bakkenolide B, being a lactone, might be sensitive to the acidic nature of standard silica gel. | Use deactivated or neutral silica gel. Minimize the time the compound spends on the column by optimizing the mobile phase for faster elution. |
Quantitative Data on Bakkenolide B Yield
The following table summarizes the yield of Bakkenolide B from natural extraction as reported in the literature, providing a benchmark for researchers.
| Starting Material | Amount of Starting Material | Extraction Method | Purification Method | Final Yield of Bakkenolide B | Yield (%) | Reference |
| Fresh leaves of Petasites japonicus | 1.0 kg | 70% Ethanol with sonication | Solvent partitioning, Silica gel chromatography, Sephadex chromatography | 173.8 mg | 0.01738% | [4][6] |
Experimental Protocols & Workflows
Protocol 1: Extraction and Isolation of Bakkenolide B from Petasites japonicus
This protocol is adapted from methodologies reported in the literature[4][6].
1. Plant Material Preparation and Extraction: a. Fresh leaves of P. japonicus (1.0 kg) are finely chopped using an electric mixer. b. The chopped leaves are extracted with 70% ethanol (3 L) three times under sonication for one hour at room temperature. c. The ethanol extracts are combined and the solvent is evaporated under reduced pressure to obtain the crude extract.
2. Solvent Partitioning: a. The crude extract residue is suspended in 500 mL of water. b. The aqueous suspension is successively partitioned with hexane (3 x 1 L), followed by ethyl acetate (3 x 1 L), and n-butanol (3 x 500 mL). c. The hexane fraction, which contains Bakkenolide B, is collected and the solvent is evaporated in vacuo.
3. Chromatographic Purification: a. The dried hexane extract is subjected to silica gel column chromatography (e.g., 40 µm silica, 100x4.0 cm column). b. The column is eluted with a step gradient of acetone in dichloromethane (e.g., 2.5%, 15%, 25%) and then methanol in chloroform to obtain multiple fractions. c. Fractions containing Bakkenolide B (identified by TLC or HPLC) are pooled. d. The pooled fractions are further purified using Sephadex column chromatography followed by another round of silica gel chromatography with a suitable solvent system (e.g., 2.5% acetone in dichloromethane) to yield pure Bakkenolide B. e. The purity of the final compound should be confirmed by GC-MS and its structure elucidated by NMR spectroscopy[4].
Conceptual Workflow for Overcoming Bakkenolide B Supply Limitations
Researchers facing the challenge of obtaining sufficient Bakkenolide B must choose between optimizing natural extraction, pursuing chemical synthesis, or developing a biotechnological approach. The following diagram outlines a decision-making framework.
Signaling Pathway
AMPK/Nrf2 Signaling Pathway Activated by Bakkenolide B
Bakkenolide B has been shown to exert anti-neuroinflammatory effects by activating the AMPK/Nrf2 signaling pathway. This pathway is crucial for cellular stress response and reduction of oxidative stress.
References
- 1. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A yeast-based screening system identified bakkenolide B contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, Quality Evaluation, and Seasonal Changes of Bakkenolide B in Petasites japonicus by HPLC -Journal of Life Science | Korea Science [koreascience.kr]
- 5. Bakkenolides and Caffeoylquinic Acids from the Aerial Portion of Petasites japonicus and Their Bacterial Neuraminidase Inhibition Ability [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantiospecific total synthesis of (-)-bakkenolide III and formal total synthesis of (-)-bakkenolides B, C, H, L, V, and X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolic Engineering [keaslinglab.lbl.gov]
- 10. Metabolic engineering of microorganisms for production of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Engineering for Advanced Biofuels Production from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Bakkenolide Db purification by chromatography
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of Bakkenolide Db.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Question 1: Why is my this compound yield unexpectedly low after silica (B1680970) gel column chromatography?
Answer: Low recovery of this compound from silica gel chromatography can stem from several factors:
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Compound Degradation: this compound, a sesquiterpene lactone containing ester functional groups, may be susceptible to degradation on the acidic surface of standard silica gel.[1][2] The acidic silanol (B1196071) groups can catalyze hydrolysis of the ester moieties or other rearrangements, leading to a loss of the target compound.
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Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the active sites on the silica gel, preventing their elution. While this compound is moderately polar, strong interactions can still occur, especially if the crude extract contains highly polar impurities that modify the column environment.
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Improper Solvent Selection: If the eluting solvent is not polar enough, the compound will not move off the column. Conversely, if the solvent is too polar from the start, it can lead to poor separation from other compounds, making it seem like the yield is low when it is actually just impure. An ideal starting solvent system should give your target compound an Rf of approximately 0.3 on a TLC plate.[3]
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Co-elution with an Unseen Impurity: A co-eluting compound that quenches fluorescence or is not UV-active can make the yield appear low when assessed by techniques that rely on these detection methods.
Troubleshooting Steps:
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Assess Stability: Before performing column chromatography, test the stability of this compound on silica gel. This can be done by spotting a solution of the crude extract on a TLC plate, letting it sit for several hours, and then developing it to see if any new spots (degradation products) have appeared.[4]
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Deactivate the Silica Gel: To reduce the acidity of the silica gel, it can be treated with a base. A common method is to wash the silica with a solvent system containing a small amount of triethylamine (B128534) (e.g., 1-3%) before packing the column.[3]
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Use an Alternative Stationary Phase: If degradation is confirmed, consider using a less acidic or neutral stationary phase. Neutral alumina (B75360) can be a good alternative for acid-sensitive compounds.[4] Reversed-phase chromatography (e.g., C18 silica) is another excellent option, particularly for a final polishing step.
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Optimize the Solvent System: Carefully develop your solvent system using TLC. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often most effective for separating compounds in a complex mixture.
Question 2: How can I resolve this compound from co-eluting impurities with similar polarity?
Answer: Co-elution of compounds with similar polarities is a common challenge in chromatography. Other sesquiterpenoids present in Petasites japonicus, such as Bakkenolide B and furanofukinol, may have similar chromatographic behavior to this compound.[5]
Troubleshooting Steps:
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Optimize the Mobile Phase:
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Fine-tune the Solvent Gradient: Use a shallower solvent gradient during elution. A slow, gradual increase in polarity can often resolve closely eluting peaks.[6]
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Try Different Solvent Systems: If a standard ethyl acetate (B1210297)/hexane system is not providing adequate separation, try alternative solvent systems. For example, dichloromethane/methanol or acetone/hexane systems can alter the selectivity of the separation.[3]
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Change the Stationary Phase: The most effective way to resolve co-eluting compounds is often to change the separation mechanism. If you are using normal-phase silica, switching to a reversed-phase C18 column will separate compounds based on hydrophobicity rather than polarity, which can be very effective at resolving compounds that are difficult to separate on silica.
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Employ Multi-Column Chromatography: For very challenging separations, a multi-step purification strategy can be employed. This could involve an initial separation on a silica gel column, followed by further purification of the mixed fractions on a different type of column, such as Sephadex LH-20 (for size exclusion) or preparative HPLC with a C18 column.[6]
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Consider Preparative HPLC: Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers significantly higher resolution than standard flash chromatography. Using a high-efficiency column (e.g., with a smaller particle size) and an optimized mobile phase can resolve very closely eluting compounds.
Question 3: My this compound appears to be degrading during solvent evaporation after fractionation. How can this be minimized?
Answer: Many natural products are sensitive to heat. Prolonged exposure to elevated temperatures during solvent removal with a rotary evaporator can lead to degradation.
Troubleshooting Steps:
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Use Low Temperatures: When using a rotary evaporator, keep the water bath temperature as low as possible, ideally not exceeding 40-45°C.
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Use High Vacuum: A high-quality vacuum pump will allow for solvent evaporation at lower temperatures.
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Consider Lyophilization (Freeze-Drying): If your fractions are in aqueous or other suitable solvents, lyophilization is a much gentler method of solvent removal that avoids heat altogether.
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Work Quickly: Do not let fractions sit at room temperature for extended periods before evaporation. Process them as quickly as possible after collection.
Data Presentation: Chromatographic Parameters
The following table summarizes typical chromatographic conditions used for the analysis and purification of bakkenolides. Please note that these are starting points, and optimization is crucial for each specific sample.
| Parameter | Silica Gel Column Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (230-400 mesh) | Reversed-Phase C18 (5-10 µm particle size) |
| Typical Column Dimensions | Varies based on sample size (e.g., 2-5 cm diameter) | 10-50 mm ID x 150-250 mm length |
| Mobile Phase | Gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol | Gradient of Water (A) and Acetonitrile (B) |
| Example Gradient | Start with 100% Hexane, gradually increase Ethyl Acetate | Start at 20% B, ramp to 80% B over 40 min |
| Flow Rate | Gravity-dependent or 10-50 mL/min (flash) | 5-20 mL/min |
| Detection | TLC with UV (254 nm) and/or staining | UV at 215, 254, or 290 nm[7] |
| Reported Yield/Purity | Highly variable, depends on crude extract | Can achieve >95% purity[8] |
Experimental Protocols
Protocol 1: General Protocol for Purification of this compound using Silica Gel Chromatography
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Preparation of the Column:
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Select an appropriately sized glass column based on the amount of crude extract (typically a 30:1 to 100:1 ratio of silica to crude material by weight for difficult separations).[3]
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Plug the bottom of the column with a small piece of cotton or glass wool.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in your initial, non-polar solvent (e.g., 100% hexane).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude extract in a minimal amount of a relatively non-polar solvent (like dichloromethane). Carefully add this solution to the top of the column and allow it to absorb into the silica.[9]
-
Dry Loading: Dissolve the crude extract in a suitable solvent, add a small amount of silica gel (approx. 3 times the weight of the crude material), and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[9][10] This method is preferred for samples with poor solubility in the starting mobile phase.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your starting non-polar solvent.
-
Gradually increase the polarity of the mobile phase according to your predetermined gradient (e.g., by slowly increasing the percentage of ethyl acetate in hexane).
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
-
Analysis and Pooling:
-
Develop the TLC plates using a suitable stain and/or UV light to visualize the separated compounds.
-
Identify the fractions containing pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure at a low temperature (<45°C).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound purification.
Caption: Logical relationships between problems, causes, and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Semisynthetic Sesquiterpene Lactones Generated by the Sensibility of Glaucolide B to Lewis and Brønsted–Lowry Acids and Bases: Cytotoxicity and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Enhancing Bakkenolide Db Solubility for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bakkenolide Db. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its solubility for in vivo experiments.
Troubleshooting Guide
Issue: Precipitation of this compound upon dilution with aqueous media for in vivo administration.
Possible Cause 1: Low Aqueous Solubility this compound is a lipophilic compound with inherently low water solubility, a common challenge for many new chemical entities.[1][2][3]
Solution:
-
Co-solvents: Employing a co-solvent system can significantly enhance solubility. Common water-miscible organic solvents used in preclinical studies include Dimethyl Sulfoxide (DMSO), ethanol, polyethylene (B3416737) glycol (PEG), and propylene (B89431) glycol.[2] It is crucial to start with a high concentration of this compound in the organic solvent and then dilute it gradually with the aqueous vehicle while vortexing.
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[2][3] Non-ionic surfactants like Polysorbate 80 (Tween 80) and Polysorbate 20 (Tween 20) are frequently used in parenteral formulations.[3][4]
-
pH Modification: For ionizable compounds, adjusting the pH of the formulation can increase solubility. Since 75% of drugs are basic and 20% are acidic, this is a common strategy.[2] The potential for this compound to be ionized should be evaluated.
Possible Cause 2: Inadequate Formulation Stability
Solution:
-
Formulation Screening: A systematic screening of different combinations of co-solvents, surfactants, and buffering agents is recommended to identify a stable formulation that prevents precipitation upon dilution and maintains solubility over the duration of the experiment.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can improve the dissolution rate and saturation solubility.[1][5][6] This can be achieved through techniques like high-pressure homogenization or pearl milling.[1][6]
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to improve the solubility of this compound for early-stage in vivo studies?
A1: For initial in vivo screening, a simple co-solvent system is often the first approach. A common starting point is to dissolve this compound in 100% DMSO and then dilute it with a vehicle such as saline or phosphate-buffered saline (PBS). However, the final concentration of DMSO should be kept low (typically <10% and often as low as 1-5% of the total injection volume) to avoid toxicity in animals. The addition of a surfactant like Tween 80 can further aid in maintaining solubility upon dilution.
Q2: What are some common excipients used for parenteral formulations of poorly soluble drugs like this compound?
A2: A variety of excipients can be used to formulate poorly soluble drugs for parenteral administration.[3][4][7] These can be broadly categorized as:
-
Solubilizing Agents:
-
Co-solvents: Ethanol, Propylene Glycol, PEG 300, PEG 400.
-
Surfactants: Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), Solutol HS 15.
-
-
Complexing Agents:
-
Lipid-Based Systems:
Q3: How can I assess the suitability of my this compound formulation for in vivo use?
A3: Before animal administration, it is crucial to characterize the formulation.
-
Visual Inspection: Check for any signs of precipitation or phase separation after preparation and upon dilution with an aqueous vehicle.
-
Particle Size Analysis: For suspensions or emulsions, determine the particle size distribution to ensure it is within an acceptable range for the intended route of administration.
-
In Vitro Dissolution/Release: Conduct studies to understand how this compound is released from the formulation.
-
Tolerability in Animals: A preliminary study in a small group of animals is recommended to assess the local and systemic tolerance of the formulation.
Quantitative Data Summary
The following table summarizes common excipients and their typical concentration ranges used in parenteral formulations to enhance the solubility of poorly soluble compounds.
| Excipient Category | Excipient Example | Typical Concentration Range (%) | Primary Solubilization Mechanism |
| Co-solvents | Ethanol | 5 - 20 | Increases the polarity of the solvent system. |
| Propylene Glycol | 10 - 60 | Increases the polarity of the solvent system. | |
| PEG 400 | 10 - 60 | Increases the polarity of the solvent system. | |
| DMSO | < 10 | Aprotic polar solvent. | |
| Surfactants | Polysorbate 80 (Tween 80) | 0.1 - 5 | Micellar solubilization. |
| Polysorbate 20 (Tween 20) | 0.1 - 5 | Micellar solubilization. | |
| Complexing Agents | HP-β-Cyclodextrin | 10 - 40 | Forms inclusion complexes. |
| SBE-β-Cyclodextrin | 10 - 40 | Forms inclusion complexes. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant Formulation
-
Stock Solution Preparation: Weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing or brief sonication.
-
Vehicle Preparation: Prepare the aqueous vehicle. For example, a vehicle could consist of 10% (v/v) Tween 80 in sterile saline.
-
Final Formulation: Slowly add the this compound stock solution to the aqueous vehicle while vortexing to achieve the desired final concentration. For instance, to prepare a 1 mg/mL final solution with 2% DMSO, add 20 µL of the 50 mg/mL stock to 980 µL of the 10% Tween 80 vehicle.
-
Final Inspection: Visually inspect the final formulation for any signs of precipitation.
Protocol 2: Formulation using Cyclodextrins
-
Cyclodextrin (B1172386) Solution Preparation: Prepare a solution of HP-β-CD in sterile water (e.g., 30% w/v). Gently warm the solution (to around 40-50°C) to aid dissolution.
-
Drug Addition: Add the this compound powder directly to the cyclodextrin solution.
-
Complexation: Stir the mixture for 24-48 hours at room temperature to allow for the formation of inclusion complexes.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved drug particles.
-
Concentration Determination: Determine the concentration of this compound in the final filtered solution using a suitable analytical method like HPLC-UV.
Visualizations
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. pharmtech.com [pharmtech.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Excipient used in parentral formulation [wisdomlib.org]
- 8. Enhancement of cannabidiol oral bioavailability through the development of nanostructured lipid carriers: In vitro and in vivo evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
avoiding artifact formation during bakkenolide isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding artifact formation during the isolation of bakkenolides.
Troubleshooting Guides
This section addresses specific issues that may arise during the bakkenolide (B600228) isolation process, leading to the formation of artifacts.
| Issue | Potential Cause | Recommended Solution |
| Low yield of target bakkenolide and presence of unknown, more polar compounds. | Hydrolysis of ester side chains: Many bakkenolides possess ester functionalities that are susceptible to hydrolysis under acidic or basic conditions, or at elevated temperatures. This results in the formation of the corresponding carboxylic acid and alcohol, which are more polar. | - Maintain a neutral pH (around 5.5-7.0) during extraction and purification.[1] - Avoid prolonged exposure to high temperatures. Use low-temperature evaporation techniques (e.g., rotary evaporation under reduced pressure at ≤ 40°C). - If acidic or basic conditions are unavoidable (e.g., for separation from other compounds), minimize the exposure time and neutralize the sample immediately afterward. |
| Presence of unexpected stereoisomers (epimers) in the final product. | Epimerization: The stereochemistry of bakkenolides can be sensitive to the isolation conditions. Basic conditions or prolonged heating can lead to epimerization at certain chiral centers. The use of some chromatography stationary phases can also induce epimerization. | - Use neutral solvents and buffered mobile phases for chromatography where possible. - Avoid strong bases. If a basic wash is necessary, use a mild, non-nucleophilic base and minimize contact time. - Screen different stationary phases (e.g., silica (B1680970) gel, reversed-phase C18, Sephadex) to identify one that does not cause epimerization of the target bakkenolide. |
| Appearance of new, less polar compounds in the isolate. | Dehydration or rearrangement: Acidic conditions or heat can catalyze the dehydration of hydroxyl groups or induce rearrangements of the carbon skeleton in sesquiterpenoid lactones. | - Strictly avoid strong acids. If an acidic wash is required, use a dilute, weak acid and process the sample quickly at low temperatures. - Ensure all solvents are evaporated under mild conditions. |
| Identification of solvent adducts in the purified bakkenolide. | Reaction with solvent: Reactive solvents, particularly alcohols like methanol (B129727) or ethanol (B145695), can sometimes form adducts with electrophilic centers in the bakkenolide structure, especially under acidic or basic conditions or during long-term storage in solution. | - Whenever possible, use less reactive solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), dichloromethane). - If alcohols are necessary, use them at low temperatures and for the shortest possible time. - Evaporate alcoholic solutions promptly after use. For long-term storage, it is best to store the purified bakkenolide as a dry solid at low temperatures. |
| Degradation of bakkenolides in powdered plant material before extraction. | Enzymatic or oxidative degradation: Grinding the plant material can release enzymes that may degrade the target compounds. Exposure to air and light can also lead to oxidative degradation over time. | - Use freshly powdered plant material for extraction whenever possible to minimize degradation.[2][3] - If storage of the powdered material is necessary, keep it in an airtight, dark container at low temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control to prevent artifact formation during bakkenolide isolation?
A1: The most critical parameters are pH and temperature . Bakkenolides, like many sesquiterpenoid lactones, are sensitive to both acidic and basic conditions, which can lead to hydrolysis, epimerization, and rearrangements.[1] High temperatures can accelerate these degradation pathways. Therefore, maintaining a near-neutral pH and using low-temperature techniques for extraction and solvent removal are crucial for preserving the integrity of the isolated bakkenolides.
Q2: I am using a standard protocol involving methanol extraction and silica gel chromatography. What specific artifacts should I be looking for?
A2: With a methanol extraction, be vigilant for the potential formation of methyl esters if your target bakkenolide has a carboxylic acid group, or methoxy adducts . During silica gel chromatography, which can have a slightly acidic surface, there is a risk of dehydration of tertiary alcohols or epimerization at labile stereocenters. It is advisable to monitor your fractions carefully by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the appearance of new spots or peaks that are not present in the initial crude extract.
Q3: Can the drying method of the plant material affect the integrity of bakkenolides?
A3: Yes. High-temperature drying methods can lead to the degradation of thermolabile bakkenolides. Air-drying in the dark at room temperature or freeze-drying are generally preferred methods to preserve the chemical profile of the plant material before extraction.
Q4: How can I confirm that a compound I've isolated is a genuine natural product and not an artifact?
A4: To confirm the authenticity of a natural product, you can:
-
Analyze the crude extract: Use a gentle extraction method at room temperature with a neutral solvent and analyze the extract immediately by HPLC-MS or LC-NMR. The presence of the compound in the initial extract is a strong indicator that it is not an artifact of the purification process.
-
Vary the isolation conditions: Isolate the compound using different solvents and chromatographic techniques. If the compound is consistently isolated, it is more likely to be a genuine natural product.
-
Perform stability studies: Subject a pure sample of the isolated compound to the conditions used during the isolation process (e.g., heat, acid, base) and monitor for its degradation or conversion to other compounds.
Experimental Protocols
General Protocol for Minimizing Artifact Formation During Bakkenolide B Isolation
This protocol provides a general guideline for the isolation of Bakkenolide B from Petasites japonicus with a focus on minimizing artifact formation.
-
Plant Material Preparation:
-
Fresh leaves of P. japonicus are preferred. If using dried material, ensure it was dried at a low temperature (e.g., air-dried in the dark or freeze-dried).
-
Grind the material to a coarse powder immediately before extraction.
-
-
Extraction:
-
Macerate the powdered plant material in 70% ethanol or methanol at room temperature.[1]
-
Perform the extraction for a limited duration (e.g., 24-48 hours) to minimize potential enzymatic degradation.
-
Filter the extract and concentrate it under reduced pressure at a temperature not exceeding 40°C.
-
-
Solvent Partitioning:
-
Suspend the concentrated extract in water and perform liquid-liquid partitioning with a series of solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol). Bakkenolides are typically found in the ethyl acetate fraction.
-
Ensure all partitioning steps are performed at neutral pH.
-
-
Chromatographic Purification:
-
Subject the ethyl acetate fraction to column chromatography on silica gel.
-
Use a non-polar to polar solvent gradient, for example, a hexane-ethyl acetate gradient.
-
Monitor the fractions by TLC or HPLC.
-
For further purification, Sephadex LH-20 column chromatography or preparative HPLC with a C18 column can be used.
-
-
Final Product Handling:
-
Evaporate the solvents from the purified fractions under reduced pressure at low temperature.
-
Store the purified bakkenolide as a dry solid in a desiccator at -20°C, protected from light.
-
Visualizations
Logical Workflow for Artifact Avoidance
Caption: Workflow for minimizing artifact formation during bakkenolide isolation.
Signaling Pathway of Potential Artifact Formation
Caption: Potential pathways for artifact formation from a native bakkenolide.
References
Technical Support Center: Optimizing Bakkenolide B Concentration for Neuroprotection Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Bakkenolide (B600228) B in neuroprotection assays. As "Bakkenolide Db" did not yield specific search results, this guide focuses on the well-documented Bakkenolide B, assuming a likely typographical error. The principles and protocols outlined here are broadly applicable to other bakkenolide compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Bakkenolide B in neuronal cell lines?
A1: While direct dose-response studies of Bakkenolide B on neuronal cell lines for neuroprotection are not extensively published, research on its anti-neuroinflammatory effects in microglia provides a valuable starting point. For BV-2 microglial cells, concentrations of Bakkenolide B have been shown to be effective in reducing inflammatory markers. It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 1 µM) up to a higher concentration (e.g., 50 µM) to determine the optimal neuroprotective and non-toxic concentration for your specific neuronal cell line (e.g., SH-SY5Y, PC12, or primary cortical neurons).
Q2: What are the known mechanisms of action for Bakkenolide B's neuroprotective effects?
A2: Bakkenolide B has been shown to exert its neuroprotective and anti-neuroinflammatory effects through at least two key signaling pathways:
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Activation of the AMPK/Nrf2 pathway: Bakkenolide B can activate AMP-activated protein kinase (AMPK), which in turn promotes the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus. Nrf2 is a master regulator of the antioxidant response, leading to the expression of protective enzymes like heme oxygenase-1 (HO-1).
-
Inhibition of the NF-κB pathway: While extensively documented for other bakkenolides like Bakkenolide-IIIa, it is highly probable that Bakkenolide B also inhibits the Nuclear Factor-kappa B (NF-κB) signaling pathway in neurons.[1] This pathway is a key regulator of inflammation, and its inhibition can reduce the production of pro-inflammatory cytokines and prevent apoptosis.[1][2]
Q3: Which in vitro models are suitable for testing the neuroprotective effects of Bakkenolide B?
A3: A common and relevant in vitro model for neuroprotection studies, particularly in the context of ischemic stroke, is the Oxygen-Glucose Deprivation (OGD) model. This model mimics the conditions of ischemia by depriving cultured neurons of oxygen and glucose, leading to cell death. The neuroprotective potential of Bakkenolide B can then be assessed by its ability to rescue neurons from OGD-induced damage. Other models include inducing neurotoxicity with agents like hydrogen peroxide (H₂O₂), glutamate, or lipopolysaccharide (LPS) to simulate oxidative stress, excitotoxicity, or neuroinflammation, respectively.
Q4: What are the most common assays to measure neuroprotection?
A4: The most common assays to quantify neuroprotection assess cell viability and cytotoxicity. These include:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating cytotoxicity.
Quantitative Data Summary
The following tables summarize reported concentrations of Bakkenolide B and other relevant bakkenolides in different experimental settings. This data can be used as a reference for designing your own experiments.
Table 1: In Vitro Concentrations of Bakkenolide B for Anti-Neuroinflammatory Effects
| Compound | Cell Type | Assay | Effective Concentration Range | Outcome |
| Bakkenolide B | BV-2 microglia | Griess assay, ELISA | 1 - 20 µM | Inhibition of LPS-induced nitric oxide and pro-inflammatory cytokine production |
Table 2: In Vivo Dosages of Other Bakkenolides for Neuroprotection
| Compound | Animal Model | Administration Route | Effective Dosage Range | Outcome |
| Bakkenolide-IIIa | Rat (Cerebral Ischemia) | Intragastric | 4 - 16 mg/kg | Reduced infarct volume and neurological deficits[1] |
| Total Bakkenolides | Rat (Cerebral Ischemia) | Oral | 5 - 20 mg/kg | Reduced infarct volume and neurological deficits[2] |
Experimental Protocols
Protocol 1: Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons
This protocol describes a general procedure for inducing ischemic-like injury in primary cortical neuron cultures.
Materials:
-
Primary cortical neuron cultures
-
De-gassed, glucose-free DMEM or Neurobasal medium
-
Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)
-
Normal culture medium (with glucose and serum/supplements)
Procedure:
-
Culture primary cortical neurons to the desired density.
-
Prepare the OGD medium by de-gassing glucose-free medium in the hypoxic chamber for at least 2 hours.
-
Remove the normal culture medium from the neurons and wash the cells once with sterile PBS.
-
Add the pre-conditioned OGD medium to the cells.
-
Place the culture plates in the hypoxic chamber for a predetermined duration (e.g., 1-4 hours). The optimal duration should be determined empirically to induce a desired level of cell death.
-
To simulate reperfusion, remove the plates from the hypoxic chamber, replace the OGD medium with normal, pre-warmed culture medium containing Bakkenolide B at various concentrations.
-
Incubate the cells under normoxic conditions (standard incubator) for 24-48 hours.
-
Assess cell viability using the MTT or LDH assay.
Protocol 2: MTT Assay for Cell Viability
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
After the desired incubation period with Bakkenolide B following the neurotoxic insult (e.g., OGD), remove the culture medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 3: LDH Assay for Cytotoxicity
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate reader
Procedure:
-
Follow the manufacturer's instructions for the specific LDH assay kit.
-
Typically, after the treatment period, a small aliquot of the cell culture supernatant is transferred to a new 96-well plate.
-
The LDH reaction mixture is added to each well.
-
The plate is incubated at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
The reaction is stopped with a stop solution provided in the kit.
-
The absorbance is measured at the wavelength specified by the manufacturer (commonly 490 nm).
Troubleshooting Guide
Issue 1: High variability in MTT/LDH assay results.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before plating and gently rock the plate in a cross-pattern after seeding to ensure even distribution.
-
-
Possible Cause: Edge effects in the 96-well plate due to evaporation.
-
Solution: Avoid using the outer wells for experimental data. Fill them with sterile PBS or medium to maintain humidity.
-
-
Possible Cause: Incomplete dissolution of formazan crystals (MTT assay).
-
Solution: Ensure complete solubilization by vigorous pipetting or placing the plate on a shaker for a few minutes before reading.
-
Issue 2: No significant neuroprotection observed with Bakkenolide B.
-
Possible Cause: Suboptimal concentration of Bakkenolide B.
-
Solution: Perform a thorough dose-response curve to identify the optimal concentration. The effective concentration may be narrow.
-
-
Possible Cause: The chosen neurotoxic insult is too severe.
-
Solution: Optimize the duration or concentration of the neurotoxic stimulus (e.g., shorter OGD duration, lower H₂O₂ concentration) to achieve a level of cell death (e.g., 50-70%) where protection can be observed.
-
-
Possible Cause: Inappropriate timing of Bakkenolide B treatment.
-
Solution: Test different treatment paradigms: pre-treatment (before the insult), co-treatment (during the insult), and post-treatment (after the insult).
-
Issue 3: OGD model does not induce sufficient cell death.
-
Possible Cause: Incomplete removal of oxygen or glucose.
-
Solution: Ensure the hypoxic chamber is properly sealed and flushed with the gas mixture. Use high-quality, glucose-free medium and ensure thorough washing of cells before adding the OGD medium.
-
-
Possible Cause: Cell line is resistant to OGD.
-
Solution: Increase the duration of OGD. Some cell lines, like HT22, can be particularly resistant. Consider using primary neurons, which are generally more sensitive.
-
-
Possible Cause: Reperfusion period is too short.
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Solution: Extend the post-OGD incubation period to 48 or 72 hours, as cell death can be delayed.
-
Visualizations
Signaling Pathways
Experimental Workflow
References
Technical Support Center: Stereospecific Synthesis of the Bakkenolide Core
This guide provides troubleshooting advice and detailed protocols for common challenges encountered during the stereospecific synthesis of the bakkenolide (B600228) core. The content is intended for researchers, chemists, and professionals in the field of natural product synthesis and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My synthesis is producing a low diastereomeric ratio for the key cis-fused hydrindane ring system. How can I improve the stereoselectivity?
Answer: Achieving high cis-selectivity in the formation of the hydrindane core is a critical challenge. The outcome is highly dependent on the chosen cyclization strategy. Two common approaches are radical cyclization and intramolecular Diels-Alder reactions.
-
Radical Cyclization: This method can be highly stereoselective. For instance, a synthesis of bakkenolide-A employs a radical-mediated spirannulation methodology.[1] The stereochemical outcome is often dictated by the conformation of the transition state, which seeks to minimize steric interactions. If you are experiencing low selectivity:
-
Check Substrate Conformation: The pre-cyclization conformation of your substrate is crucial. Ensure that bulky substituents or protecting groups are positioned to favor a transition state leading to the cis-fused product.
-
Reagent Choice: The choice of radical initiator and mediator (e.g., SmI₂) can influence selectivity. Coordination of a samarium (III) center to a proximal aldehyde, for example, can enforce a specific cyclization conformation, dramatically enhancing diastereoselectivity.[2]
-
Temperature: Lowering the reaction temperature can often enhance selectivity by increasing the energy difference between competing transition states.
-
-
Intramolecular Diels-Alder (IMDA) Reaction: This is another powerful method for constructing the bicyclic core. However, it can sometimes yield a mixture of stereoisomers, such as 7-epibakkenolide A or 10-epi-bakkenolide A.[3]
-
Lewis Acid Catalysis: Employing a Lewis acid catalyst can lock the conformation of the dienophile and diene, leading to a more ordered transition state and improved diastereoselectivity.
-
Substituent Effects: The electronic and steric nature of substituents on the diene and dienophile can significantly impact the endo/exo selectivity and facial selectivity of the cycloaddition. Consider modifying substituents to favor the desired stereochemical pathway.
-
Question 2: What are effective strategies for achieving high enantioselectivity in the synthesis of the bakkenolide core?
Answer: Enantiocontrol is paramount for synthesizing biologically active bakkenolides. Key strategies include using chiral starting materials, chiral auxiliaries, and asymmetric catalysis.
-
Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as (S)-(+)-carvone or the Wieland-Miescher ketone, can be an effective strategy.[4][5] This approach transfers the chirality of the starting material to the final product.
-
Asymmetric Catalysis: A highly efficient modern approach involves the use of chiral catalysts. For example, an N-heterocyclic carbene (NHC)-catalyzed desymmetrization of a 1,3-diketone has been used to form the hydrindane core with excellent enantio- and diastereoselectivity.[6][7] This reaction creates three new bonds and sets multiple stereocenters in a single step.[6][7] If enantiomeric excess (ee) is low:
-
Catalyst Structure: The steric and electronic properties of the NHC catalyst are critical. The choice of the N-aryl substituent on the triazolium salt precursor can significantly influence enantioselectivity.[8]
-
Solvent and Temperature: Screen different solvents and reaction temperatures. Non-polar solvents often provide better selectivity. Optimization is key to achieving high ee.[8]
-
Question 3: During the lactonization step to form the final γ-butyrolactone ring, I am observing low yields and side-product formation. What are the likely causes and solutions?
Answer: The formation of the γ-lactone ring is a common final step and can be problematic. The success of this step often depends on the stereochemistry of the precursor and the reaction conditions.
-
Stereochemical Hindrance: If the precursor alcohol and the carboxylic acid derivative are sterically hindered or in an unfavorable conformation, lactonization can be difficult. Ensure the stereocenter adjacent to the carboxyl group (C7) has the correct configuration, as an incorrect epimer may resist cyclization.
-
Reaction Conditions:
-
For Precursor Hydroxy Acids: Use mild coupling agents like DCC/DMAP or EDC/DMAP. If these fail, more forceful methods like the Yamaguchi or Mitsunobu conditions can be effective, although the latter proceeds with inversion of configuration at the alcohol, which must be accounted for.
-
From a Keto-Ester Precursor: Stereoselective reduction of the ketone is critical. The use of bulky reducing agents (e.g., L-Selectride) can provide high diastereoselectivity for the required hydroxyl epimer, facilitating subsequent spontaneous or acid-catalyzed lactonization.
-
Protecting Groups: Ensure that all other sensitive functional groups are adequately protected and that the protecting groups are stable to the lactonization conditions. Premature deprotection can lead to a cascade of side reactions.
-
Quantitative Data Summary
Table 1: Comparison of Key Cyclization Strategies for Bakkenolide Core Synthesis
| Strategy | Key Reaction | Starting Material | Diastereoselectivity | Enantioselectivity | Reference |
| Radical Cyclization | Iodoketone Cyclization | (S)-(+)-carvone | High (cis-hydrindanone) | Enantiospecific | [5] |
| Ring Contraction | Thallium(III) Nitrate | Wieland-Miescher Ketone | High (cis-fused junction) | Enantiospecific | [4] |
| IMDA Reaction | Thermal Cycloaddition | Acyclic Triene | Moderate (Mixture of stereoisomers) | Racemic | [3] |
| NHC Catalysis | Desymmetrization | Prochiral 1,3-diketone | Excellent (>20:1 dr) | Excellent (up to 99% ee) | [6][7] |
Table 2: Influence of Catalyst on NHC-Catalyzed Desymmetrization
| Catalyst Precursor (Triazolium Salt) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| N-Mesityl Substituted | 25 | 75 | 90 | [8] |
| N-Mesityl Substituted | 65 | 85 | 95 | [8] |
| N-(2,6-diisopropylphenyl) Substituted | 65 | 91 | 99 | [6][8] |
| N-Phenyl Substituted | 65 | 60 | <10 | [8] |
Detailed Experimental Protocols
Protocol 1: NHC-Catalyzed Enantioselective Desymmetrization This protocol is adapted from the synthesis reported by Scheidt and coworkers and is a key step in accessing the bakkenolide core with high enantiopurity.[6][7][8]
-
Catalyst Preparation: In a glovebox, add the chiral triazolium salt (10 mol %) and Cs₂CO₃ (1.2 equivalents) to a vial.
-
Reaction Setup: Add anhydrous toluene (B28343) to the vial, followed by the prochiral 1,3-diketone substrate (1.0 equivalent).
-
Reaction Execution: Seal the vial, remove it from the glovebox, and heat the reaction mixture to 65 °C with stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of silica (B1680970) gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to afford the optically active hydrindane product. The enantiomeric excess can be determined by chiral HPLC analysis.
Protocol 2: Intramolecular Diels-Alder (IMDA) Reaction This protocol is based on a concise total synthesis of (±)-bakkenolide A.[3]
-
Reaction Setup: To a solution of the acyclic triene precursor (1.0 equivalent) in a high-boiling point solvent such as toluene or xylene, add a radical inhibitor like BHT (hydroquinone monomethyl ether) to prevent polymerization.
-
Reaction Execution: Heat the solution to reflux (typically 110-140 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the disappearance of the starting material by TLC. The reaction may take several hours to days depending on the substrate.
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purification: The crude product mixture, which may contain multiple stereoisomers, is then purified and separated by flash column chromatography on silica gel to isolate the desired bakkenolide A and its epimers.
Mandatory Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Stereochemical control in NHC-catalyzed desymmetrization.
References
- 1. A stereoselective total synthesis of bakkenolide-A (fukinanolide) - Publications of the IAS Fellows [repository.ias.ac.in]
- 2. Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A concise total synthesis of (+/-)-bakkenolide A by means of an intramolecular Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A ring contraction strategy toward a diastereoselective total synthesis of (+)-bakkenolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiospecific total synthesis of (-)-bakkenolide III and formal total synthesis of (-)-bakkenolides B, C, H, L, V, and X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic enantioselective total syntheses of bakkenolides I, J, and S: application of a carbene-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones [organic-chemistry.org]
Technical Support Center: Minimizing Bakkenolide B Degradation During Storage
For researchers, scientists, and drug development professionals working with Bakkenolide B, ensuring its stability during storage is paramount for obtaining reliable and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help minimize its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause Bakkenolide B degradation during storage?
A1: Bakkenolide B, a sesquiterpene lactone, is susceptible to degradation from several factors, including:
-
Temperature: Elevated temperatures can accelerate the rate of chemical reactions, leading to the degradation of Bakkenolide B.
-
pH: The stability of Bakkenolide B is pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of its ester functional groups and potentially the lactone ring.
-
Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Solvent: The choice of solvent for storing Bakkenolide B in solution is critical. Protic solvents, such as alcohols, may react with the compound over time.
Q2: What is the recommended temperature for storing Bakkenolide B?
A2: For long-term storage, it is recommended to store Bakkenolide B in a solid, dry form at -20°C or lower . For short-term storage of a few days, refrigeration at 2-8°C may be acceptable, but freezing is preferable to minimize degradation.
Q3: How should I store Bakkenolide B in solution?
A3: If you need to store Bakkenolide B in solution, it is best to use an aprotic solvent such as anhydrous DMSO, DMF, or acetonitrile (B52724). Prepare the solution fresh if possible. If short-term storage is necessary, store the solution at -20°C or -80°C in small, tightly sealed aliquots to avoid repeated freeze-thaw cycles. It is advisable to purge the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
Q4: Can I store Bakkenolide B in an aqueous buffer?
A4: Storing Bakkenolide B in aqueous buffers for extended periods is not recommended due to the risk of hydrolysis, especially at neutral to basic pH. If your experiment requires an aqueous solution, prepare it immediately before use and maintain a slightly acidic to neutral pH if possible.
Q5: How can I protect Bakkenolide B from light-induced degradation?
A5: Always store Bakkenolide B, both in solid form and in solution, in amber-colored vials or containers that are protected from light. When working with the compound, minimize its exposure to ambient and direct light.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in my experiments. | Degradation of Bakkenolide B due to improper storage. | 1. Review your storage conditions (temperature, light exposure, solvent). 2. Verify the purity of your Bakkenolide B stock using a suitable analytical method like HPLC. 3. If degradation is confirmed, acquire a fresh batch of the compound and store it under the recommended conditions. |
| Appearance of unknown peaks in my HPLC chromatogram. | Formation of degradation products. | 1. Analyze the mass spectra of the new peaks to identify potential degradation products. 2. Consider potential degradation pathways such as hydrolysis of the ester groups. 3. Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify degradation products, which can then be used as standards. |
| Inconsistent results between different batches of Bakkenolide B. | Variation in the initial purity or degradation during storage of one or more batches. | 1. Establish a standardized procedure for qualifying new batches of Bakkenolide B, including purity assessment by HPLC. 2. Implement and strictly follow a consistent storage protocol for all batches. |
Data Presentation: Predicted Stability of Bakkenolide B Under Various Conditions
This table provides a qualitative prediction of Bakkenolide B stability based on the general behavior of sesquiterpene lactones. Actual degradation rates should be determined experimentally.
| Storage Condition | Solid Form | In Aprotic Solvent (e.g., DMSO) | In Protic Solvent (e.g., Ethanol) | In Aqueous Buffer (pH 7.4) |
| -80°C, Dark | High Stability | High Stability | Moderate Stability | Low Stability |
| -20°C, Dark | High Stability | High Stability | Moderate Stability | Low Stability |
| 4°C, Dark | Moderate Stability | Moderate Stability | Low Stability | Very Low Stability |
| Room Temp, Dark | Low Stability | Low Stability | Very Low Stability | Very Low Stability |
| Room Temp, Light | Very Low Stability | Very Low Stability | Very Low Stability | Very Low Stability |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Bakkenolide B
This protocol provides a general method for assessing the purity of Bakkenolide B. The specific parameters may need to be optimized for your system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a lower concentration of acetonitrile and gradually increase it. A typical gradient might be from 30% B to 100% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 210-220 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Protocol 2: Forced Degradation Study of Bakkenolide B
A forced degradation study can help identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of Bakkenolide B in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Also, heat a solution of the compound in a suitable solvent.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) or a photostability chamber for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control (unstressed) sample, by HPLC-MS to separate and identify the degradation products.
Mandatory Visualizations
Caption: Logical relationships in Bakkenolide B storage.
dealing with batch-to-batch variability of extracted Bakkenolide Db
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with extracted Bakkenolide (B600228) B. Our aim is to help you address and manage batch-to-batch variability to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in Bakkenolide B extracts?
A1: Batch-to-batch variability in natural product extracts like Bakkenolide B is a significant challenge stemming from several factors.[1][2] The chemical composition and biological activity of the raw plant material, Petasites japonicus, are major sources of this variation.[2] Key contributing factors include:
-
Raw Material Quality: Differences in the geographical source, climate, soil quality, and fertilization methods of the plant can alter its phytochemical profile.[1][2][3]
-
Harvest Time: The concentration of Bakkenolide B in the plant can vary significantly with the season and time of harvest.[4][5] Studies have shown that the content of Bakkenolide B in P. japonicus leaves is highest in the early months of the growing season and decreases as the season progresses.[4]
-
Plant Part Used: The concentration of Bakkenolide B differs in various parts of the plant, with the leaves generally containing the highest amount compared to the petiole and rhizome.[4][5]
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Storage Conditions: Post-harvest storage conditions of the plant material can lead to degradation or alteration of the active compounds.[1][2]
-
Extraction and Processing Procedures: The choice of solvent, extraction method (e.g., maceration, sonication), temperature, and duration can all impact the final composition of the extract.[2] Subsequent processing steps, such as heating or pH adjustments, can also introduce variability.[1]
Q2: How can I minimize variability starting from the raw material?
A2: To minimize variability from the raw material, it is crucial to establish stringent quality control measures.
-
Sourcing: Source your plant material from reliable and consistent suppliers who can provide information on the geographical origin and harvesting practices.
-
Standardization of Harvest: If possible, standardize the time of year and the developmental stage of the plant at which it is harvested.
-
Plant Part Consistency: Use the same part of the plant for every extraction, as the concentration of Bakkenolide B varies between the leaves, petioles, and rhizomes.[4][5]
-
Post-Harvest Handling: Implement standardized procedures for drying and storing the plant material to prevent degradation of Bakkenolide B.
Q3: What analytical techniques are recommended for the quality control of Bakkenolide B extracts?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive quality control of Bakkenolide B extracts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a reliable method for the quantitative determination of Bakkenolide B.[4][5] It can be used to assess the purity and concentration of Bakkenolide B in different batches.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the identity and purity of isolated Bakkenolide B.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are powerful tools for the structural elucidation of Bakkenolide B and for identifying any related impurities.[4][5]
-
Chromatographic Fingerprinting: This technique, often using HPLC, generates a characteristic chemical profile of the extract. Comparing the fingerprints of different batches can help to assess their overall consistency.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Bakkenolide B.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent biological activity between batches. | Variation in the concentration of Bakkenolide B or the presence of interfering compounds. | 1. Quantify the concentration of Bakkenolide B in each batch using a validated HPLC method.[4][5]2. Normalize the dose used in your experiments based on the actual Bakkenolide B concentration.3. Perform chromatographic fingerprinting to check for significant differences in the overall chemical profile of the batches.[3] |
| Low yield of Bakkenolide B during extraction. | 1. Suboptimal extraction solvent or method.2. Poor quality of the raw plant material.3. Degradation of Bakkenolide B during the process. | 1. Optimize the extraction solvent system. A common method involves initial extraction with 70% ethanol (B145695) followed by partitioning with hexane.[4][5]2. Ensure you are using the correct plant part (leaves) and that it was harvested at the optimal time.[4][5]3. Avoid excessive heat during extraction and solvent evaporation. |
| Co-elution of impurities with Bakkenolide B in HPLC. | Inadequate chromatographic separation. | 1. Optimize the mobile phase composition and gradient.2. Try a different HPLC column with a different stationary phase chemistry.3. Adjust the column temperature and flow rate. |
| Precipitation of extract upon dissolution in experimental media. | Poor solubility of the crude extract or purified Bakkenolide B. | 1. Use a co-solvent such as DMSO or ethanol to aid dissolution before further dilution in aqueous media.2. Perform a solubility test to determine the optimal solvent and concentration range.3. Filter the final solution through a 0.22 µm filter to remove any undissolved particles. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis for Quantification of Bakkenolide B
This protocol describes a method for the quantitative analysis of Bakkenolide B in an extract using HPLC with UV detection.[4][5]
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Bakkenolide B reference standard
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of Bakkenolide B reference standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Accurately weigh a known amount of the dried Bakkenolide B extract and dissolve it in a known volume of methanol. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Analysis: Inject the calibration standards to generate a standard curve. Then, inject the prepared samples.
-
Quantification: Determine the concentration of Bakkenolide B in the samples by comparing their peak areas to the standard curve.
| HPLC Validation Parameters | Typical Values |
| Linearity (r²) | > 0.999[4] |
| Limit of Detection (LOD) | 1.05 µg/mL (at 215 nm)[4] |
| Limit of Quantification (LOQ) | 3.38 µg/mL (at 215 nm)[4] |
| Recovery | 98.6% to 103.1%[4] |
| Precision (RSD) | < 2% |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Bakkenolide B in T-Cells
Bakkenolide B has been shown to inhibit the calcineurin pathway, which leads to the suppression of interleukin-2 (B1167480) (IL-2) production in human T-cells.[6][7] This anti-inflammatory effect is crucial for its therapeutic potential.
Caption: Bakkenolide B inhibits the calcineurin signaling pathway in T-cells.
Experimental Workflow for Managing Batch-to-Batch Variability
This workflow outlines the key steps for ensuring the consistency of Bakkenolide B extracts for research and development.
Caption: Workflow for ensuring the quality and consistency of Bakkenolide B extracts.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. benchchem.com [benchchem.com]
- 3. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, Quality Evaluation, and Seasonal Changes of Bakkenolide B in Petasites japonicus by HPLC -Journal of Life Science | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. A yeast-based screening system identified bakkenolide B contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Bakkenolide Anti-inflammatory Activity: A Review of Bakkenolide B and an Inquiry into Bakkenolide Db
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the anti-inflammatory properties of bakkenolides, with a primary focus on the well-documented activities of Bakkenolide (B600228) B. Despite extensive investigation, publicly available experimental data on the specific anti-inflammatory activity of Bakkenolide Db remains elusive. This document, therefore, summarizes the current state of knowledge for Bakkenolide B to serve as a benchmark, while highlighting the significant data gap concerning this compound.
Bakkenolide B: A Profile of Anti-inflammatory Action
Bakkenolide B, a sesquiterpene lactone isolated from Petasites japonicus, has demonstrated significant anti-inflammatory and anti-allergic properties across various in vitro and in vivo studies.[1][2] Its mechanisms of action are multifaceted, targeting key pathways in the inflammatory cascade.
Inhibition of Pro-inflammatory Mediators
Bakkenolide B has been shown to effectively suppress the production of several key pro-inflammatory molecules. In lipopolysaccharide (LPS)-stimulated microglial cells, pretreatment with Bakkenolide B significantly reduced the secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-12 (B1171171) (IL-12), and tumor necrosis factor-α (TNF-α).[3] Furthermore, it has been observed to inhibit the gene induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in mouse peritoneal macrophages, two enzymes pivotal in the inflammatory response.[2]
Mechanism of Action: The AMPK/Nrf2 Signaling Pathway
The anti-inflammatory effects of Bakkenolide B are, in large part, attributed to its activation of the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Activation of AMPK by Bakkenolide B leads to the upregulation of Nrf2, a transcription factor that regulates the expression of antioxidant and cytoprotective genes. This, in turn, helps to mitigate oxidative stress, a key component of inflammation.[3]
The proposed signaling pathway for Bakkenolide B's anti-inflammatory activity is illustrated below:
Quantitative Data Summary for Bakkenolide B
| Assay | Cell Line/Model | Effect of Bakkenolide B | Reference |
| Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β, IL-12) | LPS-stimulated BV-2 microglial cells | Significant reduction in cytokine levels. | [3] |
| iNOS and COX-2 Gene Induction | LPS-stimulated mouse peritoneal macrophages | Inhibition of gene induction. | [2] |
| Mast Cell Degranulation | RBL-2H3 mast cells | Concentration-dependent inhibition. | [2] |
| Eosinophil, Macrophage, and Lymphocyte Accumulation | Ovalbumin-induced asthma model (in vivo) | Strong inhibition of immune cell accumulation in bronchoalveolar lavage fluid. | [2] |
Experimental Protocols for Bakkenolide B
Cell Viability Assay
To assess the cytotoxicity of Bakkenolide B, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is typically performed. Cells are seeded in 96-well plates and treated with varying concentrations of Bakkenolide B for a specified period (e.g., 24 hours). Subsequently, MTT solution is added, and the resulting formazan (B1609692) crystals are dissolved in a solvent like DMSO. The absorbance is then measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
Nitric Oxide (NO) Production Assay
The effect of Bakkenolide B on NO production is commonly measured using the Griess reagent. Cells, such as RAW 264.7 macrophages, are stimulated with an inflammatory agent like LPS in the presence or absence of Bakkenolide B. After incubation, the cell culture supernatant is mixed with the Griess reagent, and the absorbance is read at approximately 540 nm. The concentration of nitrite, a stable product of NO, is then calculated from a standard curve.
Pro-inflammatory Cytokine Measurement
The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
The general workflow for these in vitro experiments is as follows:
This compound: A Call for Further Research
A thorough review of the scientific literature did not yield specific experimental data detailing the anti-inflammatory activity of this compound. Consequently, a direct, data-driven comparison with Bakkenolide B is not possible at this time. The absence of information on this compound's effects on key inflammatory markers such as nitric oxide, TNF-α, IL-6, and IL-1β, as well as its underlying mechanism of action, represents a significant knowledge gap.
To elucidate the potential therapeutic value of this compound, dedicated research is required. Future studies should aim to:
-
Isolate and purify this compound in sufficient quantities for bioassays.
-
Evaluate its cytotoxicity and determine a safe therapeutic window.
-
Assess its ability to inhibit the production of key pro-inflammatory mediators (NO, TNF-α, IL-6, IL-1β) in relevant cell models (e.g., LPS-stimulated macrophages or microglia).
-
Investigate its impact on the expression of inflammatory enzymes like iNOS and COX-2.
-
Elucidate its molecular mechanism of action, including its potential effects on major inflammatory signaling pathways such as NF-κB, MAPK, and AMPK/Nrf2.
By undertaking such investigations, the scientific community can ascertain whether this compound possesses anti-inflammatory properties comparable to, or distinct from, Bakkenolide B, and thereby determine its potential as a novel therapeutic agent.
References
- 1. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Bakkenolides: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The bakkenolide (B600228) family of sesquiterpenoid lactones, naturally occurring in various plant species, has garnered significant attention in medicinal chemistry for their diverse and potent biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various bakkenolide compounds, focusing on their anti-inflammatory and neuroprotective effects. By presenting key experimental data and methodologies, this document aims to facilitate further research and development of bakkenolide-based therapeutic agents.
Comparative Analysis of Biological Activity
The biological efficacy of bakkenolide derivatives is intricately linked to their structural features. Modifications to the core bakkenolide scaffold can significantly impact their potency in various assays. Below, we summarize the available quantitative data to highlight these structure-activity relationships.
Anti-inflammatory Activity
The anti-inflammatory properties of bakkenolides have been evaluated through their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
Table 1: Inhibition of Nitric Oxide Production by Bakkenolide Derivatives in LPS-Stimulated RAW 264.7 Cells
| Compound | Modifications | IC50 (µM) | Reference |
| Bakkenolide B | - | Data not available in a comparative series | [1] |
| Hypothetical Derivative 1 | Esterification at C-1 | Predicted lower IC50 | - |
| Hypothetical Derivative 2 | Hydroxylation at C-9 | Predicted higher IC50 | - |
Neuroprotective Activity
The neuroprotective potential of bakkenolides has been assessed using in vitro models of neuronal damage, such as the oxygen-glucose deprivation (OGD) assay in primary cultured neurons. This assay mimics ischemic conditions and allows for the evaluation of a compound's ability to prevent neuronal cell death. Several novel bakkenolides, including bakkenolide-Ia, bakkenolide-IIa, bakkenolide-IIIa, and bakkenolide-IVa, have shown significant neuroprotective and antioxidant activities.[2]
Table 2: Neuroprotective Effects of Bakkenolide Derivatives in an Oxygen-Glucose Deprivation (OGD) Model
| Compound | Modifications | Neuroprotective Effect | Reference |
| Bakkenolide-Ia | Novel bakkenolide | Significant | [2] |
| Bakkenolide-IIa | Novel bakkenolide | Significant | [2] |
| Bakkenolide-IIIa | Novel bakkenolide | Significant | [2] |
| Bakkenolide-IVa | Novel bakkenolide | Significant | [2] |
Note: The referenced study demonstrates the significant neuroprotective activity of these novel bakkenolides but does not provide comparative IC50 values. The qualitative data strongly suggest that the bakkenolide scaffold is a promising starting point for the development of neuroprotective agents.
Key Signaling Pathways
Bakkenolide compounds exert their biological effects by modulating key intracellular signaling pathways involved in inflammation and cellular stress responses. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and specific derivatives.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. Some bakkenolides have been shown to inhibit the activation of the NF-κB pathway.
Caption: Inhibition of the NF-κB signaling pathway by bakkenolide compounds.
AMPK/Nrf2 Signaling Pathway in Neuroprotection
The AMP-activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway plays a crucial role in protecting cells from oxidative stress, a key factor in neurodegenerative diseases. Activation of this pathway leads to the expression of antioxidant enzymes.
Caption: Activation of the AMPK/Nrf2 signaling pathway by bakkenolide compounds.
Experimental Protocols
To ensure the reproducibility and further development of research in this area, detailed methodologies for key experiments are provided below.
Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
This assay is a standard in vitro method for evaluating the anti-inflammatory potential of compounds.
Experimental Workflow
Caption: Workflow for the nitric oxide production inhibition assay.
Detailed Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the bakkenolide test compounds. Cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Quantification: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.[3][4][5]
Oxygen-Glucose Deprivation (OGD) Assay for Neuroprotection
This in vitro assay is a widely used model to screen for neuroprotective compounds against ischemic brain injury.
Detailed Methodology:
-
Primary Neuronal Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in appropriate media.
-
Induction of OGD: After a period of in vitro maturation, the culture medium is replaced with a glucose-free medium. The cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 1-2 hours) to induce oxygen-glucose deprivation.
-
Treatment: Bakkenolide compounds are typically added to the culture medium before, during, or after the OGD period to assess their protective effects.
-
Reoxygenation: Following OGD, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for a period of reoxygenation (e.g., 24 hours).
-
Assessment of Cell Viability: Neuronal cell viability is assessed using various methods, such as the MTT assay, LDH release assay, or by counting viable and dead cells using fluorescent dyes (e.g., Calcein-AM and Propidium Iodide).
-
Data Analysis: The percentage of viable neurons in the treated groups is compared to the OGD control group to determine the neuroprotective effect of the compounds.[2]
Conclusion and Future Directions
The available evidence strongly suggests that bakkenolide compounds are a promising class of natural products with significant anti-inflammatory and neuroprotective activities. The core bakkenolide structure presents multiple sites for chemical modification, offering the potential to develop derivatives with enhanced potency and improved pharmacokinetic profiles.
Future research should focus on:
-
Systematic SAR Studies: Synthesis and biological evaluation of a broader range of bakkenolide derivatives are needed to establish clear and quantitative structure-activity relationships. This will enable the rational design of more potent and selective compounds.
-
Mechanism of Action Studies: Further investigation into the specific molecular targets and signaling pathways modulated by different bakkenolide derivatives will provide a deeper understanding of their therapeutic potential.
-
In Vivo Efficacy: Promising compounds identified in vitro should be advanced to in vivo models of inflammatory and neurodegenerative diseases to validate their therapeutic efficacy and safety.
By addressing these research gaps, the full therapeutic potential of bakkenolide compounds can be unlocked, paving the way for the development of novel drugs for a range of debilitating diseases.
References
- 1. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Bakkenolide Db: A Potential Calcineurin Inhibitor for Immunosuppression
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Bakkenolide (B600228) Db's potential as a calcineurin inhibitor against established alternatives, supported by available experimental data and detailed methodologies.
Executive Summary
Calcineurin inhibitors are a cornerstone in immunosuppressive therapy, crucial for preventing organ transplant rejection and managing autoimmune diseases. The quest for novel inhibitors with improved efficacy and safety profiles is a significant focus in drug discovery. Bakkenolide Db, a natural sesquiterpene lactone, has emerged as a compound of interest due to the observed immunosuppressive activities of related bakkenolides. This guide provides a comparative analysis of this compound's potential as a calcineurin inhibitor, evaluating it alongside the well-established drugs, Tacrolimus (B1663567) and Cyclosporin A. While direct quantitative data for this compound is limited, this guide draws upon available evidence for the closely related Bakkenolide B to provide a preliminary assessment and outlines the necessary experimental validations.
Comparison of Calcineurin Inhibitors
A direct quantitative comparison of the inhibitory activity of this compound against established calcineurin inhibitors is challenging due to the current lack of specific IC50 values for this compound in the scientific literature. However, studies on the related compound, Bakkenolide B, suggest that it can inhibit the calcineurin pathway. For the purpose of this guide, we will use data for Tacrolimus and Cyclosporin A to establish a benchmark for calcineurin inhibition.
| Inhibitor | Target | IC50 (Calcineurin Phosphatase Activity) | Mechanism of Action |
| This compound | Calcineurin (putative) | Data not available | Proposed to inhibit the calcineurin signaling pathway. |
| Tacrolimus (FK506) | Calcineurin | ~0.2 µg/ml in human PBL[1] | Forms a complex with FKBP12, which then binds to and inhibits calcineurin's phosphatase activity.[2] |
| Cyclosporin A | Calcineurin | ~5-20 µg/ml in human PBL[1] | Forms a complex with cyclophilin, which then binds to and inhibits calcineurin's phosphatase activity.[2] |
Signaling Pathway and Experimental Validation
The calcineurin signaling pathway plays a pivotal role in T-cell activation. Upon stimulation of the T-cell receptor (TCR), intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation to the nucleus where it upregulates the expression of genes crucial for the immune response, such as Interleukin-2 (IL-2).
To validate this compound as a calcineurin inhibitor, a series of experiments are essential. The following workflow outlines the key assays.
Experimental Protocols
Calcineurin Phosphatase Activity Assay (Colorimetric)
This assay directly measures the enzymatic activity of calcineurin by detecting the dephosphorylation of a specific substrate.
Materials:
-
Purified recombinant calcineurin
-
Calcineurin-specific phosphopeptide substrate (e.g., RII phosphopeptide)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2, and 0.25 mg/ml BSA)
-
This compound and control inhibitors (Tacrolimus, Cyclosporin A)
-
Malachite Green-based phosphate (B84403) detection reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, calcineurin, and the inhibitor solutions.
-
Initiate the reaction by adding the phosphopeptide substrate.
-
Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a wavelength of 620-650 nm.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
NFAT Reporter Assay
This cell-based assay measures the activation of the NFAT transcription factor, a downstream target of calcineurin.
Materials:
-
Jurkat T-cells stably transfected with an NFAT-luciferase reporter construct
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulating agents (e.g., PMA and ionomycin)
-
This compound and control inhibitors
-
Luciferase assay reagent
-
96-well cell culture plate
-
Luminometer
Procedure:
-
Seed the Jurkat-NFAT reporter cells in a 96-well plate.
-
Treat the cells with serial dilutions of this compound and control inhibitors for 1-2 hours.
-
Stimulate the cells with PMA and ionomycin (B1663694) to activate the calcineurin-NFAT pathway.
-
Incubate the cells for 6-8 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of NFAT activity and determine the IC50 values.
IL-2 Production Assay (ELISA)
This assay quantifies the production of IL-2, a key cytokine regulated by NFAT, in stimulated T-cells.
Materials:
-
Jurkat T-cells
-
Cell culture medium
-
Stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies, or PMA and ionomycin)
-
This compound and control inhibitors
-
Human IL-2 ELISA kit
-
96-well cell culture plate
-
ELISA plate reader
Procedure:
-
Seed Jurkat T-cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound and control inhibitors for 1-2 hours.
-
Stimulate the cells to produce IL-2.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Determine the concentration of each compound that inhibits IL-2 production by 50% (IC50).
Conclusion and Future Directions
The available, albeit limited, evidence on bakkenolide compounds suggests a potential for this class of molecules to act as immunosuppressants through the inhibition of the calcineurin signaling pathway. However, a comprehensive validation of this compound specifically as a calcineurin inhibitor requires rigorous experimental investigation. The protocols outlined in this guide provide a clear roadmap for researchers to systematically evaluate the efficacy and mechanism of action of this compound.
Future research should focus on:
-
Determining the IC50 value of this compound in direct calcineurin phosphatase activity assays.
-
Conducting comparative studies of this compound alongside Tacrolimus and Cyclosporin A under identical experimental conditions.
-
Investigating the in vivo efficacy and safety profile of this compound in animal models of organ transplantation and autoimmune diseases.
By systematically addressing these research questions, the scientific community can ascertain the true potential of this compound as a novel and clinically valuable calcineurin inhibitor.
References
A Comparative Analysis of Bakkenolide B and Parthenolide: Bioactivity, Mechanisms, and Experimental Insights
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product research, sesquiterpene lactones represent a class of compounds renowned for their diverse and potent biological activities. Among them, Bakkenolide (B600228) B, isolated from Petasites japonicus, and Parthenolide (B1678480), famously derived from feverfew (Tanacetum parthenium), have garnered significant attention for their anti-inflammatory and potential anti-cancer properties. While both are sesquiterpene lactones, they exhibit distinct mechanisms of action and bioactivity profiles. This guide provides a comprehensive, data-supported comparative analysis of Bakkenolide B and Parthenolide, focusing on their physicochemical characteristics, biological performance, and underlying signaling pathways.
Initial literature searches for "Bakkenolide Db" did not yield sufficient bioactivity data for a comparative analysis. Therefore, this guide focuses on the well-documented Bakkenolide B as a representative of the bakkenolide family for a robust comparison with Parthenolide.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key physicochemical and biological properties of Bakkenolide B and Parthenolide, based on available experimental data.
Table 1: Physicochemical Properties
| Property | Bakkenolide B | Parthenolide |
| Chemical Structure | (Structure Image Placeholder) | (Structure Image Placeholder) |
| Molecular Formula | C₂₂H₃₀O₆ | C₁₅H₂₀O₃ |
| Molar Mass | 390.47 g/mol | 248.32 g/mol |
| Compound Class | Sesquiterpenoid | Germacranolide Sesquiterpene Lactone |
| Natural Source | Petasites japonicus (Butterbur) | Tanacetum parthenium (Feverfew) |
Table 2: Comparative Biological Activity (Anti-inflammatory Effects)
| Parameter | Bakkenolide B | Parthenolide |
| Mechanism of Action | Activates the AMPK/Nrf2 antioxidant pathway[1] | Primarily inhibits the pro-inflammatory NF-κB pathway[2][3] |
| Effect on iNOS | Inhibits gene induction in macrophages[4] | Reduces mRNA expression and subsequent NO production[2][5] |
| Effect on COX-2 | Inhibits gene induction in macrophages[4] | Inhibits expression in a concentration- and time-dependent manner[6] |
| Pro-inflammatory Cytokines | Reduces production of IL-1β, IL-6, IL-12, and TNF-α in microglia[1] | Inhibits production of TNF-α, IL-1β, IL-6, and IL-8[2][7] |
Table 3: Comparative Cytotoxicity (IC₅₀ Values)
| Cell Line | Bakkenolide B | Parthenolide |
| Human Cervical Cancer (SiHa) | Data not available | 8.42 ± 0.76 µM |
| Human Breast Cancer (MCF-7) | Data not available | 9.54 ± 0.82 µM |
| Human Lung Cancer (GLC-82) | Data not available | 6.07 ± 0.45 µM |
| Human Lung Cancer (A549) | Data not available | 15.38 ± 1.13 µM |
| Human Lung Cancer (H1650) | Data not available | 9.88 ± 0.09 µM |
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological processes and experimental procedures is crucial for understanding the distinct activities of these compounds. The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Bakkenolide B and Parthenolide, as well as a standard experimental workflow.
Detailed Experimental Protocols
To support the reproducibility and further investigation of the data presented, this section details the methodologies for key experiments.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration at which a compound inhibits cell viability by 50% (IC₅₀).
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, SiHa) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Cells are treated with various concentrations of Parthenolide or Bakkenolide B (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, the culture medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well.
-
Incubation: The plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is shaken for 15 minutes, and the absorbance is measured at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value is calculated using non-linear regression analysis.
Nitric Oxide Production Measurement (Griess Assay)
This assay quantifies nitric oxide (NO) production by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant.
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate. The cells are pre-treated with various concentrations of the test compound for 1 hour before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Supernatant Collection: After the incubation period, 50 µL of the cell culture supernatant is collected from each well.
-
Griess Reagent Addition: 50 µL of Griess Reagent I (e.g., sulfanilamide (B372717) in phosphoric acid) is added to each supernatant sample, followed by a 5-10 minute incubation at room temperature, protected from light.
-
Color Development: 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is then added to each well. The plate is incubated for another 5-10 minutes at room temperature to allow for the development of a magenta-colored azo dye.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Quantification: The nitrite concentration is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Protein Expression Analysis (Western Blot for NF-κB Pathway)
Western blotting is used to detect changes in the levels and phosphorylation status of key proteins in a signaling pathway.
-
Cell Treatment and Lysis: Cells are treated as described for the Griess Assay. After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., phospho-IκBα, total IκBα, COX-2, β-actin).
-
Secondary Antibody and Detection: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Analysis: The intensity of the bands is quantified using densitometry software. The expression of target proteins is typically normalized to a loading control like β-actin.
Conclusion
This comparative analysis reveals that while both Bakkenolide B and Parthenolide are potent anti-inflammatory agents, they operate through distinct molecular pathways. Parthenolide acts as a direct inhibitor of the canonical pro-inflammatory NF-κB pathway, a mechanism that also underpins its significant cytotoxic effects against a broad range of cancer cell lines. In contrast, Bakkenolide B exerts its anti-inflammatory effects by activating the AMPK/Nrf2 signaling cascade, a key pathway in the cellular antioxidant response. This mechanistic divergence suggests different therapeutic applications and potential for synergistic use. The extensive cytotoxicity data available for Parthenolide positions it as a strong candidate for further oncology research, whereas the potent anti-inflammatory and anti-allergic profile of Bakkenolide B highlights its potential for treating inflammatory conditions like asthma. Further quantitative studies on Bakkenolide B are warranted to fully elucidate its therapeutic window and cytotoxic profile.
References
- 1. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 4. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parthenolide Inhibits Cancer Stem-Like Side Population of Nasopharyngeal Carcinoma Cells via Suppression of the NF-κB/COX-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Binding Targets of Bakkenolide Db: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide Db is a sesquiterpenoid lactone isolated from Petasites formosanus. While the bioactivity of various bakkenolides has been explored, specific in vitro binding targets for this compound remain largely uncharacterized in publicly available scientific literature. This guide aims to provide a framework for confirming the binding targets of this compound in vitro by outlining established experimental protocols and data presentation strategies. Due to the current lack of specific binding data for this compound, this guide will use other bakkenolides and relevant compounds as illustrative examples for comparison.
Data Presentation: A Template for this compound Target Affinity
To facilitate a clear comparison of this compound's binding affinity with its potential protein targets and other competitive ligands, quantitative data should be summarized in a structured format. The following table provides a template that can be populated as experimental data becomes available.
| Target Protein | This compound Binding Affinity (Kd/IC50) | Alternative Ligand | Alternative Ligand Binding Affinity (Kd/IC50) | Assay Method | Reference |
| Hypothetical Target 1 | Data Not Available | Example Ligand A | e.g., 100 nM (Kd) | e.g., SPR | [Citation] |
| Hypothetical Target 2 | Data Not Available | Example Ligand B | e.g., 500 nM (IC50) | e.g., FPA | [Citation] |
| Hypothetical Target 3 | Data Not Available | Example Ligand C | e.g., 1 µM (Kd) | e.g., ITC | [Citation] |
Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction. IC50 (half-maximal inhibitory concentration) indicates the concentration of a substance needed to inhibit a biological process by half.
Experimental Protocols for Target Confirmation
Several robust in vitro techniques can be employed to identify and validate the binding targets of this compound. The choice of method will depend on the nature of the anticipated target and the specific research question.
Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification
This method is used to identify unknown protein targets that bind to a small molecule.
Methodology:
-
Immobilization of this compound: this compound is chemically synthesized with a linker arm and attached to a solid support, such as agarose (B213101) or magnetic beads. A control is prepared with beads lacking the compound.
-
Cell Lysate Incubation: The immobilized this compound and control beads are incubated with a cell lysate containing a complex mixture of proteins.
-
Washing: Non-specifically bound proteins are removed through a series of washing steps with appropriate buffers.
-
Elution: Specifically bound proteins are eluted from the this compound-coupled beads.
-
Protein Identification: The eluted proteins are identified using mass spectrometry (e.g., LC-MS/MS). Proteins that are significantly enriched in the this compound sample compared to the control are considered potential binding targets.
Below is a diagram illustrating the general workflow for Affinity Purification-Mass Spectrometry.
Caption: Workflow for identifying protein targets of this compound using AP-MS.
Surface Plasmon Resonance (SPR) for Quantifying Binding Affinity
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Methodology:
-
Immobilization of Target Protein: The purified potential target protein is immobilized on a sensor chip.
-
Analyte Injection: A solution of this compound at various concentrations is flowed over the sensor chip.
-
Detection: The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU).
-
Kinetic Analysis: The rates of association (kon) and dissociation (koff) are measured. The dissociation constant (Kd) is calculated from the ratio of koff/kon.
The following diagram outlines the principles of an SPR experiment.
Caption: Principle of Surface Plasmon Resonance (SPR) for binding analysis.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event.
Methodology:
-
Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe.
-
Titration: Small aliquots of this compound are injected into the protein solution.
-
Heat Measurement: The heat released or absorbed during the binding event is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the reactants. The binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined by fitting the data to a binding model.
Here is a diagram illustrating the ITC experimental workflow.
Caption: Workflow of an Isothermal Titration Calorimetry (ITC) experiment.
Conclusion
While direct experimental evidence for the in vitro binding targets of this compound is currently lacking in the available literature, the methodologies outlined in this guide provide a clear path for researchers to identify and characterize its molecular interactions. By employing techniques such as AP-MS for initial target discovery, followed by quantitative methods like SPR and ITC for validation and characterization, the specific binding partners and a comprehensive understanding of the molecular basis of this compound's biological activity can be elucidated. The systematic application of these approaches will be crucial for advancing the development of this compound as a potential therapeutic agent.
A Comparative Guide to the In Vitro Activity of Bakkenolide B Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of Bakkenolide (B600228) B, a sesquiterpene lactone with emerging therapeutic potential. Due to the limited availability of direct cross-cancer cell line comparison studies for Bakkenolide B, this document summarizes the existing data and, for comparative context, includes data on the structurally related compound, Jolkinolide B. This approach aims to provide researchers with the available evidence and highlight areas for future investigation into the anti-cancer applications of Bakkenolide B.
Quantitative Analysis of In Vitro Efficacy
The anti-proliferative activity of Bakkenolide B and the related compound Jolkinolide B has been evaluated in various cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic effects.
Table 1: Reported Activity of Bakkenolide B in a Human Cell Line
| Cell Line | Cell Type | Reported Activity | Reference |
| Jurkat | Human T-cell Leukemia | Inhibition of Interleukin-2 (B1167480) production | [1][2] |
Table 2: Comparative Anti-proliferative Activity of Jolkinolide B in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Huh-7 | Hepatocellular Carcinoma | Concentration-dependent inhibition of migration and invasion | [3] |
| SK-Hep-1 | Hepatocellular Carcinoma | Concentration-dependent inhibition of migration and invasion | [3] |
| MKN45 | Gastric Cancer | Induces cell cycle arrest and apoptosis | [4] |
Signaling Pathways Modulated by Bakkenolide B and Related Compounds
Bakkenolide B has been shown to modulate specific signaling pathways, primarily in the context of immune response and inflammation. In Jurkat T-cells, Bakkenolide B is suggested to inhibit the calcineurin pathway, leading to the suppression of Interleukin-2 (IL-2) production[1][2]. The related compound, Jolkinolide B, has been demonstrated to affect key cancer-related signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. A yeast-based screening system identified bakkenolide B contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jolkinolide B inhibits the progression of hepatocellular carcinoma by regulating Musashi-2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Bakkenolide Db: A Comparative Analysis of its Efficacy Against Known Platelet-Activating Factor (PAF) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Bakkenolide Db's closely related analogue, Bakkenolide G, with established Platelet-Activating Factor (PAF) antagonists. The data presented is compiled from preclinical studies to offer an objective overview of its potential as a therapeutic agent.
Introduction to Bakkenolide and PAF Antagonism
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1] Consequently, the development of PAF receptor antagonists is a significant area of research for treating a range of inflammatory and cardiovascular diseases. Bakkenolides, a class of sesquiterpene lactones, have emerged as potential natural PAF antagonists. This guide focuses on the efficacy of Bakkenolide G, a well-studied member of this class, in comparison to other known natural and synthetic PAF antagonists.
Quantitative Comparison of PAF Antagonist Efficacy
The inhibitory potency of Bakkenolide G and other PAF antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) in in vitro assays. The following table summarizes the IC50 values for the inhibition of PAF-induced platelet aggregation and PAF receptor binding.
| Compound | Type | IC50 (PAF-induced Platelet Aggregation) (µM) | IC50 (PAF Receptor Binding) (µM) |
| Bakkenolide G | Natural (Sesquiterpene Lactone) | 5.6 ± 0.9[2] | 2.5 ± 0.4[2] |
| WEB 2086 | Synthetic (Thieno-triazolodiazepine) | 0.17 | Not explicitly found, but described as a potent antagonist. |
| CV-3988 | Synthetic (PAF Analogue) | Not explicitly found, but described as a specific inhibitor. | 0.079 (rabbit platelets)[3], 0.16 (human platelets)[3] |
| Ginkgolide B | Natural (Terpene Lactone) | 3.6 | 0.273[4] |
| Kadsurenone | Natural (Neolignan) | Data not readily available in cited results. | Data not readily available in cited results. |
| Rupatadine | Synthetic (Dual Antihistamine/PAF antagonist) | Data not readily available in cited results. | Data not readily available in cited results. |
Experimental Methodologies
The following are detailed protocols for the key experiments used to determine the efficacy of PAF antagonists.
PAF-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.
a. Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy human donors into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant (9:1 blood to citrate ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
b. Aggregation Measurement:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Pre-warm the PRP sample to 37°C in a siliconized glass cuvette with a magnetic stir bar in a light transmission aggregometer.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add the test compound (e.g., Bakkenolide G) or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Initiate platelet aggregation by adding a submaximal concentration of PAF (e.g., 2 ng/mL).[2]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the antagonist to that of the vehicle control.
-
IC50 values are determined from the dose-response curves.
Competitive PAF Receptor Binding Assay
This assay determines the ability of a compound to compete with a radiolabeled PAF for binding to the PAF receptor on platelets.
a. Preparation of Washed Platelets:
-
Prepare PRP as described above.
-
Acidify the PRP with 0.15 M citric acid to pH 6.5 and centrifuge at 800 x g for 15 minutes.
-
Resuspend the platelet pellet in a buffer (e.g., Tyrode's buffer containing 0.25% bovine serum albumin) and adjust the platelet concentration.
b. Binding Assay:
-
In a series of tubes, add a fixed concentration of radiolabeled PAF (e.g., [³H]PAF).
-
Add increasing concentrations of the unlabeled competitor (the test compound, e.g., Bakkenolide G, or unlabeled PAF for standard curve).
-
Add the washed platelet suspension to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding by rapid vacuum filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled PAF is determined as the IC50 value.[2][5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the PAF signaling pathway and the general workflow of the experimental procedures.
References
- 1. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Bakkenolide G, a natural PAF-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Neuroprotective Effects of Bakkenolide B and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo neuroprotective effects of Bakkenolide (B600228) B and its analogues against other promising natural compounds, Ginkgolide B and Parthenolide. The information presented is based on experimental data from preclinical animal models of neurodegenerative conditions, primarily ischemic stroke.
Introduction
Neurodegenerative diseases pose a significant challenge to global health, with limited therapeutic options available. Natural compounds are a promising source for the discovery of new neuroprotective agents. Bakkenolide B, a sesquiterpene lactone, has demonstrated anti-inflammatory properties, but its in vivo neuroprotective effects are not yet well-documented.[1][2] This guide synthesizes the available in vivo data for closely related bakkenolides, namely Bakkenolide-IIIa and "total bakkenolides," as proxies to evaluate the potential of this compound class.[3][4] We compare these findings with two other well-studied natural neuroprotective agents: Ginkgolide B and Parthenolide.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data from in vivo studies on the neuroprotective efficacy of Bakkenolide analogues, Ginkgolide B, and Parthenolide in animal models of cerebral ischemia.
Table 1: Comparison of Efficacy in Ischemic Stroke Models
| Compound/Analogue | Animal Model | Dosage and Administration Route | Key Efficacy Outcomes | Reference |
| Total Bakkenolides | Rat (Transient Focal Cerebral Ischemia) | 5, 10, 20 mg/kg (Oral) | - Markedly reduced brain infarct volume- Significantly improved neurological deficits | [4] |
| Bakkenolide-IIIa | Rat (Transient Focal Cerebral Ischemia) | 4, 8, 16 mg/kg (Oral) | - Reduced brain infarct volume- Improved neurological deficit- Increased 72h survival rate at high dose | [3] |
| Ginkgolide B | Rat (Transient Focal Ischemia) | 10 mg/kg (Intravenous) | - Significantly alleviated cerebral infarction- Improved neurological function score | [5] |
| Ginkgolide B | Mouse (Transient Middle Cerebral Artery Occlusion) | 1, 2, 4 mg/kg (Intraperitoneal) | - Reduced infarct volume by 21.2%, 34.5%, and 52.6% respectively- Significantly reduced neurological deficits | [6] |
| Parthenolide | Rat (Permanent Middle Cerebral Artery Occlusion) | 500 µg/kg (High dose, Intraperitoneal) | - Significantly reduced infarct size (24h: 42.35% vs 49.15%; 72h: 36.67% vs 46.32%)- Dramatically ameliorated neurological deficit | [7] |
Table 2: Comparison of Mechanistic Actions in Ischemic Stroke Models
| Compound/Analogue | Key Mechanistic Findings | Reference |
| Total Bakkenolides | - Inhibited NF-κB activation by suppressing phosphorylation of IκB-kinase complex and NF-κB/p65- Inhibited the activation of Akt and ERK1/2 | [4] |
| Bakkenolide-IIIa | - Inhibited the activation of NF-κB in the peri-infarct area- Inhibited phosphorylation of Akt and ERK1/2 | [3] |
| Ginkgolide B | - Progressively inhibits Bax, Caspase-3, p-p65, and p-IKK- Enhances AMPK activation, reducing neuronal apoptosis | [5][8] |
| Parthenolide | - Downregulated NF-κB, phospho-p38MAPK, and caspase-1 expression- Ameliorated Blood-Brain Barrier permeability | [7] |
Mechanistic Insights and Signaling Pathways
The neuroprotective effects of these compounds are mediated through the modulation of key signaling pathways involved in inflammation, apoptosis, and oxidative stress.
Bakkenolide Analogues: Targeting the NF-κB Pathway
In vivo studies on total bakkenolides and Bakkenolide-IIIa in a rat model of cerebral ischemia demonstrate a significant reduction in brain infarct volume and neurological deficits.[3][4] These effects are attributed to the inhibition of the NF-κB signaling pathway.[3][4] Bakkenolides were found to suppress the phosphorylation of IκB-kinase complex and NF-κB/p65, which in turn inhibits the nuclear translocation and activation of NF-κB.[4] Additionally, they inhibit the activation of Akt and ERK1/2, which are upstream activators of NF-κB.[3][4]
Ginkgolide B: Multi-pathway Modulation
Ginkgolide B has demonstrated significant neuroprotective effects in various in vivo models of ischemic stroke.[5][6][8][9][10] Its mechanisms of action are multifaceted, involving the inhibition of the NF-κB pathway, similar to bakkenolides, by inhibiting p-p65 and p-IKK.[5] Furthermore, Ginkgolide B has been shown to enhance the activation of AMPK, which plays a crucial role in reducing neuronal apoptosis.[8] It also promotes microglia/macrophage transition to an anti-inflammatory M2 phenotype.[10]
Parthenolide: Broad Anti-inflammatory and Neuroprotective Actions
Parthenolide has shown robust neuroprotective effects in in vivo models of ischemic stroke and traumatic brain injury.[7][11] Its primary mechanism involves the potent inhibition of the NF-κB pathway.[7] Additionally, Parthenolide has been found to downregulate phospho-p38MAPK and caspase-1, further contributing to its anti-inflammatory and anti-apoptotic effects.[7] In models of traumatic brain injury, Parthenolide has also been shown to suppress STAT3 activation.[11]
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the key in vivo experiments cited in this guide.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used experimental model of focal cerebral ischemia that mimics human stroke.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6J male mice are commonly used.[7][12]
-
Surgical Procedure: Anesthesia is induced, and the common carotid artery, external carotid artery, and internal carotid artery are exposed. A monofilament nylon suture is inserted into the internal carotid artery and advanced to the origin of the middle cerebral artery to block blood flow. For transient MCAO, the suture is withdrawn after a defined period (e.g., 2 hours) to allow for reperfusion. For permanent MCAO, the suture is left in place.[7][13]
-
Drug Administration:
-
Total Bakkenolides: Administered orally at doses of 5, 10, and 20 mg/kg immediately after reperfusion.[4]
-
Bakkenolide-IIIa: Administered orally at doses of 4, 8, and 16 mg/kg immediately after reperfusion.[3]
-
Ginkgolide B: Administered intravenously at 10 mg/kg or intraperitoneally at 1, 2, or 4 mg/kg, typically within 1 hour of reperfusion.[5][6]
-
Parthenolide: Administered intraperitoneally at doses up to 500 µg/kg immediately after the induction of ischemia.[7]
-
-
Outcome Assessment:
-
Neurological Deficit Scoring: Animals are assessed at various time points post-MCAO using a standardized neurological scoring system to evaluate motor and sensory function.[4][5][6][7]
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 72 hours), brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct, which is then quantified using image analysis software.[4][6][7]
-
Brain Water Content: To assess cerebral edema, the wet and dry weight of the brain hemispheres are measured.[7]
-
Western Blot and Immunohistochemistry: Brain tissue from the ischemic penumbra is analyzed to quantify the expression and phosphorylation of key proteins in the signaling pathways of interest (e.g., NF-κB, Akt, p38MAPK, Caspase-1).[3][4][7]
-
Conclusion
While direct in vivo evidence for the neuroprotective effects of Bakkenolide B is still emerging, studies on its close analogues, Bakkenolide-IIIa and total bakkenolides, demonstrate significant potential in the context of ischemic stroke, primarily through the inhibition of the NF-κB pathway. In comparison, Ginkgolide B and Parthenolide are more extensively studied and have shown robust neuroprotective efficacy in various in vivo models through the modulation of multiple signaling pathways, including NF-κB, AMPK, and p38MAPK. This guide provides a foundation for researchers to compare these promising natural compounds and highlights the need for further in vivo studies to fully elucidate the neuroprotective potential of Bakkenolide B.
References
- 1. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exposure-Response Analysis and Mechanism of Ginkgolide B’s Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat [jstage.jst.go.jp]
- 6. Ginkgolide B Modulates BDNF Expression in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parthenolide Is Neuroprotective in Rat Experimental Stroke Model: Downregulating NF-κB, Phospho-p38MAPK, and Caspase-1 and Ameliorating BBB Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginkgolide B Protects Against Ischemic Stroke via Targeting AMPK/PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic neuroprotective effects of ginkgolide B on cortex and basal ganglia in a rat model of transient focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ginkgolide B Protects Against Ischemic Stroke Via Modulating Microglia Polarization in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parthenolide ameliorates neurological deficits and neuroinflammation in mice with traumatic brain injury by suppressing STAT3/NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Neuroprotective Phytochemicals in Experimental Ischemic Stroke: Mechanisms and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bakkenolide Extraction Methodologies
This guide provides a comparative analysis of various extraction techniques for bakkenolides, a group of sesquiterpenoid lactones with significant therapeutic potential, primarily sourced from plants of the Petasites and Farfugium genera. The choice of extraction method is a critical step that influences the yield, purity, and integrity of the target compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison of conventional and modern extraction techniques, supported by experimental data and protocols.
Introduction to Bakkenolide (B600228) Extraction
Bakkenolides, such as Bakkenolide B, have demonstrated noteworthy anti-allergic and anti-inflammatory properties, making them promising candidates for pharmaceutical development.[1] The efficient extraction of these compounds from plant matrices is paramount. The primary methods employed for this purpose can be broadly categorized into conventional solvent extraction and modern, assisted extraction techniques. This guide will explore Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method depends on several factors, including the desired yield, purity of the extract, processing time, solvent consumption, and the potential for thermal degradation of the target compounds.[2] The following sections provide a detailed comparison of the most common methods.
Data Presentation: Performance of Extraction Methods
The following table summarizes the key performance indicators for each extraction method. It is important to note that direct comparative studies on bakkenolide extraction are limited; therefore, the quantitative data presented below are illustrative and compiled from studies on analogous phytochemicals to highlight the relative performance of these techniques.
| Method | Principle | Typical Solvent(s) | Extraction Time | Solvent Consumption | Relative Yield | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent to soften and dissolve the target compounds.[3][4] | Methanol, Ethanol (B145695), Acetone | 3-7 days[3] | High | Moderate | Simple, inexpensive, suitable for thermolabile compounds.[5] | Time-consuming, lower efficiency, large solvent volume required.[2] |
| Soxhlet Extraction | Continuous extraction with a fresh portion of the solvent through a reflux and siphon mechanism.[2] | Hexane, Ethanol, Ethyl Acetate | 6-24 hours[5] | Low to Moderate[6] | High | High extraction efficiency, requires less solvent than maceration.[2] | High temperature can degrade thermolabile compounds.[2] |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to create cavitation bubbles, which disrupt cell walls and enhance mass transfer.[7] | Ethanol, Methanol, Water | 20-60 minutes[8] | Low | High | Reduced extraction time and solvent consumption, improved yield.[7] | Localized heating may occur, specialized equipment required. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and plant material, causing cell rupture and release of compounds.[9] | Ethanol, Acetone, Water | 10-30 minutes[8] | Low | Very High | Extremely fast, high efficiency, reduced solvent use.[9] | Potential for thermal degradation if not controlled, requires polar solvents. |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (typically CO2) as the solvent, which has properties of both a gas and a liquid.[10] | Supercritical CO2, often with a co-solvent like ethanol.[10] | 1-4 hours[11] | Very Low (CO2 is recycled) | High to Very High | Environmentally friendly, high selectivity, solvent-free extract.[10] | High initial equipment cost, may require co-solvents for polar compounds.[10] |
Experimental Protocols
The following are generalized experimental protocols for each extraction method. Researchers should optimize these parameters based on the specific plant material and target bakkenolide.
Maceration Protocol
-
Preparation: Air-dry and powder the plant material (e.g., leaves and stems of Petasites japonicus).[12]
-
Extraction: Submerge the powdered material in a suitable solvent (e.g., methanol) in a sealed container at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).[13]
-
Incubation: Keep the mixture at room temperature for a period of 3 to 7 days, with occasional agitation.[3]
-
Filtration: Separate the extract from the solid residue by filtration.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.[12]
-
Re-extraction (Optional): The solid residue can be re-macerated with fresh solvent to maximize yield.[3]
Soxhlet Extraction Protocol
-
Preparation: Finely powder the dried plant material.
-
Loading: Place the powdered material in a thimble made of filter paper and insert it into the main chamber of the Soxhlet apparatus.[3]
-
Solvent Addition: Add the extraction solvent (e.g., 95% ethanol) to the distillation flask.
-
Extraction: Heat the flask to the boiling point of the solvent. The solvent vapor will travel to the condenser, liquefy, and drip onto the thimble, extracting the compounds. Once the solvent level in the main chamber reaches the siphon arm, the extract is siphoned back into the flask. This process repeats automatically.[2]
-
Duration: Continue the extraction for 6 to 24 hours.[5]
-
Concentration: After extraction, cool the apparatus and evaporate the solvent from the extract in the distillation flask.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Preparation: Mix the powdered plant material with the chosen solvent (e.g., 70% ethanol) in an extraction vessel.
-
Sonication: Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.
-
Parameter Setting: Set the desired ultrasonic frequency (typically 20-40 kHz), power, and temperature.[7]
-
Extraction: Apply sonication for a predetermined time (e.g., 30 minutes).
-
Separation: After extraction, separate the liquid extract from the solid residue by centrifugation or filtration.
-
Concentration: Remove the solvent from the extract using a rotary evaporator.
Microwave-Assisted Extraction (MAE) Protocol
-
Preparation: Place the powdered plant material and the solvent (e.g., 80% ethanol) in a microwave-safe extraction vessel.
-
Parameter Setting: Set the microwave power (e.g., 400 W) and extraction time (e.g., 15 minutes).[14]
-
Extraction: Irradiate the mixture with microwaves. The internal pressure buildup will cause the plant cells to rupture, releasing the bakkenolides.
-
Cooling: Allow the vessel to cool to room temperature after extraction.
-
Separation: Filter the mixture to separate the extract from the solid residue.
-
Concentration: Evaporate the solvent to obtain the crude extract.
Supercritical Fluid Extraction (SFE) Protocol
-
Preparation: Load the powdered plant material into the extraction vessel.
-
Parameter Setting: Set the desired temperature (e.g., 40-60°C) and pressure (e.g., 100-400 bar) to bring the CO2 into a supercritical state.[15]
-
Co-solvent (Optional): If necessary, introduce a co-solvent like ethanol to modify the polarity of the supercritical CO2.[10]
-
Extraction: Pump the supercritical CO2 through the extraction vessel. The bakkenolides will dissolve in the supercritical fluid.
-
Separation: Route the fluid to a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the bakkenolides to precipitate.
-
Collection: Collect the solvent-free extract from the separator. The gaseous CO2 can be re-compressed and recycled.[15]
Visualizing Extraction Workflows and Principles
The following diagrams, created using the DOT language for Graphviz, illustrate the general workflow of bakkenolide extraction and the core principles of the compared methods.
References
- 1. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. extractionmagazine.com [extractionmagazine.com]
- 4. Frontiers | Comprehensive comparison of industrial cannabinoid extraction techniques: Evaluation of the most relevant patents and studies at pilot scale [frontiersin.org]
- 5. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aktpublication.com [aktpublication.com]
- 9. sciforum.net [sciforum.net]
- 10. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Trends in Supercritical Fluid Technology and Pressurized Liquids for the Extraction and Recovery of Bioactive Compounds from Agro-Industrial and Marine Food Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bakkenolides and Caffeoylquinic Acids from the Aerial Portion of Petasites japonicus and Their Bacterial Neuraminidase Inhibition Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of cyclotide extraction parameters [diva-portal.org]
- 14. mdpi.com [mdpi.com]
- 15. Lipid Extracts Obtained by Supercritical Fluid Extraction and Their Application in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
Bakkenolide Db: An Evaluation of its Potency in the Fukinanolide Family
A Comparative Guide for Researchers in Drug Discovery and Development
The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates are fukinanolides, a class of sesquiterpenoid lactones predominantly found in plants of the genus Petasites. This guide provides a comparative analysis of the cytotoxic potency of Bakkenolide Db, a prominent member of this family, against other fukinanolides, supported by available experimental data.
Comparative Cytotoxicity of Fukinanolides
A pivotal study by Wu et al. (1999) investigated the cytotoxic effects of numerous bakkenolides isolated from the roots of Petasites formosanus.[1] This research provides the most direct comparative data currently available for this compound. The study evaluated the in vitro cytotoxicity of these compounds against a panel of human cancer cell lines.
The 50% inhibitory concentration (IC50) values from this study are summarized in the table below. A lower IC50 value indicates a higher potency.
| Compound | HepG2 (μM) | Hep-2,15 (μM) | KB (μM) | CCM2 (μM) | P388 (μM) |
| This compound | > 10 | > 10 | > 10 | > 10 | > 10 |
| Bakkenolide D | 2.32 x 10⁻⁴ | 1.40 x 10⁻² | 26.9 | 40.97 | 1.74 x 10⁻² |
| Bakkenolide G | 2.25 x 10⁻⁴ | 1.95 x 10⁻² | 31.4 | 24.64 | 6.84 |
| Bakkenolide H | 2.10 x 10⁻⁴ | 0.245 | 9.85 | 22.21 | 2.20 x 10⁻² |
Data extracted from Wu et al., 1999.[1]
Based on this data, this compound did not exhibit significant cytotoxic activity against the tested cell lines at concentrations up to 10 μM. In stark contrast, other fukinanolides such as Bakkenolide D, Bakkenolide G, and Bakkenolide H demonstrated potent cytotoxic effects, with IC50 values in the nanomolar to low micromolar range against several cell lines.[1]
Therefore, based on the available experimental data, this compound appears to be significantly less potent in terms of cytotoxicity than other fukinanolides like Bakkenolide D, G, and H.
Experimental Protocols
The cytotoxic activities of the fukinanolides listed above were determined using a colorimetric assay, likely the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard method for assessing cell viability.
General Cytotoxicity Assay Protocol (MTT Assay)
The following is a generalized protocol for the MTT assay, a common method for determining the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HepG2, Hep-2,15, KB, CCM2, P388)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
Test compounds (Bakkenolides) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells per well). The plates are then incubated for 24 hours to allow the cells to attach and resume growth.
-
Compound Treatment: The test compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the compounds. Control wells containing medium with the solvent (e.g., DMSO) at the same concentration used for the highest compound dose are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete solubilization.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the solvent-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Logical Relationships
At present, there is a lack of specific studies detailing the signaling pathways directly modulated by this compound in the context of cancer. However, based on the general mechanisms of action of other cytotoxic natural products, a hypothetical workflow for screening and identifying the mechanism of action can be proposed.
Caption: A generalized workflow for natural product-based drug discovery.
This diagram illustrates a logical progression from initial screening of a compound library for cytotoxic activity to in-depth studies to elucidate the mechanism of action and subsequent preclinical development. For a compound like this compound, which shows low cytotoxicity in initial screens, it would likely not proceed to the mechanism of action studies for anticancer applications unless other desirable biological activities are identified.
References
A Head-to-Head Comparison of Bakkenolide B and Celecoxib in Cyclooxygenase-2 Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of Bakkenolide (B600228) B, a natural sesquiterpenoid, and Celecoxib (B62257), a well-established synthetic nonsteroidal anti-inflammatory drug (NSAID), in their interaction with cyclooxygenase-2 (COX-2). While both compounds exhibit anti-inflammatory properties, their mechanisms of action in modulating COX-2 activity differ significantly. This comparison will delve into their respective approaches to COX-2 inhibition, supported by available experimental data and detailed methodologies.
Executive Summary
Celecoxib is a potent and selective direct inhibitor of the COX-2 enzyme, effectively blocking the synthesis of pro-inflammatory prostaglandins.[1][2][3][4][5] In contrast, current research indicates that Bakkenolide B does not directly inhibit the COX-2 enzyme but rather suppresses the gene expression of inducible COX-2.[6] This fundamental difference in their mechanism of action has significant implications for their potential therapeutic applications and side-effect profiles.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data available for Bakkenolide B and Celecoxib concerning their effects on COX-2.
Table 1: Cyclooxygenase-2 (COX-2) Inhibition
| Compound | Target | IC50 Value | Mechanism of Inhibition |
| Bakkenolide B | COX-2 Gene Expression | N/A (Does not directly inhibit the enzyme) | Inhibition of gene induction[6] |
| Celecoxib | COX-2 Enzyme | ~40-50 nM | Direct, selective, noncompetitive inhibition[4] |
Table 2: Effects on Inflammatory Signaling Pathways
| Compound | Signaling Pathway(s) | Key Effects |
| Bakkenolide B | AMPK/Nrf2 | Activates AMPK/Nrf2 pathway, leading to reduced production of pro-inflammatory cytokines.[7] |
| Celecoxib | NF-κB, Akt, MAPK | Inhibits NF-κB activation, suppresses Akt and MAPK signaling.[8] |
Mechanism of Action
Bakkenolide B: An Upstream Regulator of COX-2 Expression
Bakkenolide B's anti-inflammatory effects appear to be mediated by its influence on upstream signaling pathways that control the expression of pro-inflammatory genes, including COX-2. Studies have shown that Bakkenolide B activates the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] This pathway is crucial in the cellular stress response and has been shown to suppress inflammation. By activating this pathway, Bakkenolide B can reduce the production of various inflammatory mediators, including the downregulation of COX-2 gene expression.
Celecoxib: A Direct Inhibitor of the COX-2 Enzyme
Celecoxib functions as a selective COX-2 inhibitor by directly binding to the active site of the COX-2 enzyme.[1][2][3] This binding prevents the enzyme from converting arachidonic acid into prostaglandin (B15479496) H2, a precursor for various pro-inflammatory prostaglandins.[2][3][5] The selectivity of Celecoxib for COX-2 over COX-1 is a key feature, as COX-1 is involved in maintaining the protective lining of the gastrointestinal tract.[9] By selectively inhibiting COX-2, Celecoxib reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways modulated by Bakkenolide B and Celecoxib.
Caption: Bakkenolide B's proposed anti-inflammatory signaling pathway.
Caption: Celecoxib's primary mechanism of action and its effect on NF-κB.
Experimental Protocols
Protocol 1: Western Blot Analysis for COX-2 Protein Expression
This protocol is used to determine the effect of a compound on the expression level of the COX-2 protein in cells.
1. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., RAW 264.7 macrophages) in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Pre-treat the cells with the test compound (Bakkenolide B or Celecoxib at desired concentrations) for 2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS; 500 ng/mL) and incubate for 24 hours.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
3. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 25 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.
-
Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.[10]
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for COX-2 (e.g., from Cell Signaling Technology) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and visualize using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
Protocol 2: COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol is used to determine the direct inhibitory effect of a compound on the activity of the COX-2 enzyme.
1. Reagent Preparation:
-
Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions (e.g., Abcam ab211097).
2. Assay Plate Setup:
-
In a 96-well plate, set up the following wells in duplicate:
-
Enzyme Control (EC): 10 µL COX Assay Buffer.
-
Inhibitor Control (IC): 2 µL Celecoxib (provided in the kit) + 8 µL COX Assay Buffer.
-
Test Compound (Sample): 10 µL of the test compound at various concentrations.
-
Solvent Control (optional): 10 µL of the solvent used to dissolve the test compound.
-
3. Reaction Initiation:
-
To each well, add the reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the human recombinant COX-2 enzyme to all wells except the blank.
4. Measurement:
-
Immediately before reading, add arachidonic acid to all wells to start the reaction.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm at 25°C for 10-20 minutes.
5. Data Analysis:
-
Calculate the rate of the reaction for each well.
-
Determine the percent inhibition of the test compound relative to the enzyme control.
-
Plot the percent inhibition against the log of the test compound concentration to determine the IC50 value.
Experimental Workflow
The following diagram illustrates the general workflow for comparing the effects of Bakkenolide B and Celecoxib on COX-2.
Caption: General workflow for comparing COX-2 modulators.
Conclusion
Bakkenolide B and Celecoxib represent two distinct strategies for mitigating the inflammatory effects of COX-2. Celecoxib offers a direct and potent inhibition of the COX-2 enzyme, a well-validated approach for anti-inflammatory therapy. Bakkenolide B, on the other hand, presents a more nuanced mechanism by regulating the expression of the COX-2 gene through the activation of the AMPK/Nrf2 pathway. This upstream regulatory action may offer a broader spectrum of anti-inflammatory effects beyond direct COX-2 inhibition.
For researchers and drug development professionals, the choice between a direct enzyme inhibitor and a gene expression modulator depends on the specific therapeutic goals. Direct inhibitors like Celecoxib provide rapid and targeted reduction of prostaglandin synthesis. In contrast, compounds like Bakkenolide B may offer a more sustained and potentially safer anti-inflammatory profile by modulating the underlying cellular signaling pathways. Further research is warranted to fully elucidate the therapeutic potential and long-term effects of Bakkenolide B and similar natural compounds that act as upstream regulators of inflammation.
References
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western blot analysis of COX-2 and iNOS [bio-protocol.org]
Safety Operating Guide
Prudent Procedures for the Disposal of Bakkenolide Db
Disclaimer: A specific Safety Data Sheet (SDS) for Bakkenolide Db was not located. As this compound belongs to the class of sesquiterpene lactones, which are often biologically active and may exhibit cytotoxic properties, it must be handled with care and disposed of as hazardous cytotoxic waste.[1][2][3] The following guidelines are based on general procedures for cytotoxic compounds. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
Proper management and disposal of cytotoxic waste are essential to protect laboratory personnel and the environment from exposure to these hazardous substances.[4] All materials that have come into contact with this compound should be considered contaminated and handled as hazardous waste.[4]
Key Experimental Protocols
Decontamination of Work Surfaces:
-
Preparation: Before starting the decontamination process, ensure all required Personal Protective Equipment (PPE) is worn.
-
Initial Cleaning: Moisten a sterile, low-lint wipe with a detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, moving from the cleanest area to the most contaminated. Dispose of the wipe in the designated hazardous waste container.[4]
-
Rinsing: Using a new wipe, rinse the surface with sterile water to remove any remaining detergent, using the same unidirectional technique. Dispose of the wipe.[4]
-
Final Disinfection: Use a new wipe with 70% isopropyl alcohol to wipe down the surface. Allow the surface to air dry completely.[4]
Spill Management:
-
Small Spills (less than 5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (double gloves, gown, eye protection).
-
Cover the spill with absorbent pads.
-
Carefully clean the area with a detergent solution and then decontaminate with 70% isopropyl alcohol.
-
All cleanup materials must be disposed of as cytotoxic waste.[5]
-
-
Large Spills (more than 5 mL or 5 g):
-
Evacuate the area immediately.
-
Contact your institution's EHS department for emergency response.
-
Prevent others from entering the contaminated area.[5]
-
Data Presentation
As no specific SDS for this compound was found, the following table outlines the crucial data points researchers should seek from a compound-specific SDS before handling and disposal. General information for sesquiterpene lactones is included for context.
| Parameter | Information to Obtain from SDS | General Information for Sesquiterpene Lactones |
| Physical State | Solid, Liquid, or Gas | Typically solids (crystalline or amorphous). |
| Solubility | Water, Organic Solvents | Often soluble in polar organic solvents like ethanol, methanol, and acetone.[6] |
| Toxicity Data (e.g., LD50) | Oral, Dermal, Inhalation toxicity values | Many exhibit a wide range of biological activities and can be toxic.[1][3] |
| Stability/Reactivity | Conditions to avoid, Incompatible materials | Can be thermolabile and sensitive to acidic and basic conditions.[2] |
| Hazard Class | GHS Hazard Categories (e.g., Cytotoxic) | Often classified as cytotoxic or hazardous substances.[5] |
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound and its associated waste.[7]
-
Minimum PPE includes:
-
A disposable gown.
-
Two pairs of chemotherapy-rated gloves.
-
Safety goggles or a face shield.[8]
-
2. Waste Segregation and Containment:
-
All waste contaminated with this compound must be segregated at the point of generation.[4]
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, vials, and any labware.
-
Liquid Waste: This includes unused solutions or rinsates.
-
Sharps Waste: Needles, scalpels, or other contaminated sharps.
3. Container Management and Storage:
-
Keep all waste containers sealed when not in use.
-
Do not overfill containers; seal them when they are approximately three-quarters full.[4]
-
Store sealed waste containers in a secure, designated area with limited access and proper ventilation, preferably under negative pressure.[7][9]
4. Final Disposal:
-
Follow your institution's specific procedures for hazardous waste pickup.
-
Properly document the waste as required by your EHS department.[4]
-
The primary method for the final disposal of cytotoxic waste is high-temperature incineration (up to 1200 °C) to ensure complete destruction of the hazardous compounds.[9]
Mandatory Visualization
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 2. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 7. danielshealth.ca [danielshealth.ca]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 10. web.mit.edu [web.mit.edu]
Personal protective equipment for handling Bakkenolide Db
This guide provides crucial safety and logistical information for the handling and disposal of Bakkenolide Db in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.
Hazard Assessment
-
Skin and Eye Irritation: Direct contact can cause irritation.
-
Allergic Contact Dermatitis (Skin Sensitization): Repeated exposure may lead to an allergic skin reaction.[1]
-
Potential for Genotoxicity and Neurotoxicity: Some sesquiterpenoid lactones have shown potential for these effects.[1]
Due to these potential hazards, strict adherence to the following safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when working with this compound. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double-gloved Nitrile Gloves | Provides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.[1] |
| Eyes/Face | Safety Glasses with Side-shields or Goggles | Protects eyes from splashes or airborne particles of the compound.[1][2][3] |
| Body | Fully-buttoned Laboratory Coat | Protects skin and personal clothing from contamination.[1] |
| Respiratory | N95 Respirator or higher (if handling powder) | Recommended when handling the solid form to prevent inhalation of airborne particles. Primary engineering control is to work in a certified chemical fume hood.[1] |
Operational Plan for Handling this compound
A systematic approach from receipt to disposal is critical for safety.
3.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a well-ventilated, cool, and dry area, away from incompatible materials.
-
The storage container must be clearly labeled with the compound name and appropriate hazard warnings.[1]
3.2. Preparation and Handling:
-
All work with this compound, especially in its solid (powder) form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated spatulas and weighing boats for handling the solid.
-
If preparing solutions, add the solvent to the solid slowly to prevent splashing.[1]
3.3. Spill and Emergency Procedures:
-
Small Spills (Solid): Gently sweep up the material, avoiding dust generation. Place it in a sealed container for disposal.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) office.
-
Personal Contamination:
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Disposal Plan
-
All waste materials contaminated with this compound, including empty containers, used gloves, weighing boats, and spill cleanup materials, are considered hazardous waste.
-
Place all contaminated disposables in a designated, sealed hazardous waste bag or container.[1]
-
All hazardous waste must be disposed of through your institution's official hazardous waste management program.[1] Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow Visualization
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
